molecular formula C28H22O6 B1682455 Epsilon-viniferin CAS No. 62218-08-0

Epsilon-viniferin

Katalognummer: B1682455
CAS-Nummer: 62218-08-0
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: FQWLMRXWKZGLFI-YVYUXZJTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-ε-Viniferin is a stilbene polyphenol and dimer of trans-resveratrol that has been found in various red wines and has diverse biological activities. It induces disaggregation of aggregated amyloid-β (1-42) (Aβ42; ) fibrils in a cell-free assay and decreases Aβ42- and IL-1β-induced release of TNF-α and IL-6 in primary mouse neuron and astrocyte cocultures. trans-ε-Viniferin reduces cytotoxicity induced by truncated huntingtin (Htt) in PC12 cells (EC50 = 30 nM). It also reduces production of reactive oxygen species (ROS), mitochondrial dysfunction, and PGC-1α depletion and increases protein levels and deacetylase activity of sirtuin 3 (SIRT3) in cells expressing mutant Htt. trans-ε-Viniferin inhibits calcium-activated chloride channel currents in HT-29 cells (IC50 = ~1 μM). In vivo, trans-ε-viniferin (2 μg per animal) reduces rotavirus-induced secretory diarrhea in mice without affecting the rotaviral infection. Dietary administration of trans-ε-viniferin reduces hepatic triglyceride accumulation and body weight increases in a mouse model of diet-induced obesity.>trans-epsilon-Viniferin analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.>trans-ε-Viniferin is a stilbene polyphenol and dimer of trans-resveratrol that has been found in various red wines. It induces disaggregation of aggregated amyloid-β (1-42) (Aβ42) fibrils and decreases Aβ42- and IL-1β-induced release of TNF-α and IL-6 in primary mouse neuron and astrocyte cocultures. trans-ε-Viniferin reduces cytotoxicity induced by truncated huntingtin (Htt) in PC12 cells. It also reduces production of reactive oxygen species (ROS), mitochondrial dysfunction, and PGC-1α depletion and increases protein levels and deacetylase activity of sirtuin 3 (SIRT3) in cells expressing mutant Htt. trans-ε-Viniferin inhibits calcium-activated chloride channel currents in HT-29 cells. In vivo, trans-ε-viniferin reduces rotavirus-induced secretory diarrhea in mice without affecting the rotaviral infection. Dietary administration of trans-ε-viniferin reduces hepatic triglyceride accumulation and body weight increases in a mouse model of diet-induced obesity.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-7-2-16(3-8-20)1-4-18-11-24(33)15-25-26(18)27(19-12-22(31)14-23(32)13-19)28(34-25)17-5-9-21(30)10-6-17/h1-15,27-33H/b4-1+/t27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWLMRXWKZGLFI-YVYUXZJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C3[C@H]([C@@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-08-0
Record name ε-Viniferin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62218-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Viniferin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .EPSILON.-VINIFERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K8Z2K6Y7O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence of Epsilon-viniferin in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin, a resveratrol dimer, is a naturally occurring stilbenoid that has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, its biosynthetic origins, and its interaction with key cellular signaling pathways.

Natural Sources and Quantitative Analysis

This compound is predominantly found in grapevine (Vitis vinifera), where it is present in various parts of the plant, including the woody tissues, leaves, and fruit.[3][4][5][6][7] Grapevine canes, in particular, are a rich source of this compound.[3][4][5][7] Other plant species, such as those from the genera Caragana, Carex, Hopea, Paeonia, and Rheum, have also been reported to contain this compound. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and environmental conditions.

Below is a summary of the quantitative data on this compound content in various natural sources.

Natural SourcePlant PartConcentration RangeReference(s)
Vitis vinifera (Grapevine)Canes320 - 6667 µg/g dry weight[3][4][5][7]
Vitis vinifera (Grapevine)Stems1.91 - 900 mg/kg dry matter[6]
Red Wine-0.1 - 4.3 mg/L[8]
Paeonia speciesSeedsNot specified
Rheum speciesRootsNot specified

Experimental Protocols

Extraction of this compound from Grapevine Canes

This protocol describes a general method for the solid-liquid extraction of this compound from grapevine canes.

a. Sample Preparation:

  • Collect grapevine canes during the dormant season.

  • Dry the canes at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

  • Grind the dried canes into a fine powder (e.g., <0.5 mm particle size).

b. Maceration Extraction:

  • Weigh a known amount of the powdered cane material (e.g., 10 g).

  • Place the powder in a flask and add a suitable solvent, such as ethanol, methanol, or a mixture with water (e.g., 80% ethanol). A solid-to-liquid ratio of 1:10 to 1:20 (w/v) is commonly used.

  • Macerate the mixture for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.

  • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

  • The solid residue can be re-extracted two more times to maximize the yield.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

c. Ultrasound-Assisted Extraction (UAE): [9][10][11][12][13][14]

  • Follow steps 1a and 1b.1-1b.2.

  • Place the flask in an ultrasonic bath.

  • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined duration (e.g., 30-60 minutes).

  • Maintain a constant temperature during extraction (e.g., 40-50°C).

  • Proceed with steps 1b.4-1b.6.

d. Microwave-Assisted Extraction (MAE): [15]

  • Follow steps 1a and 1b.1.

  • Place the powdered material and solvent in a vessel suitable for microwave extraction.

  • Apply microwave irradiation at a set power (e.g., 500 W) for a short duration (e.g., 2-5 minutes).

  • Allow the mixture to cool before filtration.

  • Proceed with steps 1b.4-1b.6.

Isolation and Purification of this compound by Preparative HPLC[16][17][18]

a. Sample Preparation:

  • Dissolve the crude extract obtained from the extraction protocol in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

b. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of two solvents is commonly employed, such as water with a small percentage of acid (e.g., 0.1% formic acid) as solvent A, and acetonitrile or methanol as solvent B.

  • Flow Rate: Adjust the flow rate according to the column dimensions.

  • Detection: Monitor the elution at a wavelength of 320 nm.

c. Fraction Collection:

  • Inject the filtered extract onto the preparative HPLC system.

  • Collect the fractions corresponding to the retention time of this compound, which can be predetermined using an analytical HPLC with a pure standard.

  • Combine the collected fractions and evaporate the solvent to obtain purified this compound.

Quantification of this compound by HPLC[19]

a. Standard Preparation:

  • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

  • Prepare a series of calibration standards by diluting the stock solution to different known concentrations.

b. Sample Preparation:

  • Accurately weigh a small amount of the crude extract or the purified sample.

  • Dissolve it in a known volume of the mobile phase or a suitable solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

c. HPLC Analysis:

  • Column: A reversed-phase C18 analytical column.

  • Mobile Phase: Use the same mobile phase as for the preparative HPLC, but with a flow rate suitable for the analytical column.

  • Injection Volume: Typically 10-20 µL.

  • Detection: UV detector set at 320 nm.

d. Quantification:

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthesis of this compound

This compound is not directly synthesized through the primary metabolic pathways of the plant. Instead, it is formed through the oxidative dimerization of its precursor, resveratrol.[2] This reaction is catalyzed by enzymes such as peroxidases and laccases.[16][17][18][19][20][21][22] The biosynthetic pathway leading to resveratrol starts from the general phenylpropanoid pathway.

Biosynthesis_of_Epsilon_viniferin Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Resveratrol STS Epsilon_viniferin This compound Resveratrol->Epsilon_viniferin Peroxidases/Laccases

Caption: Biosynthesis of this compound from Phenylalanine.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and metabolism.

NF-κB Signaling Pathway

This compound has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory responses.

NF_kB_Signaling_Pathway cluster_NFkB_IkB NF-κB/IκB Complex Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Epsilon_viniferin This compound Epsilon_viniferin->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

SIRT1/AMPK Signaling Pathway

This compound has been shown to activate the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) signaling pathway, which is involved in metabolic regulation and cellular stress resistance.[23][24]

SIRT1_AMPK_Signaling_Pathway Epsilon_viniferin This compound AMPK AMPK Epsilon_viniferin->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK SIRT1 SIRT1 pAMPK->SIRT1 Activates SIRT1_active SIRT1 (Active) SIRT1->SIRT1_active Downstream Downstream Targets (e.g., PGC-1α, FOXO) SIRT1_active->Downstream Deacetylates Metabolic Improved Metabolism & Stress Resistance Downstream->Metabolic

Caption: Activation of the SIRT1/AMPK signaling pathway by this compound.

MAPK Signaling Pathway

This compound can also influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in a variety of cellular processes including proliferation, differentiation, and apoptosis. Specifically, it has been shown to be involved in the ε-viniferin-induced nuclear accumulation of Nrf2.[25]

MAPK_Signaling_Pathway Epsilon_viniferin This compound ERK ERK Epsilon_viniferin->ERK Activates p38 p38 Epsilon_viniferin->p38 Activates pERK p-ERK (Active) ERK->pERK pp38 p-p38 (Active) p38->pp38 Nrf2 Nrf2 pERK->Nrf2 Phosphorylate pp38->Nrf2 Phosphorylate Nucleus Nucleus Nrf2->Nucleus Translocation Antioxidant Antioxidant Gene Expression Nucleus->Antioxidant Induces

Caption: Involvement of MAPK (ERK and p38) in this compound-mediated Nrf2 activation.

Conclusion

This compound represents a promising bioactive compound with a well-defined natural distribution, primarily in Vitis vinifera. The methodologies for its extraction, isolation, and quantification are well-established, providing a solid foundation for further research and development. Understanding its biosynthesis and its interactions with key cellular signaling pathways is crucial for elucidating its mechanism of action and exploring its full therapeutic potential. This technical guide serves as a comprehensive resource for professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific and therapeutic exploration of this compound.

References

Biosynthesis of Epsilon-viniferin from Resveratrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, has garnered significant attention in the scientific community for its potent biological activities, which often surpass those of its monomeric precursor. This technical guide provides a comprehensive overview of the biosynthesis of ε-viniferin from resveratrol, with a focus on enzymatic methodologies. It details the catalytic roles of horseradish peroxidase (HRP) and laccases, the underlying radical-based reaction mechanisms, and key reaction parameters. This document summarizes quantitative data, provides detailed experimental protocols for synthesis and analysis, and includes visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and application of this knowledge in research and drug development.

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with well-documented health benefits. Its derivatives, particularly its oligomers, have shown enhanced biological activities. Among these, ε-viniferin, a dehydrodimer of resveratrol, exhibits promising anti-inflammatory, antioxidant, and cardioprotective properties.[1][2] The biosynthesis of ε-viniferin from resveratrol is an oxidative coupling process that can be achieved through enzymatic catalysis, offering a green and selective alternative to chemical synthesis.[3][4] This guide explores the core principles and practical aspects of the enzymatic synthesis of ε-viniferin, primarily focusing on the use of horseradish peroxidase (HRP) and laccases.

Enzymatic Synthesis of this compound

The enzymatic conversion of resveratrol to ε-viniferin is an oxidative dimerization reaction. This process is primarily catalyzed by peroxidases and laccases, which generate phenoxyl radicals from resveratrol molecules. These radicals then couple to form various dimers, including ε-viniferin and its isomer, δ-viniferin.[5][6]

Key Enzymes
  • Horseradish Peroxidase (HRP): HRP, in the presence of hydrogen peroxide (H₂O₂), is a well-studied enzyme for resveratrol oligomerization.[7][8][9] The reaction mechanism involves the oxidation of resveratrol to form a phenoxyl radical, which is a key intermediate in the dimerization process.[10] The pH of the reaction medium can significantly influence the product distribution, with different dimers being favored under acidic, neutral, or basic conditions.[4]

  • Laccases: Laccases are multi-copper oxidases that can also catalyze the oxidation of resveratrol using molecular oxygen as the oxidant.[3][11] Fungal laccases, such as those from Myceliophtora thermophyla and Trametes pubescens, have been successfully employed for the synthesis of resveratrol dimers.[3]

Reaction Mechanism

The biosynthesis of ε-viniferin from resveratrol proceeds via an oxidative coupling mechanism involving the formation of phenoxyl radicals. The process can be summarized as follows:

  • Oxidation of Resveratrol: The enzyme (HRP/H₂O₂ or laccase/O₂) abstracts a hydrogen atom from a hydroxyl group of two resveratrol molecules, generating two resveratrol phenoxyl radicals.

  • Radical Coupling: These highly reactive radicals then undergo a coupling reaction. The formation of ε-viniferin occurs through a specific C-O bond formation between the two resveratrol units.

  • Rearrangement and Cyclization: Subsequent intramolecular rearrangement and cyclization lead to the formation of the stable dihydrobenzofuran ring structure characteristic of ε-viniferin.

Quantitative Data on this compound Synthesis

The efficiency of ε-viniferin synthesis is influenced by several factors, including the choice of enzyme, substrate concentration, pH, temperature, and reaction time. The following tables summarize key quantitative data from various studies.

Enzyme SourceSubstrateProduct(s)Yield (%)Reference(s)
Horseradish Peroxidase (HRP)Resveratrolδ-viniferin40[12]
Horseradish Peroxidase (HRP)Resveratrolδ-viniferin, pallidol13 (δ-viniferin), 10 (pallidol)[7]
Laccase (Myceliophtora thermophyla)Resveratrolδ-viniferin31[3]
Laccase (Trametes pubescens)Resveratrolδ-viniferin18[3]
FeCl₃·6H₂O (Chemical Synthesis)Resveratrol(±)-ε-viniferin13.5[8]

Table 1: Yield of Resveratrol Dimers from Resveratrol under Various Catalytic Conditions.

EnzymeOptimal pHOptimal Temperature (°C)Reference(s)
Horseradish Peroxidase (Free)6.0 - 7.045 - 50[1][13][14]
Horseradish Peroxidase (Immobilized)6.0 - 8.055 - 80[1][15]
Laccase (Trametes atroviride)2.0 - 5.050[16]
Laccase (Bacillus sp. A4)4.640[17]
Laccase (Botrytis cinerea & Trametes versicolor)3.5 - 4.6~70[18]

Table 2: Optimal Reaction Conditions for Horseradish Peroxidase and Laccases.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of ε-viniferin.

Enzymatic Synthesis of this compound using HRP

This protocol is adapted from a biomimetic synthesis of resveratrol oligomers.[8]

Materials:

  • trans-Resveratrol

  • Horseradish Peroxidase (HRP)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetone

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve trans-resveratrol (e.g., 3000 mg, 13.2 mmol) in acetone (e.g., 240 mL) in a suitable reaction vessel.

  • Add water (e.g., 50 mL) to the solution while stirring at room temperature.

  • Slowly add a solution of HRP (e.g., 10.0 mg) in water (e.g., 30 mL).

  • Stir the reaction mixture for 5 minutes.

  • Add 30% H₂O₂ (e.g., 1.4 mL) to initiate the reaction.

  • Continue stirring for 7 hours at room temperature.

  • Quench the reaction by adding water and extract the mixture with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it in vacuo to obtain the crude product containing ε-viniferin and other oligomers.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

The crude product from the enzymatic synthesis requires purification to isolate ε-viniferin. Reversed-phase HPLC is a commonly used technique.[19][20]

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm I.D.; particle size 4 µm).

Mobile Phase and Gradient:

  • A common mobile phase consists of a mixture of water (often with a small amount of acid like acetic acid or trifluoroacetic acid for better peak shape) and an organic solvent like methanol or acetonitrile.[20]

  • A gradient elution is typically employed to separate the different resveratrol oligomers. For example, a linear gradient starting with a lower concentration of the organic solvent and gradually increasing it over time.

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm filter to remove any particulate matter. Note: Avoid using PVDF filters as they can adsorb ε-viniferin.[21]

  • Inject the sample onto the HPLC column.

  • Run the gradient elution program and monitor the chromatogram at a suitable wavelength (e.g., 320 nm).

  • Collect the fraction corresponding to the ε-viniferin peak based on its retention time, which should be determined using a standard if available.

  • Evaporate the solvent from the collected fraction to obtain purified ε-viniferin.

Structural Characterization

The identity and purity of the isolated ε-viniferin should be confirmed using spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of ε-viniferin and confirming the correct connectivity and stereochemistry.[22][23]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[6][24]

Visualizations

Biosynthetic Pathway

Biosynthesis_of_Epsilon_Viniferin cluster_0 Resveratrol Oxidation cluster_1 Dimerization and Cyclization Resveratrol1 Resveratrol Radical1 Resveratrol Phenoxyl Radical Resveratrol1->Radical1 Enzyme HRP / H₂O₂ or Laccase / O₂ Resveratrol2 Resveratrol Radical2 Resveratrol Phenoxyl Radical Resveratrol2->Radical2 Coupling Radical Coupling Radical1->Coupling Radical2->Coupling EpsilonViniferin This compound Coupling->EpsilonViniferin Intramolecular Rearrangement & Cyclization Enzyme->Radical1 Enzyme->Radical2 Experimental_Workflow Start Start: Resveratrol Substrate Enzymatic_Reaction Enzymatic Reaction (HRP/H₂O₂ or Laccase/O₂) Start->Enzymatic_Reaction Quenching_Extraction Reaction Quenching & Crude Extraction Enzymatic_Reaction->Quenching_Extraction Purification Purification (e.g., HPLC) Quenching_Extraction->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Epsilon-Viniferin: A Comprehensive Technical Guide to its Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin, a resveratrol dimer found in grapes and red wine, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2][3][4][5] This technical guide provides an in-depth overview of the cellular and molecular mechanisms of action of this compound, with a focus on its anticancer, antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] Its anticancer activity is mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HepG2Hepatocellular Carcinoma>20072[6]
Hep3BHepatocellular Carcinoma6372[6]
HL-60Leukemia5.6Not Specified[7]
AGSGastric Adenocarcinoma9.3Not Specified[7]
Mechanism of Action in Cancer Cells

This compound's anticancer effects are attributed to several mechanisms:

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells.[6]

  • Cell Cycle Arrest: The compound can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.

  • Inhibition of Topoisomerase IIa: this compound has been identified as an inhibitor of topoisomerase IIa, an enzyme crucial for DNA replication in cancer cells.[6]

A proposed signaling pathway for the anticancer activity of this compound is depicted below.

anticancer_pathway This compound This compound Topoisomerase IIa Topoisomerase IIa This compound->Topoisomerase IIa Inhibition Cell Cycle Arrest Cell Cycle Arrest This compound->Cell Cycle Arrest Apoptosis Apoptosis This compound->Apoptosis DNA Replication DNA Replication Topoisomerase IIa->DNA Replication Required for Cancer Cell Cancer Cell DNA Replication->Cancer Cell Proliferation Cell Cycle Arrest->Cancer Cell Inhibits Proliferation Apoptosis->Cancer Cell Induces Death

Caption: Anticancer Mechanism of this compound.

Antioxidant Activity

This compound exhibits potent antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.[8][9][10][11]

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of this compound has been quantified using various assays.

AssayIC50 (µM)Reference
DPPH Radical Scavenging82.61[9]
FRAP (Ferric Reducing Antioxidant Power)26.19[9]
NO (Nitric Oxide) Scavenging350.84[9]
Superoxide Anion (O2-) Scavenging (in DMSO)140[8]
Mechanism of Antioxidant Action

This compound's antioxidant effects are mediated through:

  • Direct Radical Scavenging: It can directly neutralize free radicals such as DPPH and nitric oxide.[9]

  • Activation of Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[12]

The workflow for a typical Nrf2 activation assay is illustrated below.

nrf2_assay_workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Lysis Cell Lysis Treatment with this compound->Cell Lysis Nuclear Extraction Nuclear Extraction Cell Lysis->Nuclear Extraction Nrf2 Activity Assay Nrf2 Activity Assay Nuclear Extraction->Nrf2 Activity Assay Data Analysis Data Analysis Nrf2 Activity Assay->Data Analysis nfkb_pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription of This compound This compound This compound->IKK Inhibits sirt3_foxo3_pathway This compound This compound SIRT3 SIRT3 This compound->SIRT3 Activates FOXO3 (acetylated) FOXO3 (acetylated) SIRT3->FOXO3 (acetylated) Deacetylates FOXO3 (deacetylated) FOXO3 (deacetylated) FOXO3 (acetylated)->FOXO3 (deacetylated) Nucleus Nucleus FOXO3 (deacetylated)->Nucleus Translocates to Antioxidant Genes Antioxidant Genes Nucleus->Antioxidant Genes Upregulates Cell Survival Cell Survival Antioxidant Genes->Cell Survival Promotes

References

Epsilon-viniferin: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] Found predominantly in grapevines (Vitis vinifera), this stilbenoid has demonstrated potent antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties in numerous preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the efficacy of this compound across various pharmacological assays.

Table 1: In Vitro Antioxidant Activity of this compound

AssayModel SystemIC50 ValueReference
Superoxide Anion ScavengingDMSO/O2- polar system0.14 mM[4]
DPPH Radical ScavengingMethanolic solution~80 µM[5]
Nitric Oxide (NO) ScavengingSodium nitroprusside-induced338.35 ± 89.47 µM[6]

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeAssayIC50 ValueTime PointReference
HepG2Hepatocellular CarcinomaMTT Assay98.3 µM24 hours[7]
C6GliomaWST-1 Assay130 µM48 hours[8]

Table 3: In Vivo Pharmacological Effects of this compound

Pharmacological EffectAnimal ModelDosageDurationKey FindingsReference
CardiovascularSpontaneously Hypertensive Rats5 mg/kg/day (oral gavage)3 weeksReduced systolic blood pressure; Improved cardiac mass indexes.[9]
Anti-obesityHigh-fat diet-fed mice0.2% in diet4 weeksReduced body weight gain and white adipose tissue mass.[4]
NeuroprotectionAPPswePS1dE9 transgenic mice (Alzheimer's model)20 mg/kg (intraperitoneal injection)Weekly, 4-9 monthsDecreased hippocampal amyloid load and deposits.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

In Vitro Antioxidant Activity Assays
  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of this compound in methanol.

    • In a 96-well plate, add 100 µL of each this compound concentration to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare various concentrations of this compound.

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound solutions to the wells.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known antioxidant, such as Trolox.

  • Principle: This assay is based on the reaction of nitric oxide generated from sodium nitroprusside with oxygen to form nitrite. The nitrite is then measured by the Griess reagent. The extent of NO scavenging is determined by the decrease in nitrite concentration.

  • Protocol:

    • Prepare a 10 mM solution of sodium nitroprusside in phosphate-buffered saline (PBS).

    • Prepare various concentrations of this compound.

    • Mix 150 µL of sodium nitroprusside solution with 50 µL of the this compound solutions in a 96-well plate.

    • Incubate at room temperature for 150 minutes.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

    • Measure the absorbance at 540 nm.

In Vitro Anticancer Activity Assays
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Principle: Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), and the activation of caspases (e.g., cleavage of caspase-3).

  • Protocol:

    • Treat cancer cells with this compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Pharmacological Studies
  • Animal Model: C57BL/6J mice.

  • Protocol:

    • Induce obesity by feeding the mice a high-fat diet (HFD) for a specified period.

    • Divide the obese mice into a control group (receiving HFD) and a treatment group (receiving HFD supplemented with this compound, e.g., 0.2% w/w).

    • Monitor body weight, food intake, and other relevant parameters throughout the study (e.g., 4 weeks).

    • At the end of the study, collect blood samples for biochemical analysis (e.g., glucose, insulin, lipids) and harvest tissues (e.g., adipose tissue, liver) for weight and histological analysis.

  • Animal Model: Spontaneously Hypertensive Rats (SHRs).

  • Protocol:

    • Use age-matched SHRs and a normotensive control strain (e.g., Wistar-Kyoto rats).

    • Administer this compound (e.g., 5 mg/kg/day) or vehicle to the SHRs via oral gavage for a defined period (e.g., 3 weeks).

    • Measure systolic and diastolic blood pressure at regular intervals using a non-invasive tail-cuff method.

    • At the end of the treatment period, euthanize the animals and harvest the hearts for gravimetric analysis (whole cardiac mass and left ventricle mass indexes).

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus IkB->NFkB_p65_p50 Releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Epsilon_Viniferin This compound Epsilon_Viniferin->IKK antioxidant_response_pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nucleus Nucleus Nrf2->Nucleus ARE ARE Nucleus->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Epsilon_Viniferin This compound Epsilon_Viniferin->Keap1 apoptosis_pathway Epsilon_Viniferin This compound Bax Bax Epsilon_Viniferin->Bax Upregulates Bcl2 Bcl-2 Epsilon_Viniferin->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Epsilon-Viniferin: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, is a naturally occurring stilbenoid found predominantly in grapevine species (Vitis vinifera).[1][2] Emerging research has identified it as a potent bioactive compound with significant therapeutic potential, largely attributed to its strong antioxidant and anti-inflammatory activities.[3][4] This technical guide provides an in-depth review of the quantitative data, experimental methodologies, and core molecular pathways associated with the antioxidant and anti-inflammatory effects of ε-viniferin. It is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics for oxidative stress- and inflammation-mediated diseases.

Antioxidant Effects of this compound

This compound demonstrates robust antioxidant activity through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems. Its efficacy has been quantified using several standard in vitro assays.

Quantitative Antioxidant Activity Data

The antioxidant capacity of ε-viniferin has been evaluated using multiple assays, with results often presented as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater antioxidant potency.

Assay TypeMatrix/SystemKey Findings (IC₅₀)References
DPPH Radical Scavenging Methanolic Solution~80 µM[5]
Superoxide Anion (O₂⁻) Scavenging DMSO0.14 mM (140 µM)[1]
Nitric Oxide (NO) Scavenging Aqueous Buffer200.68 - 338.35 µM[6][7]
Ferric Reducing Antioxidant Power (FRAP) Aqueous Buffer26.19 - 28.81 µM[7][8][9]
Core Mechanism: Nrf2/HO-1 Signaling Pathway

A key mechanism underlying ε-viniferin's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[11][12] Upon exposure to oxidative stress or activators like ε-viniferin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[13] This action initiates the transcription of various cytoprotective genes, most notably Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[11][12][14]

Nrf2_HO1_Pathway This compound Activates the Nrf2/HO-1 Antioxidant Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Viniferin ε-Viniferin Viniferin->Keap1_Nrf2 Promotes Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 (Degraded) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein (Antioxidant Effect) HO1_Gene->HO1_Protein Translation

Nrf2/HO-1 antioxidant signaling pathway activated by ε-viniferin.
Experimental Protocols for Antioxidant Assays

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[15]

  • Protocol:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

    • Prepare serial dilutions of ε-viniferin in methanol.

    • In a 96-well plate, add 50 µL of each ε-viniferin dilution to wells.

    • Add 150 µL of the DPPH working solution to each well.[9]

    • A control well should contain 50 µL of methanol and 150 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[16][17]

    • Measure the absorbance at approximately 517 nm using a microplate reader.[18]

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

    • Plot the % inhibition against concentration to determine the IC₅₀ value.

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺-TPTZ), which has an intense blue color, measured by absorbance.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm to 37°C before use.

    • Prepare serial dilutions of ε-viniferin.

    • In a 96-well plate, add 10 µL of each ε-viniferin dilution.

    • Add 190 µL of the prepared FRAP reagent to each well.[9]

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at approximately 593 nm.[9]

    • Create a standard curve using Trolox or FeSO₄ and express the results as equivalents.

  • Principle: This cell-based assay measures the ability of a compound to prevent intracellular ROS formation. Non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).[19]

  • Protocol:

    • Seed cells (e.g., HepG2 or HT29) in a 96-well black plate and culture for 24-72 hours.[20]

    • Remove the culture medium and wash cells with PBS.

    • Incubate cells with various concentrations of ε-viniferin for 1-2 hours.

    • Load the cells with DCFH-DA solution (e.g., 25 µM) and incubate for 30-60 minutes.

    • Induce oxidative stress by adding a pro-oxidant like AAPH or H₂O₂.[19]

    • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~530 nm) kinetically over 60-90 minutes.

    • Antioxidant activity is determined by the reduction in the fluorescence signal compared to the oxidant-treated control.

Antioxidant_Assay_Workflow start Start prep_sample Prepare ε-Viniferin Serial Dilutions start->prep_sample plate_setup Pipette Samples and Controls into 96-Well Plate prep_sample->plate_setup prep_reagent Prepare Assay Reagent (e.g., DPPH, FRAP) add_reagent Add Reagent to Wells prep_reagent->add_reagent plate_setup->add_reagent incubate Incubate (Dark, Room Temp) add_reagent->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate end End calculate->end

General workflow for in vitro antioxidant capacity assays.

Anti-inflammatory Effects of this compound

This compound exerts significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators and modulating the signaling pathways that regulate their expression.

Quantitative Anti-inflammatory Activity Data

Studies using cellular models of inflammation, typically macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), have demonstrated ε-viniferin's ability to suppress inflammatory responses.

Assay/EndpointCell ModelStimulantKey FindingsReferences
Nitric Oxide (NO) Production RAW 264.7 MacrophagesLPSDose-dependent reduction[3]
Prostaglandin E₂ (PGE₂) Production RAW 264.7 MacrophagesLPSPotent suppression[3]
Pro-inflammatory Cytokines (TNF-α, IL-6) N9 Microglia / RAW 264.7LPSDecreased secretion[2][10]
COX-2 Expression RAW 264.7 MacrophagesLPSPotent inhibition[3]
LDH Release (Neuroinflammation) PC12 / N9 Co-cultureLPS28-51% decrease[10]
Core Mechanism: NF-κB Signaling Pathway

The primary mechanism for ε-viniferin's anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][10] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli like LPS trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it drives the transcription of genes for pro-inflammatory mediators, including iNOS (produces NO), COX-2 (produces PGE₂), TNF-α, and IL-6. This compound has been shown to suppress this pathway, likely by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[3]

NFkB_Pathway This compound Inhibits the NF-κB Inflammatory Pathway cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) IKK IKK Activation LPS->IKK NFkB_complex NF-κB-IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα IkBa_p IκBα Phosphorylation IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_complex->IkBa_p NFkB_free NF-κB (Active) NFkB_complex->NFkB_free Releases NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation Viniferin ε-Viniferin Viniferin->IkBa_p Inhibits ProInflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->ProInflam_Genes Activates Transcription ProInflam_Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) ProInflam_Genes->ProInflam_Mediators Expression

NF-κB inflammatory signaling pathway inhibited by ε-viniferin.
Experimental Protocols for Anti-inflammatory Assays

  • Principle: NO production is indirectly measured by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate (e.g., 5 x 10⁵ cells/mL) and allow them to adhere.[21]

    • Pre-treat the cells with various concentrations of ε-viniferin for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation.[22]

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.[22]

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at approximately 540-550 nm.[21][23]

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific antibody-based method used to quantify the concentration of soluble proteins like TNF-α, IL-6, or PGE₂ in the cell culture supernatant.

  • Protocol:

    • Culture, treat (ε-viniferin), and stimulate (LPS) cells as described in the NO assay protocol.

    • Collect the cell culture supernatant.

    • Perform the ELISA for the specific target (e.g., TNF-α, IL-6, PGE₂) according to the manufacturer's instructions for the commercial kit.

    • The general steps involve: coating a 96-well plate with a capture antibody, adding the supernatant samples and standards, adding a detection antibody, adding a substrate to produce a colorimetric signal, and stopping the reaction.

    • Read the absorbance at the specified wavelength (e.g., 450 nm).

    • Calculate the concentration of the analyte based on the standard curve.

Anti_Inflam_Assay_Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with ε-Viniferin (Various Concentrations) seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Assay collect->assay griess Griess Assay for NO (Nitrite) assay->griess Measure NO elisa ELISA for Cytokines (TNF-α, IL-6) assay->elisa Measure Cytokines end End griess->end elisa->end

Workflow for cellular anti-inflammatory activity assays.

Conclusion and Future Directions

The available data strongly support the role of this compound as a dual-action agent with potent antioxidant and anti-inflammatory properties. Its ability to directly scavenge reactive species and modulate critical signaling pathways like Nrf2/HO-1 and NF-κB positions it as a promising candidate for further investigation.[3][4][10] For drug development professionals, ε-viniferin represents a compelling lead compound for diseases where oxidative stress and chronic inflammation are key pathological drivers, such as neurodegenerative disorders, cardiovascular disease, and metabolic syndrome.[4][10] Future research should focus on its bioavailability, pharmacokinetic profile, and in vivo efficacy in relevant animal models to fully elucidate its therapeutic potential.

References

Neuroprotective Potential of Epsilon-Viniferin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective potential of epsilon-viniferin, a natural stilbenoid. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Core Neuroprotective Mechanisms

This compound, a dimer of resveratrol, has demonstrated significant neuroprotective effects across various in vitro and in vivo models of neurodegenerative diseases, including Parkinson's, Alzheimer's, and Huntington's disease.[1][2][3] Its therapeutic potential stems from its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] Furthermore, this compound has been shown to be more effective than its monomer, resveratrol, in certain protective functions.

The primary mechanisms underlying the neuroprotective effects of this compound involve the modulation of key signaling pathways related to mitochondrial function, oxidative stress, and inflammation.

SIRT3-Mediated Deacetylation of FOXO3

A central mechanism of this compound's neuroprotective action is the activation of Sirtuin 3 (SIRT3), a mitochondrial deacetylase. This compound treatment upregulates SIRT3 expression, which in turn promotes the deacetylation of Forkhead box O3 (FOXO3).[1] This deacetylation leads to the nuclear localization of FOXO3, where it can regulate the expression of genes involved in stress resistance and mitochondrial homeostasis. This pathway ultimately results in reduced oxidative stress, maintained mitochondrial integrity, and inhibition of apoptosis in neuronal cells.[1]

Activation of the SIRT3/LKB1/AMPK Signaling Pathway

In models of Huntington's disease, this compound has been shown to exert its neuroprotective effects through the activation of the SIRT3/LKB1/AMPK signaling pathway.[4][5] This pathway is crucial for cellular energy homeostasis. Activation of AMP-activated protein kinase (AMPK) by this compound enhances mitochondrial biogenesis and function, thereby protecting neuronal cells from the toxic effects of mutant huntingtin protein.

Anti-Inflammatory and Amyloid-β Disaggregation Properties

This compound exhibits potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in microglia.[1] In the context of Alzheimer's disease, it has been shown to induce the disaggregation of amyloid-β (Aβ) fibrils, a key pathological hallmark of the disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotection Studies

Cell LineNeurotoxinThis compound ConcentrationObserved EffectsReference
SH-SY5YRotenone (3.0 µM)1.0 µMIncreased cell viability, reduced apoptosis, decreased ROS production, restored mitochondrial membrane potential.[1]
PC126-Hydroxydopamine (6-OHDA)10 nMReduced cytotoxicity and apoptosis.[1]
N9 MicrogliaLipopolysaccharide (LPS)10 nMReduced neuronal cytotoxicity induced by activated microglia.[1]
Murine Primary Neuronal CulturesAmyloid-β (Aβ)Not specifiedRescued inflammation.[2]
STHdh(Q111)/Hdh(Q111) (Huntington's model)Mutant Huntingtin10 µMReduced ROS levels, preserved mitochondrial membrane potential, activated AMPK.[4]

Table 2: In Vivo Neuroprotection Studies

Animal ModelTreatmentDosageObserved EffectsReference
APPswePS1dE9 Transgenic Mice (Alzheimer's)This compound20 mg/kg (i.p.)Decreased hippocampal amyloid load and deposits, partially prevented cognitive decline.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's neuroprotective effects.

Cell Viability Assessment (MTT Assay)

Objective: To quantify the protective effect of this compound against neurotoxin-induced cell death.

Procedure:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment:

    • Induce neurotoxicity by treating the cells with a specific concentration of a neurotoxin (e.g., 3.0 µM rotenone) for 24 hours.

    • In the treatment group, co-incubate the cells with the neurotoxin and this compound (e.g., 1.0 µM). Include a vehicle control group.

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the anti-apoptotic effect of this compound.

Procedure:

  • Cell Treatment: Treat SH-SY5Y cells with the neurotoxin and/or this compound as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, collect the cells by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

shRNA-Mediated Gene Knockdown

Objective: To investigate the role of specific genes (e.g., SIRT3, FOXO3) in the neuroprotective effects of this compound.

Procedure:

  • shRNA Plasmids: Utilize commercially available or custom-designed shRNA plasmids targeting SIRT3 and FOXO3. The specific sequences used in the study by Zhang et al. (2020) were not publicly available.

  • Transfection:

    • Seed SH-SY5Y cells to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the shRNA plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.

    • Include a scrambled shRNA control.

  • Verification of Knockdown: After 48-72 hours, verify the knockdown efficiency by Western blotting or qRT-PCR for the target proteins/genes.

  • Neuroprotection Assay: Perform cell viability or apoptosis assays on the transfected cells with neurotoxin and this compound treatment as described above.

Amyloid-β Disaggregation Assay (Thioflavin T)

Objective: To assess the ability of this compound to disaggregate pre-formed amyloid-β fibrils.

Procedure:

  • Aβ Fibril Formation: Incubate synthetic Aβ42 peptide at 37°C for several days to allow for fibril formation.

  • Treatment: Add this compound to the pre-formed Aβ fibrils and incubate.

  • Thioflavin T (ThT) Staining: Add ThT solution to the samples.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. A decrease in fluorescence intensity in the presence of this compound indicates fibril disaggregation.

  • Data Analysis: Compare the fluorescence intensity of treated samples to untreated controls.

Assessment of Anti-Inflammatory Effects in Microglia

Objective: To evaluate the ability of this compound to suppress the inflammatory response in microglia.

Procedure:

  • Cell Culture: Culture N9 microglial cells.

  • Treatment:

    • Pre-treat the cells with this compound for a specified period.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Measurement of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the level of nitrite in the culture medium using the Griess reagent.

    • Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.

  • Data Analysis: Compare the levels of inflammatory markers in this compound-treated cells to LPS-stimulated controls.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Epsilon_Viniferin_Neuroprotection_Pathway cluster_stress Cellular Stressors cluster_viniferin Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Rotenone Rotenone (Parkinson's Model) SIRT3 SIRT3 Activation Mutant_Htt Mutant Huntingtin (Huntington's Model) Amyloid_Beta Amyloid-β (Alzheimer's Model) Inflammation Reduced Inflammation LPS LPS (Neuroinflammation) Viniferin This compound Viniferin->SIRT3 Upregulates Viniferin->Inflammation Inhibits Abeta_Disaggregation Aβ Disaggregation Viniferin->Abeta_Disaggregation LKB1 LKB1 SIRT3->LKB1 Activates FOXO3 FOXO3 SIRT3->FOXO3 Deacetylates AMPK AMPK Activation LKB1->AMPK Mitochondrial_Homeostasis Mitochondrial Homeostasis AMPK->Mitochondrial_Homeostasis Deacetylated_FOXO3 Deacetylated FOXO3 (Nuclear Translocation) FOXO3->Deacetylated_FOXO3 Oxidative_Stress Reduced Oxidative Stress Deacetylated_FOXO3->Oxidative_Stress Deacetylated_FOXO3->Mitochondrial_Homeostasis Apoptosis Inhibition of Apoptosis Mitochondrial_Homeostasis->Apoptosis Inhibits

Caption: this compound's core neuroprotective signaling pathways.

Experimental_Workflow_Neuroprotection cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_mechanism Mechanism of Action Studies Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Neurotoxin Induce Neurotoxicity (e.g., Rotenone, 6-OHDA) Cell_Culture->Neurotoxin Treatment Treat with this compound Neurotoxin->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay ROS_Assay ROS Production Assay Treatment->ROS_Assay Mito_Potential Mitochondrial Membrane Potential Assay Treatment->Mito_Potential shRNA shRNA Knockdown (SIRT3, FOXO3) Treatment->shRNA Western_Blot Western Blot (Protein Expression) shRNA->Western_Blot Activity_Assay SIRT3 Deacetylase Activity Assay shRNA->Activity_Assay

References

Epsilon-Viniferin: A Technical Guide to its Anti-Cancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epsilon-viniferin (ε-viniferin), a dehydrodimer of resveratrol, is a natural stilbene found predominantly in grapevines.[1] While resveratrol has been studied extensively for its health benefits, its oligomers like ε-viniferin are gaining significant attention for their potent biological activities, particularly in oncology.[1][2] This document provides a comprehensive technical overview of the anti-cancer properties of ε-viniferin, detailing its mechanisms of action, summarizing quantitative efficacy data, outlining key experimental protocols, and visualizing the associated molecular pathways. The evidence suggests ε-viniferin exerts its anti-tumor effects through multiple avenues, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, making it a promising candidate for further investigation in cancer therapy.[1][3]

Mechanisms of Anti-Cancer Activity

This compound combats cancer cell proliferation and survival through several distinct, yet interconnected, mechanisms.

Induction of Apoptosis

A primary mechanism of ε-viniferin's anti-cancer activity is the induction of programmed cell death, or apoptosis. Studies have shown that ε-viniferin, particularly in combination with conventional chemotherapeutic agents, can significantly enhance apoptotic events in cancer cells.

In glioma C6 cells, a combination of ε-viniferin and cisplatin was shown to activate both the extrinsic and intrinsic apoptotic pathways.[4] This was evidenced by the activation of initiator caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which subsequently led to the activation of the executioner caspase-3.[4] The culmination of this cascade is DNA fragmentation, a hallmark of apoptosis, which was observed to increase significantly following treatment.[4] Similarly, in human hepatocellular carcinoma (HepG2) cells, ε-viniferin in combination with vincristine induced apoptosis, confirmed by phosphatidylserine re-localization and DNA fragmentation.[5][6] Polyphenol-driven apoptosis has also been correlated with a decrease in the mitochondrial transmembrane potential and a reduction in the expression of the anti-apoptotic protein bcl-2.[7]

G viniferin ε-Viniferin (+ Chemotherapy) extrinsic Extrinsic Pathway viniferin->extrinsic Induces intrinsic Intrinsic Pathway (Mitochondrial) viniferin->intrinsic Induces bcl2 Bcl-2 Expression viniferin->bcl2 Reduces cas8 Caspase-8 Activation extrinsic->cas8 cas9 Caspase-9 Activation intrinsic->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis dna_frag DNA Fragmentation cas3->dna_frag

Caption: ε-Viniferin-induced apoptotic signaling cascade.
Cell Cycle Arrest

This compound has been demonstrated to halt the progression of the cell cycle in cancer cells, thereby preventing their proliferation. In human melanoma cells, ε-viniferin blocks the cell cycle in the S-phase.[3] This arrest is achieved by modulating key cell cycle regulators, including cyclins A, E, and D1, and their associated cyclin-dependent kinases (CDKs), CDK1 and CDK2.[3] By interfering with the machinery that drives cell division, ε-viniferin effectively stops tumor cells from multiplying.

Inhibition of Metastasis and Epithelial-Mesenchymal Transition (EMT)

The spread of cancer to distant organs, or metastasis, is a major cause of mortality. This compound has shown significant potential in inhibiting this process. A critical step in metastasis is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.

In non-small cell lung cancer (NSCLC) A549 cells, ε-viniferin was found to significantly inhibit TGF-β1-induced EMT.[8] This effect is mediated through the downregulation of the SMAD2/SMAD3 signaling pathway.[8] The inhibition of this pathway leads to a reversal of EMT markers, including decreased expression of vimentin, Zeb1, and Snail, and reduced activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix to facilitate invasion.[8] Furthermore, in an in vivo metastatic mouse model using A549 cells, ε-viniferin significantly inhibited lung metastasis.[8]

G tgfb1 TGF-β1 receptor TGF-β1 Receptor tgfb1->receptor smad p-SMAD2 / p-SMAD3 Activation receptor->smad viniferin ε-Viniferin viniferin->smad Inhibits emt_tf EMT Transcription Factors (Snail, Zeb1) smad->emt_tf Upregulates vimentin Vimentin Expression emt_tf->vimentin mmp2 MMP-2 Activity emt_tf->mmp2 emt EMT, Invasion, Metastasis vimentin->emt mmp2->emt

Caption: Inhibition of TGF-β1/SMAD pathway by ε-viniferin.

Quantitative Data on Anti-Cancer Efficacy

The cytotoxic and pro-apoptotic effects of ε-viniferin have been quantified across various cancer cell lines. The data highlights its potency, both alone and in synergistic combinations.

Table 1: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeTreatmentIncubation TimeIC50 (µM)Citation(s)
HepG2Hepatocellular Carcinomaε-viniferin alone24 h98.3[5]
Hep3BHepatocellular Carcinomaε-viniferin alone72 h63[9]
HepG2Hepatocellular Carcinomaε-viniferin + Vincristine24 h15.8 (for ε-viniferin)[5]
A549Non-Small Cell Lung Cancerε-viniferin alone->20 (low doses)[10]
NCI-H460Non-Small Cell Lung Cancerε-viniferin alone->20 (low doses)[10]

Note: In A549 cells, low doses (20 µM) of ε-viniferin showed inhibitory effects, whereas α-viniferin did not. Conversely, in NCI-H460 cells, α-viniferin was more effective at low doses than ε-viniferin.[10]

Table 2: Pro-Apoptotic Effects of this compound
Cell LineCancer TypeTreatment ConditionsEffect MeasuredResultCitation(s)
C6Glioma13.25 µM Cisplatin + 95 µM ε-viniferinApoptotic Index (48 h)91.6%[4]
C6Glioma16.25 µM Cisplatin + 127.5 µM ε-viniferinApoptotic Index (48 h)84.2%[4]
C6Glioma13.25 µM Cisplatin + 95 µM ε-viniferinCaspase-9 Activation (24 h)44.5%[4]
C6Glioma13.25 µM Cisplatin + 95 µM ε-viniferinCaspase-3 Activation (72 h)15.5%[4]
HepG2Hepatocellular Carcinoma7.9 µM ε-viniferin + VincristineApoptotic Population1.7-fold increase vs. Vincristine alone[6]

Key Experimental Protocols

The investigation of ε-viniferin's anti-cancer properties employs a range of standard cell and molecular biology techniques.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of ε-viniferin, a vehicle control, and/or a combination agent (e.g., vincristine) for specified time points (e.g., 24, 48 hours).[5]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Cells are cultured and treated with ε-viniferin as described above.[5]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added to the cell suspension.[6]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate cell populations:

    • Viable: Annexin V-negative / PI-negative

    • Early Apoptotic: Annexin V-positive / PI-negative

    • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

    • Necrotic: Annexin V-negative / PI-positive

DNA Fragmentation Analysis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.

  • Cell/Tissue Preparation: Treated cells are fixed and permeabilized. For in vivo studies, tumor tissue sections are prepared.[4][10]

  • Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.

  • Detection: The incorporated label is visualized using fluorescence microscopy. Nuclei of apoptotic cells appear brightly stained.

  • Quantification: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.[4]

In Vivo Xenograft Metastatic Mouse Model

This model is used to assess the anti-metastatic potential of a compound in a living organism.

  • Cell Preparation: Human cancer cells (e.g., A549) are cultured and may be pre-treated with an EMT-inducing agent like TGF-β1.[8]

  • Implantation: A suspension of the cancer cells is injected into the tail vein of immunocompromised nude mice.

  • Treatment Regimen: The mice are treated with ε-viniferin (e.g., 5 mg/kg, intraperitoneally, five times per week) or a vehicle control for a set period (e.g., four weeks).[8]

  • Monitoring: Tumor burden and metastasis are monitored. At the end of the study, organs (e.g., lungs) are harvested.

  • Analysis: The harvested organs are examined for metastatic nodules. Tissues are then processed for histological analysis (e.g., H&E staining) and immunohistochemistry (IHC) to detect protein markers like vimentin.[8]

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cell_culture Cancer Cell Lines (e.g., A549, HepG2, C6) treatment Treatment with ε-Viniferin cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis_assay Apoptosis Assays (Annexin V, TUNEL) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis in_vitro_results Determine IC50, Mechanism protein_analysis->in_vitro_results xenograft Xenograft Mouse Model (Tail Vein Injection) animal_treatment Systemic Treatment (e.g., 5 mg/kg IP) xenograft->animal_treatment monitoring Monitor Metastasis & Harvest Organs animal_treatment->monitoring histology Histology & IHC (H&E, Vimentin) monitoring->histology in_vivo_results Confirm Anti-Metastatic Efficacy histology->in_vivo_results

Caption: General experimental workflow for ε-viniferin evaluation.

Conclusion and Future Directions

This compound demonstrates significant multi-faceted anti-cancer properties in a variety of preclinical models. Its ability to induce apoptosis, arrest the cell cycle, and inhibit the critical metastatic process of EMT positions it as a compelling natural compound for oncological drug development. The synergistic effects observed when combined with conventional drugs like cisplatin and vincristine are particularly noteworthy, suggesting a potential role for ε-viniferin in combination therapies to enhance efficacy and potentially reduce required dosages of cytotoxic agents.[4][5]

Future research should focus on several key areas:

  • Bioavailability: Like many polyphenols, ε-viniferin has low bioavailability, which may limit its clinical utility.[1] Research into novel delivery systems, such as nanoparticle formulations, is warranted to improve its absorption and systemic exposure.[3]

  • Pathway Elucidation: While the role of the TGF-β1/SMAD pathway in its anti-EMT effect is established, further studies are needed to fully delineate its impact on other critical cancer-related signaling pathways, such as PI3K/Akt and MAPK.

  • In Vivo Efficacy: More extensive in vivo studies using various tumor models are required to confirm its anti-proliferative and anti-metastatic effects and to establish a therapeutic window.

  • Clinical Trials: Given the promising preclinical data, well-designed clinical trials are the ultimate step to evaluate the safety and efficacy of ε-viniferin in human cancer patients. No clinical trials have been registered to date.

References

Epsilon-Viniferin: A Comprehensive Technical Guide on Bioavailability and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-viniferin, a resveratrol dimer found in grapes and wine, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-obesity effects.[1][2][3] However, its clinical translation is hampered by low bioavailability, primarily attributed to its poor water solubility, limited absorption, and extensive metabolism.[4][5][6] This technical guide provides an in-depth analysis of the current scientific understanding of this compound's bioavailability and metabolic fate. We consolidate quantitative pharmacokinetic data, detail key experimental methodologies, and present visual representations of its metabolic pathways to serve as a critical resource for researchers in pharmacology and drug development.

Introduction

Stilbenoids, a class of polyphenolic compounds, are widely recognized for their diverse biological activities.[3] this compound, a dehydrodimer of resveratrol, is one such compound that has demonstrated promising pharmacological potential in preclinical studies.[2][3][7] Despite its potent in vitro activities, the in vivo efficacy of this compound is largely dictated by its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these pharmacokinetic properties is paramount for the rational design of novel therapeutic strategies and delivery systems to enhance its systemic exposure and clinical utility. This guide aims to provide a comprehensive overview of the biotransformation of this compound, with a focus on its metabolic pathways and the resulting metabolites.

Bioavailability and Pharmacokinetics

The oral bioavailability of this compound is notably low.[4][5][6] This is a consequence of several factors, including its high lipophilicity, which leads to poor aqueous solubility, and its rapid and extensive metabolism, particularly in the liver.[4][5] Studies on its isomer, δ-viniferin, in rats have shown an absolute oral bioavailability of just 2.3%, with poor absorption and extensive metabolism being the primary contributing factors.[8][9][10] While specific oral bioavailability data for this compound in humans is scarce, in vitro and animal studies consistently point towards a similar profile of low systemic availability.

Absorption

In vitro studies using Caco-2 cell monolayers, a model of the human intestinal epithelium, have demonstrated very low permeability of this compound, suggesting poor intestinal absorption.[2]

Distribution

Following absorption, this compound and its metabolites distribute to various tissues. Interestingly, one study reported an accumulation of the parent compound in white adipose tissue, suggesting this tissue might serve as a reservoir, potentially leading to a slow release and prolonged presence in the body.[5]

Metabolism

The primary metabolic pathway for this compound is Phase II conjugation, specifically glucuronidation and sulfation, which occurs predominantly in the liver.[1][6][11][12] This extensive metabolism significantly reduces the circulating levels of the parent compound.

In vitro studies using human and rat liver S9 fractions have revealed species-specific differences in metabolism.[1][13] In humans, both glucuronidation and sulfation are significant pathways, whereas in rats, glucuronidation is the predominant metabolic route.[1][5][13]

Four glucuronide (MG1, MG2, MG3, MG4) and four sulfate (MS1, MS2, MS3, MS4) conjugates of this compound have been identified.[1][6] In humans, the major metabolites are two glucuronides and one sulfate, while in rats, a single major glucuronide is observed.[1][11][13]

Excretion

Studies on the related compound δ-viniferin in rats indicate that the primary route of excretion for the unchanged compound after oral administration is through the feces.[4][10] This suggests that a significant portion of orally ingested viniferins may not be absorbed. Metabolites, however, are detected in both urine and feces.[8][10]

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative data from in vitro metabolism studies of this compound.

Table 1: In Vitro Hepatic Clearance of this compound in Human and Rat Liver S9 Fractions [1][11][13]

SpeciesMetabolic PathwayHepatic Clearance (Vmax/Km) (µL/min/mg protein)
HumanGlucuronidation4.98
HumanSulfation6.35
RatGlucuronidation20.08
RatSulfation2.59

Table 2: Relative Contribution of Glucuronidation and Sulfation to this compound Metabolism in Human and Rat Liver S9 Fractions [1][13]

Species% Glucuronidation% Sulfation% Total Metabolism
Human29.143.672.7
Rat73.84.378.1

Experimental Protocols

This section details the methodologies employed in key studies investigating the metabolism of this compound.

In Vitro Glucuronidation and Sulfation Assay

This protocol is based on the methodology described by Courtois et al. (2017).[1][13]

  • System: Human or rat liver S9 fractions.

  • Substrate: this compound (e.g., 50 µM).

  • Cofactors:

    • For glucuronidation: Uridine 5'-diphospho-glucuronic acid (UDPGA).

    • For sulfation: 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

  • Incubation:

    • Liver S9 protein (e.g., 2 mg/mL) is incubated with this compound and the respective cofactors in a suitable buffer at 37°C for a specified time (e.g., 40 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold solvent, such as acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by UPLC-DAD or UPLC-MS/MS to identify and quantify the parent compound and its metabolites.[6]

  • Kinetic Analysis: To determine the kinetic parameters (Vmax and Km), incubations are performed with varying concentrations of this compound, and the rate of metabolite formation is measured.[13]

Pharmacokinetic Study of δ-Viniferin in Rats

This protocol is adapted from the study by Mao et al. (2016) on δ-viniferin, which provides a relevant framework for in vivo studies of viniferin compounds.[8][10]

  • Animal Model: Male Sprague-Dawley rats.

  • Administration:

    • Oral (gavage) administration of a δ-viniferin suspension.

    • Intravenous (tail vein) injection of a δ-viniferin solution.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Urine and feces are collected over a specified period (e.g., 72 hours).

  • Sample Preparation:

    • Plasma: Protein precipitation or liquid-liquid extraction.

    • Urine and Feces: Homogenization and extraction.

    • For quantification of total metabolites (glucuronides and sulfates), samples can be incubated with β-glucuronidase and sulfatase.[8]

  • Analytical Method: A validated LC-MS/MS method is used for the quantification of the parent drug and its metabolites in the biological matrices.[8][10]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability.

Visualizing Metabolic and Signaling Pathways

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic fate of this compound through Phase II conjugation.

Epsilon_Viniferin_Metabolism cluster_phase_II Phase II Metabolism (Liver) cluster_excretion Excretion ev This compound glucuronides Glucuronide Conjugates (MG1, MG2, MG3, MG4) ev->glucuronides Glucuronidation (UDP-glucuronosyltransferases) sulfates Sulfate Conjugates (MS1, MS2, MS3, MS4) ev->sulfates Sulfation (Sulfotransferases) urine Urine glucuronides->urine feces Feces glucuronides->feces sulfates->urine sulfates->feces

Metabolic pathway of this compound.
Experimental Workflow for In Vitro Metabolism Study

The workflow for a typical in vitro metabolism experiment is depicted below.

Experimental_Workflow start Start: Prepare Liver S9 Fractions incubation Incubate with this compound and Cofactors (UDPGA/PAPS) at 37°C start->incubation termination Terminate Reaction (e.g., with cold acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation analysis Analyze Supernatant by UPLC-MS/MS or UPLC-DAD centrifugation->analysis quantification Identify and Quantify Metabolites and Parent Compound analysis->quantification kinetics Perform Kinetic Analysis (Vmax, Km) quantification->kinetics end End: Characterize Metabolic Profile kinetics->end

Workflow for in vitro metabolism study.
Potential Signaling Pathways Influenced by this compound

While direct signaling pathway diagrams for this compound are not extensively detailed in the literature, its biological activities suggest interactions with key cellular regulators. The following diagram illustrates a plausible relationship based on reported anti-obesity and anti-inflammatory effects.

Signaling_Pathways cluster_effects Cellular Effects cluster_outcomes Physiological Outcomes ev This compound ampk ↑ p-AMPK ev->ampk sirt1 ↑ SIRT1 ev->sirt1 pparg ↓ PPARγ ev->pparg inflammation ↓ Inflammatory Mediators (TNFα, IL-6) ev->inflammation lipid_accumulation ↓ Lipid Accumulation ampk->lipid_accumulation sirt1->lipid_accumulation adipogenesis ↓ Adipogenesis pparg->adipogenesis anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory adipogenesis->lipid_accumulation

References

Methodological & Application

Application Note: A Validated Protocol for the Extraction of ε-Viniferin from Grapevine Shoots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epsilon-viniferin (ε-viniferin), a trans-resveratrol dimer, is a significant stilbenoid compound recognized for its potent antioxidant, cardioprotective, and anti-inflammatory properties.[1][2] Grapevine shoots (also referred to as canes), a primary waste product from viticulture, represent an abundant and sustainable source of this high-value phytochemical.[2][3] Standardized extracts from grapevine shoots are increasingly investigated for applications in pharmaceuticals, nutraceuticals, and cosmetics.

This document provides a detailed protocol for the efficient extraction of ε-viniferin from grapevine shoots using Ultrasound-Assisted Extraction (UAE), a rapid and effective method. It also includes procedures for sample preparation, extract processing, and quantitative analysis via High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Part 1: Raw Material Preparation

Proper preparation of the grapevine shoots is critical for efficient extraction.

  • Drying: Freshly pruned grapevine shoots should be dried to reduce moisture content, which should be below 20%.[4] This can be achieved by air-drying for several months or by oven-drying at controlled temperatures (e.g., 50°C for 24 hours).[3][4]

  • Grinding: Once dried, the shoots are coarsely cut and then ground into a fine powder using a hammer mill or a laboratory blender.[3] A particle size of less than 4 mm is recommended to maximize the surface area for solvent contact.[4]

  • Storage: The resulting powder should be stored in a cool, dry, and dark place to prevent degradation of phenolic compounds.

Part 2: Ultrasound-Assisted Extraction (UAE) of ε-Viniferin

This protocol is optimized for laboratory-scale extraction.

  • Sample Measurement: Weigh approximately 2.0 g of the dried grapevine shoot powder into a suitable vessel (e.g., a 50 mL centrifuge tube or glass beaker).

  • Solvent Addition: Add 16 mL of an 80:20 (v/v) ethanol/water solution.[3][5] This provides a solid-to-liquid ratio of 1:8. Other studies have shown a 1:40 ratio can also be effective.[6]

  • Sonication: Place the vessel in an ultrasonic bath (frequency ~50 Hz).[3][5] Sonicate for 5 to 10 minutes.[3][6] While sonication can be performed at room temperature, studies have shown that increasing the temperature to 75°C can significantly enhance extraction efficiency.[6]

  • Separation: After sonication, separate the solid residue from the liquid extract by centrifugation (e.g., 5000 rpm for 10 minutes) or filtration.[3][4]

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the dissolved stilbenes.

  • Re-extraction (Optional): To improve the total yield, the solid pellet can be re-extracted with a fresh portion of the solvent mixture.[7] The supernatants from all extractions can then be pooled.

Part 3: Extract Processing and Concentration
  • Solvent Evaporation: The ethanol in the pooled supernatant is removed using a rotary evaporator under reduced pressure at a temperature of approximately 40°C.

  • Lyophilization: The remaining aqueous solution is flash-frozen and then lyophilized (freeze-dried) to yield a stable, dry powder.[8] This final product is a crude Grapevine Shoot Extract (GSE) rich in ε-viniferin and other stilbenes.

Part 4: Quantification by HPLC-UV

The concentration of ε-viniferin in the extract is determined using reverse-phase HPLC.

  • Sample Preparation: Dissolve a known mass of the lyophilized GSE in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • System: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and an organic solvent like methanol or acetonitrile (B), both often acidified slightly (e.g., with 0.1% formic acid).[8]

    • Flow Rate: Typically 0.6 mL/min.[3]

    • Detection: Monitor the eluent at 324 nm, the characteristic absorption maximum for ε-viniferin.[3]

  • Quantification: Create a calibration curve using a certified ε-viniferin standard. Calculate the concentration in the extract based on the peak area from the chromatogram. The amount is typically expressed as mg of ε-viniferin per gram of dry weight (DW) of the initial plant material or per gram of the final extract (GSE).[3][8]

Data Presentation

The choice of extraction method and solvent significantly impacts the yield of ε-viniferin and other stilbenes. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Different Extraction Methods for Stilbenes from Grapevine Shoots

Extraction MethodSolvent SystemTemperatureTimeε-Viniferin YieldTotal Stilbenes YieldSource
Ultrasound-Assisted (UAE)80% EthanolRoom Temp.5 min29.2 ± 0.2 mg/g of final extractNot Reported[8]
Ultrasound-Assisted (UAE)60% Ethanol75 °C10 minNot specified1365.8 mg/kg DW[6]
Accelerated Solvent (ASE)MethanolNot specifiedNot specified2260 ± 90 µg/g DW8500 ± 1100 µg/g DW[7][9]
Maceration80% EthanolRoom Temp.Not specified~1763 mg/kg DW (Negroamaro var.)~5249 mg/kg DW (Negroamaro var.)[3]
MacerationEthanol30 °C20 hoursNot specifiedNot Reported[4]

DW = Dry Weight of initial grapevine shoot material.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE)

ParameterRecommended ValueRationale / NotesSource
Solvent 60-80% Ethanol in WaterBalances polarity for stilbene solubility; ethanol is an environmentally friendly choice.[6][10]
Temperature 75 °CHigher temperatures significantly increase extraction yield.[6][11]
Time 10 minutesProvides rapid extraction, minimizing degradation and process time.[6]
Solid-to-Liquid Ratio 1:40 (g/mL)Ensures complete wetting of the plant material and efficient mass transfer.[6]
Particle Size < 4 mmIncreases surface area, allowing for better solvent penetration.[4]

Visualization

The following diagram illustrates the complete workflow from the raw plant material to the final analysis.

G raw_material Grapevine Shoots (Raw Material) preparation Sample Preparation (Drying & Grinding) raw_material->preparation extraction Ultrasound-Assisted Extraction (UAE) (e.g., 80% Ethanol, 5-10 min) preparation->extraction separation Solid-Liquid Separation (Centrifugation / Filtration) extraction->separation solid_waste Solid Residue (Discard or Re-extract) separation->solid_waste Solid Phase crude_extract Crude Liquid Extract (Supernatant) separation->crude_extract Liquid Phase concentration Solvent Removal (Rotary Evaporation) crude_extract->concentration lyophilization Lyophilization (Freeze-Drying) concentration->lyophilization powder_extract Dry Powder Extract (Rich in Stilbenes) lyophilization->powder_extract purification Purification (Optional) (e.g., Chromatography) powder_extract->purification analysis Quantification (HPLC-UV/DAD at 324 nm) powder_extract->analysis pure_compound Purified ε-viniferin purification->pure_compound pure_compound->analysis

Caption: Workflow for ε-viniferin extraction from grapevine shoots.

References

Chemical Synthesis of trans-Epsilon-viniferin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of trans-Epsilon-viniferin, a resveratrol dimer with significant therapeutic potential. The synthesis protocols are based on established biomimetic and total synthesis strategies, with a focus on practical implementation in a laboratory setting. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visualizations of the synthesis workflow and relevant biological signaling pathways. The provided information is intended to facilitate the production and study of trans-Epsilon-viniferin for research and drug development purposes.

Introduction

trans-Epsilon-viniferin (ε-viniferin) is a naturally occurring stilbenoid, a dimer of resveratrol, found in various plants, including grapevines.[1] It has garnered considerable interest in the scientific community due to its diverse pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[2][3] As a promising candidate for the development of new therapeutics, reliable and efficient methods for its synthesis are crucial. This document outlines key chemical synthesis routes to obtain trans-Epsilon-viniferin, providing detailed protocols for researchers.

Chemical Synthesis Strategies

The synthesis of trans-Epsilon-viniferin can be broadly categorized into two main approaches: biomimetic synthesis and total synthesis.

  • Biomimetic Synthesis: This approach mimics the natural formation of ε-viniferin in plants, which involves the oxidative dimerization of resveratrol.[4] This can be achieved using enzymatic catalysts, such as horseradish peroxidase (HRP), or chemical oxidants.[5][6] A notable method involves the use of ruthenium (III) chloride hydrate for oxidative cyclization.[7]

  • Total Synthesis: This strategy involves a multi-step chemical synthesis from commercially available starting materials. While often more complex, total synthesis allows for the preparation of analogues and derivatives for structure-activity relationship (SAR) studies.[3][8]

This document will focus on a detailed protocol for a biomimetic synthesis using ruthenium chloride.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Oxidative Dimerization of trans-Resveratrol

This protocol describes the synthesis of (±)-ε-viniferin via the oxidative cyclization of trans-resveratrol using ruthenium (III) chloride hydrate.[7]

Materials:

  • trans-Resveratrol

  • Ruthenium (III) chloride hydrate (RuCl₃·xH₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Acetone

  • Methylene chloride (CH₂Cl₂)

  • Potassium hydroxide (KOH)

  • Acetic anhydride

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Oxidative Cyclization:

    • To a solution of trans-resveratrol (1.0 g, 4.38 mmol) in a 10:1 mixture of methanol and water (110 mL), add RuCl₃·xH₂O (5 mol%).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1N HCl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield a crude mixture containing (±)-ε-viniferin penta-acetate.

  • Acetylation (for purification purposes):

    • To the crude product from the previous step, add acetic anhydride, triethylamine, and a catalytic amount of DMSO in methylene chloride.

    • Stir the mixture at room temperature for 5 hours.

    • After the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer and concentrate to obtain the acetylated product.

  • Hydrolysis:

    • Dissolve the acetylated product in methanol.

    • Add potassium hydroxide and stir at room temperature for 30 minutes.

    • Neutralize the reaction with 1N HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification:

    • Purify the crude (±)-ε-viniferin by recrystallization from an acetone:methylene chloride mixture to afford the product as a pale yellow solid.[7]

Data Presentation

Table 1: Reaction Yields and Product Characterization
Synthesis MethodStarting MaterialKey ReagentProductYieldPurityReference
Ruthenium-Catalyzed Oxidative Dimerizationtrans-ResveratrolRuCl₃·xH₂O(±)-ε-viniferin88%>95%[7]
Biomimetic Synthesis (for trimer synthesis)trans-Resveratrol & (±)-ε-viniferinHorseradish Peroxidase/H₂O₂Resveratrol Dimers & TrimersN/AN/A[9]
Total Synthesis (multi-step)3,3-dimethoxyacetophenoneVarious(±)-ε-viniferin5% (overall)N/A[8]

N/A: Not explicitly available in the cited abstract.

Table 2: Spectroscopic Data for trans-Epsilon-viniferin
Spectroscopic TechniqueWavelength/ShiftDescriptionReference
UV (in Methanol)λmax: 203, 230, 324 nmCharacteristic absorbance peaks[10]
IR3393, 1606, 1513, 1443 cm⁻¹OH, C=C aromatic stretching[10]
¹H-NMR (in deuterated acetone)δ 7.21 (d), 6.83 (d)Doublets corresponding to aromatic protons[10]

Mandatory Visualizations

Chemical Synthesis Workflow

G Figure 1: Ruthenium-Catalyzed Synthesis of trans-Epsilon-viniferin Resveratrol trans-Resveratrol Oxidation Oxidative Dimerization (RuCl₃·H₂O, MeOH/H₂O) Resveratrol->Oxidation Acetylation Acetylation (Ac₂O, TEA) Oxidation->Acetylation Crude Mixture Hydrolysis Hydrolysis (KOH, MeOH) Acetylation->Hydrolysis Viniferin trans-Epsilon-viniferin Hydrolysis->Viniferin Purification

Caption: Ruthenium-Catalyzed Synthesis of trans-Epsilon-viniferin.

Signaling Pathways

trans-Epsilon-viniferin exerts its biological effects through the modulation of several key signaling pathways.

Neuroprotective Signaling Pathway:

trans-Epsilon-viniferin has been shown to have neuroprotective effects, particularly in models of Huntington's and Parkinson's diseases.[8][11] A key mechanism involves the activation of Sirtuin 3 (SIRT3), a mitochondrial deacetylase, and AMP-activated protein kinase (AMPK).[11][12] This activation leads to the deacetylation of FOXO3, promoting its nuclear localization and enhancing mitochondrial function, reducing oxidative stress, and ultimately inhibiting apoptosis.[8]

G Figure 2: Neuroprotective Signaling Pathway of trans-Epsilon-viniferin cluster_viniferin trans-Epsilon-viniferin cluster_cellular Cellular Response Viniferin trans-ε-viniferin SIRT3 SIRT3 Activation Viniferin->SIRT3 AMPK AMPK Activation SIRT3->AMPK FOXO3 FOXO3 Deacetylation SIRT3->FOXO3 Mitochondria Improved Mitochondrial Function & Biogenesis AMPK->Mitochondria FOXO3->Mitochondria ROS Reduced ROS Mitochondria->ROS Apoptosis Inhibition of Apoptosis Mitochondria->Apoptosis Inhibits ROS->Apoptosis G Figure 3: Anti-inflammatory Signaling of trans-Epsilon-viniferin cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_viniferin trans-Epsilon-viniferin Stimulus Inflammatory Stimulus TNF TNF-α Production Stimulus->TNF IL6 IL-6 Production Stimulus->IL6 Inflammation Inflammation TNF->Inflammation IL6->Inflammation Viniferin trans-ε-viniferin Viniferin->TNF Inhibits Viniferin->IL6 Inhibits

References

Application Note: Quantification of Epsilon-viniferin using a Validated HPLC-DAD/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of epsilon-viniferin in various samples using High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD/MS).

Introduction

This compound, a resveratrol dimer, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, quality control of natural products, and drug development. This application note details a robust and validated HPLC-DAD/MS method for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate quantification and depends on the sample matrix.

2.1.1. For Plant Material (e.g., Grape Canes, Pomace)

  • Maceration:

    • Weigh a known amount of the powdered plant material.

    • Add a suitable extraction solvent (e.g., isopropyl alcohol or a methanol/water mixture).

    • Macerate for a specified period (e.g., 24 hours), potentially under specific light conditions to assess isomer stability.[1]

    • Filter the extract through a 0.45 µm filter before HPLC analysis.

  • Soxhlet Extraction:

    • Place a known quantity of the plant material (e.g., 12.5 g) into a thimble.[1]

    • Extract with an appropriate solvent (e.g., 200 mL of isopropyl alcohol) for a defined duration (e.g., 3 hours).[1]

    • Evaporate the solvent from the extract under reduced pressure.

    • Reconstitute the residue in a known volume of mobile phase and filter before injection.

2.1.2. For Biological Fluids (e.g., Plasma)

  • Protein Precipitation:

    • To a small volume of plasma (e.g., 8 µL), add a protein precipitating agent like acetonitrile.[2]

    • Vortex the mixture vigorously to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 15,000 x g for 5 minutes) to pellet the precipitated proteins.[2]

    • Collect the supernatant and inject it directly into the HPLC system or after evaporation and reconstitution in the mobile phase.[2]

HPLC-DAD Method
  • Instrumentation: A standard HPLC system equipped with a diode array detector, such as a Dionex Ultimate 3000 HPLC system, is suitable.[1]

  • Chromatographic Column: A Synergi Polar-RP 80 Å column (150 mm × 4.6 mm, 4 µm particle size) or an Eclipse Plus C-18 column (100 x 4.6 mm, 1.8-µm) can be used.[1][2]

  • Mobile Phase:

    • Solvent A: Methanol/water/acetic acid (20:80:1, v/v/v).[1]

    • Solvent B: Methanol/water/acetic acid (90:10:1, v/v/v).[1]

    • Alternative Mobile Phase: 0.1% formic acid in acetonitrile and 0.1% formic acid in water.[2]

  • Gradient Elution:

    • A typical gradient profile starts with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the analyte of interest.[1]

    • Example Gradient: 0-10 min, 0% to 100% B; 10-25 min, hold at 100% B; 25-30 min, return to 0% B.[1]

  • Flow Rate: 0.5 mL/min.[1][2]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 5 µL.[1]

  • DAD Detection: Monitor at a wavelength of 306 nm or 324 nm for this compound.[1][3]

MS Method
  • Instrumentation: A mass spectrometer such as a micrOTOF-Q III or a triple quadrupole instrument is required.[1][2]

  • Ionization Source: Electrospray Ionization (ESI) is commonly used.

  • Polarity: Negative ion mode is often preferred for phenolic compounds like this compound, though positive ion mode has also been successfully used.[1][2]

  • Key MS Parameters (Negative Mode Example): [1]

    • Nebulizer Gas (Nitrogen): 1.6 bar.[1]

    • Drying Gas (Nitrogen): 8 L/min at 180 °C.[1]

    • Capillary Voltage: -2500 V.[1]

    • End Plate Offset: 500 V.[1]

    • Collision Cell RF: 350 Vpp.[1]

    • Mass Range: m/z 80–1550.[1]

  • Selected Reaction Monitoring (SRM) for Quantification (Positive Mode Example): [2]

    • trans-epsilon-viniferin transition: 455.10 -> 215.05.[2]

Data Presentation

The quantitative performance of the HPLC-DAD/MS method for this compound is summarized in the tables below.

Table 1: Chromatographic and DAD Detection Parameters

ParameterValueReference
Column Synergi Polar-RP 80 Å (150x4.6mm, 4µm)[1]
Mobile Phase A Methanol/water/acetic acid (20:80:1)[1]
Mobile Phase B Methanol/water/acetic acid (90:10:1)[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 5 µL[1]
DAD Wavelength 306 nm[1]
Retention Time (trans-ε-viniferin) 14.3 min[1]
Retention Time (cis-ε-viniferin) 13.7 min[1]

Table 2: Mass Spectrometry Parameters (Negative ESI)

ParameterValueReference
Ionization Mode ESI Negative[1]
Nebulizer Gas Pressure 1.6 bar[1]
Drying Gas Flow 8 L/min[1]
Drying Gas Temperature 180 °C[1]
Capillary Voltage -2500 V[1]
Mass Range m/z 80-1550[1]

Table 3: Method Validation Parameters

ParameterValueReference
Linearity Range (trans-ε-viniferin) 0.05–0.35 mg/L[1]
Linearity Range (plasma) 5-2500 ng/mL[2]
Correlation Coefficient (r²) > 0.9949[2]
LOD (trans-ε-viniferin) 19.34 µg/mL[1]
LOQ (trans-ε-viniferin) 68.7 µg/mL[1]
LOQ (plasma) 5 ng/mL[2]
Accuracy (Recovery) 98.52% and 101.20% (for quality controls)[1]
Precision (Repeatability) Standard deviation of 0.001–0.095 for 10 replicate injections[1]

Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_ms MS Analysis cluster_data Data Analysis start Sample (Plant Material or Biological Fluid) extraction Extraction (Maceration/Soxhlet) or Protein Precipitation start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection (5 µL) filtration->hplc_injection hplc_column C18 Reversed-Phase Column hplc_injection->hplc_column gradient_elution Gradient Elution hplc_column->gradient_elution dad_detection DAD Detection (306 nm) gradient_elution->dad_detection esi_source Electrospray Ionization (ESI) dad_detection->esi_source To MS mass_analyzer Mass Analyzer (TOF or Triple Quadrupole) esi_source->mass_analyzer ms_detection MS Detection mass_analyzer->ms_detection quantification Quantification (Peak Area vs. Calibration Curve) ms_detection->quantification end Reported Concentration quantification->end

Caption: Workflow for this compound Quantification.

References

Application Notes and Protocols for Epsilon-Viniferin Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-viniferin, a resveratrol dimer found in grapes and wine, has garnered significant interest for its potential therapeutic properties, including anti-obesity and hepatoprotective effects.[1][2][3] This document provides detailed protocols for investigating the effects of this compound in two key cell line models: 3T3-L1 preadipocytes and AML-12 hepatocytes. The protocols cover cell culture and differentiation, this compound treatment, and subsequent analysis of cell viability, lipid accumulation, and the expression of relevant genetic and protein markers. These assays are crucial for elucidating the molecular mechanisms of this compound and evaluating its potential as a therapeutic agent for metabolic disorders.

Data Presentation

Table 1: Recommended this compound Concentrations for In Vitro Studies

Cell LineApplicationConcentration RangeNotes
3T3-L1Anti-adipogenesis, lipid accumulation studies5 µM - 50 µMThis compound has been shown to be more effective than resveratrol at similar concentrations in reducing lipid accumulation.[2][4] Higher concentrations (up to 50 µM) have been used to significantly decrease triglyceride accumulation.[5]
AML-12Hepatic steatosis, hepatoprotective studies10 µM - 50 µM (for metabolites)Studies suggest that glucuronide metabolites of this compound, rather than the parent compound, are active in reducing triglyceride accumulation in hepatocytes.[6]

Table 2: Key Adipogenic and Lipogenic Markers for Analysis

Analysis TypeTarget Gene/ProteinFunctionCell Line
qRT-PCRPPARγ (Peroxisome proliferator-activated receptor gamma)Master regulator of adipogenesis3T3-L1
qRT-PCRC/EBPα (CCAAT/enhancer-binding protein alpha)Key transcription factor in adipogenesis3T3-L1
qRT-PCRFABP4 (Fatty acid-binding protein 4)Fatty acid uptake and transport3T3-L1
qRT-PCR / Western BlotFASN (Fatty acid synthase)Key enzyme in fatty acid synthesis3T3-L1, AML-12
Western Blotp-AMPK (Phosphorylated AMP-activated protein kinase)Cellular energy sensor, inhibits lipogenesis3T3-L1, AML-12
Western BlotSIRT1 (Sirtuin 1)NAD-dependent deacetylase, involved in metabolic regulation3T3-L1
Western BlotATGL (Adipose triglyceride lipase)Enzyme for the initial step of triglyceride hydrolysis3T3-L1

Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol details the steps to culture 3T3-L1 preadipocytes and induce their differentiation into mature adipocytes, a critical step for studying the anti-adipogenic effects of this compound.[7][8][9]

Materials:

  • 3T3-L1 preadipocytes (ATCC® CL-173™)

  • Preadipocyte Expansion Medium: DMEM with 10% Bovine Calf Serum.

  • Differentiation Medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[7][10]

  • Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in the desired culture vessel using Preadipocyte Expansion Medium. Do not allow cells to exceed 70% confluency if passaging.

  • Induction of Differentiation (Day 0): Two days after the cells have reached 100% confluency, replace the expansion medium with MDI Differentiation Medium.[8]

  • This compound Treatment: Add this compound at desired concentrations (e.g., 5, 15, 25, 50 µM) to the MDI medium. Include a vehicle control (e.g., DMSO).

  • Medium Change (Day 2): After 48 hours, replace the MDI medium (with or without this compound) with Adipocyte Maintenance Medium containing the respective concentrations of this compound.[8]

  • Maintenance: Replace the Adipocyte Maintenance Medium (with treatments) every 2 days.

  • Analysis: Cells are typically ready for analysis (e.g., Oil Red O staining, RNA/protein extraction) between day 8 and day 10 of differentiation.[7]

AML-12 Hepatocyte Culture and Treatment

This protocol describes the standard culture of AML-12 hepatocytes for investigating the effects of this compound on hepatic lipid accumulation.[11][12][13][14]

Materials:

  • AML-12 hepatocytes (ATCC® CRL-2254™)

  • Complete Growth Medium: DMEM/F12 medium supplemented with 10% FBS, 10 µg/ml insulin, 5.5 µg/ml transferrin, 5 ng/ml selenium, and 40 ng/ml dexamethasone.[11]

  • PBS

  • Trypsin-EDTA solution

Procedure:

  • Cell Culture: Culture AML-12 cells in Complete Growth Medium in a humidified incubator at 37°C with 5% CO2.[12]

  • Seeding: Seed cells in multi-well plates at a density that allows for treatment when they reach approximately 80% confluency.

  • Induction of Steatosis (Optional): To model hepatic steatosis, cells can be incubated with a high concentration of free fatty acids (e.g., a mixture of oleic and palmitic acids) for 24 hours prior to or concurrently with this compound treatment.

  • This compound Treatment: Replace the medium with fresh Complete Growth Medium containing this compound or its metabolites at the desired concentrations. Include a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).

  • Analysis: After incubation, cells can be harvested for analysis of triglyceride content, gene expression, or protein expression.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Procedure:

  • Seed cells in a 96-well plate and treat as described in the protocols above.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubate the plate for 4 hours at 37°C.[15][16]

  • Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[16]

  • Incubate the plate overnight at 37°C in a humidified atmosphere.[15]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

Lipid Accumulation Assessment: Oil Red O Staining

Oil Red O staining is used to visualize and quantify lipid droplets in differentiated 3T3-L1 adipocytes or lipid-loaded AML-12 cells.[7][19][20][21][22]

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.[20]

  • Wash the cells with water and then with 60% isopropanol for 5 minutes.[20]

  • Add the Oil Red O working solution and incubate for 10-60 minutes at room temperature.[20][22]

  • Wash the cells multiple times with water to remove excess stain.[20]

  • Qualitative Analysis: Visualize and capture images using a microscope.

  • Quantitative Analysis: Elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at 510 nm.[19]

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of target genes involved in adipogenesis and lipogenesis.[23]

Procedure:

  • RNA Extraction: Extract total RNA from the treated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., PPARγ, C/EBPα, FASN) and a housekeeping gene for normalization (e.g., GAPDH).[24]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins to investigate signaling pathways affected by this compound.[25][26][27]

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[27]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample by SDS-polyacrylamide gel electrophoresis.[27]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AMPK, SIRT1, FASN, ATGL) overnight at 4°C.[26]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_3T3L1 3T3-L1 Preadipocyte Assay cluster_AML12 AML-12 Hepatocyte Assay cluster_analysis Endpoint Analysis Cell Culture Cell Culture Differentiation\n(MDI Medium) Differentiation (MDI Medium) Cell Culture->Differentiation\n(MDI Medium) 2 days post-confluence This compound\nTreatment This compound Treatment Differentiation\n(MDI Medium)->this compound\nTreatment Day 0 Analysis Analysis This compound\nTreatment->Analysis Day 8-10 MTT Assay MTT Assay Analysis->MTT Assay Oil Red O Oil Red O Analysis->Oil Red O qRT-PCR qRT-PCR Analysis->qRT-PCR Western Blot Western Blot Analysis->Western Blot AML12 Culture AML12 Culture Induce Steatosis\n(Optional) Induce Steatosis (Optional) AML12 Culture->Induce Steatosis\n(Optional) This compound\nTreatment (24-48h) This compound Treatment (24-48h) Induce Steatosis\n(Optional)->this compound\nTreatment (24-48h) Analysis_AML12 Analysis This compound\nTreatment (24-48h)->Analysis_AML12 Analysis_AML12->MTT Assay Analysis_AML12->Oil Red O Triglyceride Assay Analysis_AML12->qRT-PCR Analysis_AML12->Western Blot

Caption: Experimental workflow for this compound cell culture assays.

signaling_pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 activates ATGL ATGL This compound->ATGL increases expression AMPK AMPK SIRT1->AMPK activates PPARg PPARg AMPK->PPARg inhibits FASN FASN AMPK->FASN inhibits Adipogenesis Adipogenesis PPARg->Adipogenesis promotes Lipid Accumulation Lipid Accumulation FASN->Lipid Accumulation promotes Adipogenesis->Lipid Accumulation Lipolysis Lipolysis ATGL->Lipolysis promotes Lipolysis->Lipid Accumulation reduces

Caption: Proposed signaling pathway of this compound in adipocytes.

References

Application Notes and Protocols for Studying Epsilon-viniferin Effects in In Vivo Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vivo animal models to investigate the therapeutic potential of Epsilon-viniferin (ε-viniferin) in the context of obesity and related metabolic disorders. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.

Introduction

This compound, a resveratrol dimer found in grapes and red wine, has garnered significant interest for its potential anti-obesity and metabolic benefits.[1][2][3] In vivo studies, primarily in rodent models, have demonstrated its ability to mitigate high-fat diet-induced weight gain, reduce fat accumulation, and improve associated comorbidities such as hyperglycemia, dyslipidemia, and non-alcoholic fatty liver disease.[4][5][6] This document provides detailed protocols for inducing obesity in animal models and subsequently evaluating the efficacy of ε-viniferin treatment.

Animal Models and Diet-Induced Obesity

The most common animal model for studying the anti-obesity effects of ε-viniferin is the diet-induced obesity (DIO) mouse model.[7]

2.1. Recommended Animal Strain:

  • C57BL/6J mice: This inbred strain is highly susceptible to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet, making it a suitable model for this research.[5][7]

  • Sprague Dawley rats: These have also been utilized in studies focusing on type 2 diabetes and hyperlipidemia induced by a high-fat and high-sucrose diet.[5]

2.2. Protocol for Induction of Diet-Induced Obesity:

  • Animal Acclimatization: Upon arrival, house male C57BL/6J mice (5-6 weeks old) in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week to allow for acclimatization.

  • Dietary Regimen:

    • Control Group: Feed a standard chow diet.

    • Obese Group: Feed a high-fat diet (HFD). A common composition is a diet where 60% of the kilocalories are derived from fat.[5] Alternatively, a high-fat, high-sucrose diet can be used to induce more severe metabolic complications.[1]

  • Induction Period: Continue the respective diets for 8-12 weeks. Monitor body weight and food intake weekly. Mice are generally considered obese when their body weight is significantly higher (around 15-20%) than the control group.[8]

This compound Administration

3.1. Dosage and Preparation:

  • Dietary Admixture: this compound can be mixed directly into the high-fat diet at a concentration of 0.2% (w/w).[5]

  • Oral Gavage: For more precise dosage, administer ε-viniferin via oral gavage at doses of 30 or 60 mg/kg body weight per day.[1] Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

3.2. Treatment Protocol:

  • Group Allocation: After the obesity induction period, randomly divide the obese mice into the following groups:

    • DIO Control: High-fat diet + Vehicle.

    • ε-viniferin Treatment: High-fat diet + ε-viniferin (at the desired dose).

    • Lean Control: Standard chow diet + Vehicle.

  • Administration: Administer the vehicle or ε-viniferin daily for a period of 4-8 weeks. Continue the respective diets throughout the treatment period.

  • Monitoring: Record body weight and food intake regularly (daily or weekly).

Efficacy Assessment: Key Experiments and Protocols

4.1. Body Composition Analysis:

  • Objective: To determine the effect of ε-viniferin on fat mass and lean mass.

  • Method: Use a Dual-Energy X-ray Absorptiometry (DEXA) scanner designed for small animals.

  • Protocol:

    • Anesthetize the mice (e.g., with isoflurane).

    • Place the anesthetized mouse in a prone position on the scanner bed.

    • Perform a whole-body scan to quantify fat and lean body mass.

    • Conduct this analysis at the beginning and end of the treatment period.

4.2. Glucose and Insulin Tolerance Tests:

  • Objective: To assess the impact of ε-viniferin on glucose homeostasis and insulin sensitivity.

  • Protocols:

    • Glucose Tolerance Test (GTT):

      • Fast mice for 6 hours.

      • Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.

      • Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

      • Measure blood glucose levels using a glucometer.

    • Insulin Tolerance Test (ITT):

      • Fast mice for 4 hours.

      • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

      • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

4.3. Biochemical Analysis of Blood and Tissue Samples:

  • Objective: To measure key metabolic and inflammatory markers.

  • Protocol:

    • At the end of the study, fast the mice overnight and collect terminal blood samples via cardiac puncture.

    • Centrifuge the blood to obtain plasma or serum and store at -80°C.

    • Harvest tissues such as the liver and various adipose tissue depots (e.g., epididymal, mesenteric, subcutaneous).

    • Analyze plasma/serum for:

      • Triglycerides

      • Total Cholesterol

      • Free Fatty Acids

      • Insulin

      • Inflammatory cytokines (e.g., TNF-α, IL-6)

    • Analyze liver tissue for:

      • Triglyceride content (to assess steatosis).

      • Gene and protein expression of markers related to lipid metabolism and inflammation.

Summary of Quantitative Data

ParameterAnimal ModelDietε-viniferin DoseDurationKey FindingsReference
Body Weight C57BL/6J miceHigh-Fat (60% kcal)0.2% in diet4 weeksSignificant reduction in body weight gain compared to HFD control.[5]
Fat Mass C57BL/6J miceHigh-Fat, High-Sucrose30 and 60 mg/kg/day (oral)Not specifiedReduction in the mass of mesenteric white adipose tissue.[1]
Plasma Glucose C57BL/6J miceHigh-FatNot specifiedNot specifiedReduced plasma glucose levels.[5]
Hepatic Triglycerides C57BL/6J miceHigh-Fat0.2% in dietNot specifiedReduction in hepatic triglyceride levels, ameliorating steatosis.[1]
Inflammation C57BL/6J miceHigh-Fat, High-Sucrose30 and 60 mg/kg/day (oral)Not specifiedAmelioration in the degree of inflammation in the liver.[1]

Visualizing Workflows and Signaling Pathways

Experimental Workflow

G Experimental Workflow for In Vivo this compound Studies acclimatization Acclimatization (1 week) Standard Chow diet_induction Diet-Induced Obesity (8-12 weeks) High-Fat Diet vs. Standard Chow acclimatization->diet_induction grouping Randomization into Treatment Groups diet_induction->grouping treatment This compound Administration (4-8 weeks) Oral Gavage or Dietary Admixture grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring terminal_procedures Terminal Procedures (GTT, ITT, Sample Collection) treatment->terminal_procedures analysis Data Analysis (Biochemical, Histological, Molecular) terminal_procedures->analysis

Caption: Workflow for studying this compound in DIO mice.

Signaling Pathways Modulated by this compound

G Proposed Signaling Pathways for this compound in Obesity cluster_adipocyte Adipocyte cluster_liver Liver cluster_outcome Systemic Effects ev This compound ampk AMPK Activation ev->ampk pparg PPARγ Inhibition ev->pparg hmgcr HMG-CoA Reductase Inhibition ev->hmgcr lipogenesis Decreased Lipogenesis ampk->lipogenesis inhibits adipogenesis Decreased Adipogenesis pparg->adipogenesis promotes cholesterol Decreased Cholesterol Synthesis hmgcr->cholesterol promotes outcome Reduced Body Weight Improved Glucose Homeostasis Reduced Dyslipidemia lipogenesis->outcome adipogenesis->outcome ev_liver This compound inflammation Reduced Pro-inflammatory Cytokine Expression ev_liver->inflammation fatty_acid_oxidation Increased Fatty Acid Oxidation ev_liver->fatty_acid_oxidation steatosis Amelioration of Hepatic Steatosis inflammation->steatosis contributes to fatty_acid_oxidation->steatosis reduces steatosis->outcome

Caption: this compound's effects on key metabolic pathways.

Conclusion

The protocols described provide a robust framework for investigating the anti-obesity effects of this compound in preclinical animal models. The use of diet-induced obese mice allows for the study of the compound in a physiologically relevant context of metabolic disease. Careful execution of these experiments will provide valuable insights into the therapeutic potential of ε-viniferin for the management of obesity and its associated comorbidities. It is important to note that while ε-viniferin shows promise, its oral bioavailability is reported to be low, which should be a consideration in study design and interpretation of results.[3][4][9] Further research is warranted to fully elucidate its mechanisms of action and to explore its potential for human application.[3][4][9]

References

Application Notes & Protocols: Epsilon-viniferin Purification using Centrifugal Partition Chromatography (CPC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin, a resveratrol dimer, has garnered significant interest in the scientific community due to its potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anti-cancer effects.[1][2] As research into its therapeutic applications expands, the need for efficient and scalable purification methods is paramount. Centrifugal Partition Chromatography (CPC), a liquid-liquid chromatographic technique, offers a robust and high-resolution alternative to traditional solid-phase chromatography for the purification of natural products like this compound. This document provides detailed application notes and protocols for the purification of this compound using CPC, based on established methodologies.

Principle of Centrifugal Partition Chromatography

CPC is a preparative chromatographic technique that utilizes a liquid stationary phase held in place by a strong centrifugal force, while a liquid mobile phase is pumped through it.[3][4] The separation of compounds is based on their differential partitioning between the two immiscible liquid phases.[4] This technique eliminates the need for solid supports, which can lead to irreversible sample adsorption and degradation, and allows for high sample loading and recovery.[3]

Data Presentation: Purification of Stilbenes using Counter-Current Chromatography

The following table summarizes the quantitative data from a successful separation of this compound and other stilbenes from a crude sample of Vitis vinifera L. cv. Cabernet Sauvignon roots using High-Speed Counter-Current Chromatography (HSCCC), a technique closely related to CPC.

CompoundAmount from 241 mg Crude SamplePurity (%)
trans-resveratrol7.1 mg ± 0.2 mg97.89%
δ-viniferin1.1 mg ± 0.1 mg90.61%
ε-viniferin 18.7 mg ± 0.5 mg 94.37%
trans-vitisin B12.2 mg ± 0.2 mg78.38%

Data sourced from a study on the preparative separation of stilbenes from Vitis vinifera roots.[5]

Experimental Protocol: this compound Purification

This protocol is a composite of established methods for the purification of stilbenes, including this compound, using CPC and related techniques.

Sample Preparation
  • Source Material: Grapevine roots or canes are a rich source of this compound.

  • Extraction:

    • Dry and grind the plant material to a fine powder.

    • Perform a primary extraction with a suitable organic solvent, such as ethanol or methanol, to obtain a crude extract.

    • Concentrate the crude extract under reduced pressure.

    • Perform a liquid-liquid partition of the crude extract. For example, partition the extract between ethyl acetate and water. The ethyl acetate fraction will be enriched with stilbenes.

    • Evaporate the ethyl acetate to dryness to obtain the crude stilbene-rich extract for CPC purification.

CPC Solvent System Selection and Preparation

The choice of the biphasic solvent system is critical for successful CPC separation. The ideal system should provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2.

  • Recommended Solvent System: A commonly used and effective solvent system for stilbene separation is the chloroform–methanol–n-butanol–water (4:3:0.05:2, v/v/v/v) system.[5]

  • Alternative Solvent Systems:

    • "ARIZONA" biphasic systems: These are a family of solvent systems that can be tailored for specific separations. A "back-step" elution mode with these systems has been shown to be effective for stilbene purification.[6][7]

    • Hexane-ethyl acetate-ethanol-water (1:8:2:7, v/v/v/v): This system has been used for the separation of phenolic compounds from Vitis vinifera.[5]

    • Water/ethanol/ethyl acetate/hexane: This mobile phase has been employed for the CPC separation of stilbenes from wine.[5]

  • Preparation:

    • Mix the solvents in the specified ratios in a separatory funnel.

    • Shake the mixture vigorously and allow the two phases to separate completely.

    • Degas both the upper (stationary) and lower (mobile) phases using sonication before use.

CPC Instrumentation and Operation
  • Instrument: A preparative scale Centrifugal Partition Chromatograph.

  • Parameters:

    • Rotational Speed: 800 - 1200 rpm. The optimal speed should be sufficient to retain the stationary phase.

    • Mode of Operation: Descending mode (mobile phase is the lower phase).

    • Flow Rate: 2 - 5 mL/min. The flow rate can be optimized to balance separation time and resolution.

    • Sample Injection: Dissolve the crude stilbene-rich extract in a small volume of the mobile phase and inject it into the system.

    • Fraction Collection: Collect fractions of a defined volume (e.g., 5-10 mL) throughout the run.

    • Detection: Monitor the effluent using a UV detector at a wavelength suitable for stilbenes (e.g., 306 nm or 324 nm).

Post-CPC Analysis and Purification
  • Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

  • Pool the pure fractions.

  • Evaporate the solvent to obtain the purified this compound.

  • Further purification, if necessary, can be performed using semi-preparative HPLC.

Experimental Workflow Diagram

G Experimental Workflow for this compound Purification cluster_0 Sample Preparation cluster_1 CPC Purification cluster_2 Analysis & Final Product a Grapevine Material (Roots/Canes) b Grinding & Extraction a->b c Crude Extract b->c d Liquid-Liquid Partition c->d e Stilbene-Rich Extract d->e h Sample Injection e->h f Solvent System Preparation g CPC Instrument Setup f->g g->h i Fraction Collection h->i j HPLC Analysis of Fractions i->j k Pooling of Pure Fractions j->k l Solvent Evaporation k->l m Purified this compound l->m

Caption: Workflow for ε-viniferin purification.

Signaling Pathways of this compound

This compound's biological activities are attributed to its modulation of various cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

G Anti-inflammatory Signaling of this compound cluster_0 Inflammatory Stimulus cluster_1 NF-κB Pathway Activation cluster_2 Gene Transcription cluster_3 Inhibition by this compound stimulus e.g., LPS, TNF-α IKK IKK Activation stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB (p65/p50) Release IkB->NFkB_release NFkB_translocation Nuclear Translocation NFkB_release->NFkB_translocation gene_expression Pro-inflammatory Gene Expression NFkB_translocation->gene_expression cytokines TNF-α, IL-1β, IL-6 gene_expression->cytokines enzymes COX-2, iNOS gene_expression->enzymes epsilon_viniferin ε-viniferin epsilon_viniferin->IKK Inhibits

Caption: ε-viniferin's anti-inflammatory action.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (typically a heterodimer of p65 and p50 subunits) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2. This compound is believed to inhibit this pathway, thereby reducing the inflammatory response.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are linked to its ability to activate cellular defense mechanisms against oxidative stress. This involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) and SIRT3 (Sirtuin 3) pathways .

G Neuroprotective Signaling of this compound cluster_0 Oxidative Stress cluster_1 Nrf2 Pathway Activation cluster_2 SIRT3 Pathway Activation cluster_3 Activation by this compound cluster_4 Cellular Outcome stress e.g., ROS, Neurotoxins Keap1 Nrf2 Dissociation from Keap1 stress->Keap1 Nrf2_translocation Nrf2 Nuclear Translocation Keap1->Nrf2_translocation ARE Binding to ARE Nrf2_translocation->ARE antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) ARE->antioxidant_genes outcome Reduced Oxidative Stress & Neuronal Protection antioxidant_genes->outcome SIRT3 SIRT3 Activation Mitochondria Mitochondrial Biogenesis & Function SIRT3->Mitochondria Mitochondria->outcome epsilon_viniferin ε-viniferin epsilon_viniferin->Keap1 Promotes epsilon_viniferin->SIRT3 Activates

Caption: ε-viniferin's neuroprotective action.

Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as heme oxygenase-1 (HO-1), leading to their expression and a subsequent reduction in oxidative damage. This compound is thought to promote the activation of this pathway. Additionally, this compound may activate SIRT3, a mitochondrial sirtuin that plays a crucial role in maintaining mitochondrial health and function, further contributing to its neuroprotective effects.[8]

References

Spectroscopic Application Notes: Analysis of Epsilon-Viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic analysis of epsilon-viniferin, a resveratrol dimer with significant therapeutic potential. The protocols outlined below are intended to guide researchers in obtaining and interpreting Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule and can be used for quantification. This compound, a stilbenoid, exhibits characteristic absorbance in the UV region due to its conjugated system of double bonds.

Quantitative Data

The UV absorption maxima (λmax) for trans-ε-viniferin are summarized in the table below. The solvent can influence the position of these maxima. A bathochromic (red) shift is observed in the presence of a base like sodium hydroxide, which is indicative of the deprotonation of phenolic hydroxyl groups.

Solventλmax (nm)log ε
Methanol (MeOH)203, 230, 3245.05, 4.87, 4.57[1]
Methanol (MeOH) + NaOH211, 244, 3475.52, 5.06, 4.84[1]
Experimental Protocol: UV-Vis Spectroscopy of ε-Viniferin

This protocol outlines the steps for obtaining a UV-Vis spectrum of this compound.

Materials:

  • This compound standard

  • Methanol (spectroscopic grade)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M in methanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in spectroscopic grade methanol. A typical concentration for UV-Vis analysis is in the range of 1-10 µg/mL.

    • To observe the effect of pH, a separate solution can be prepared by adding a small amount of methanolic NaOH solution to the sample solution.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Set the wavelength range for scanning, typically from 200 to 400 nm for stilbenoids.

  • Blank Measurement:

    • Fill a quartz cuvette with the solvent (methanol or methanol + NaOH) to be used for the sample.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This will subtract the absorbance of the solvent.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the this compound solution before filling it.

    • Fill the cuvette with the this compound solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If a standard of known concentration is used, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, including the connectivity and spatial arrangement of atoms. Both ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of this compound.

Quantitative Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for trans-ε-viniferin. The data was recorded in deuterated acetone (acetone-d₆).

¹H NMR Data (Acetone-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2A, H-6A7.21d9.0[1]
H-3A, H-5A6.83d8.0[1]
Additional SignalsNot fully reported in abstract--

¹³C NMR Data (Acetone-d₆)

A complete, tabulated list of ¹³C NMR chemical shifts for ε-viniferin in acetone-d₆ is available in the source literature, often in the supporting information.

Experimental Protocol: NMR Spectroscopy of ε-Viniferin

This protocol provides a general procedure for preparing and analyzing an this compound sample by NMR spectroscopy.

Materials:

  • This compound sample (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., acetone-d₆)

  • NMR tube (5 mm) and cap

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and transfer it to a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Standard parameters usually include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a higher sample concentration are typically required compared to ¹H NMR.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

    • Compare the obtained spectra with literature data for confirmation.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter Solution Dissolve->Filter UV_Spect Acquire UV-Vis Spectrum Filter->UV_Spect NMR_Spect Acquire NMR Spectra (¹H, ¹³C, 2D) Filter->NMR_Spect UV_Data λmax, Absorbance UV_Spect->UV_Data Structure Structural Elucidation & Confirmation UV_Data->Structure NMR_Data Chemical Shifts, Coupling Constants, Integrals NMR_Spect->NMR_Data NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Protocol_Workflow start Start: this compound Sample weigh Weigh 5-50 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire Acquire Spectra (¹H, ¹³C, etc.) lock_shim->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze and Interpret Spectra process->analyze end End: Structural Information analyze->end UV_Vis_Protocol_Workflow start Start: this compound Stock Solution prepare Prepare Dilute Sample (1-10 µg/mL in Methanol) start->prepare blank Run Blank Spectrum (Solvent Only) prepare->blank measure Measure Sample Absorbance Spectrum blank->measure analyze Identify λmax and Determine Absorbance measure->analyze end End: UV-Vis Spectral Data analyze->end

References

Preparing Epsilon-viniferin Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and use of epsilon-viniferin (ε-viniferin) stock solutions for in vitro and in vivo experiments. ε-Viniferin, a resveratrol dimer, is a natural polyphenol with a range of promising biological activities. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step protocols, and stability considerations to ensure the integrity of ε-viniferin solutions.

Physicochemical Properties of ε-Viniferin

A thorough understanding of the physicochemical properties of ε-viniferin is fundamental for the correct preparation of stock solutions. Key data is summarized in the table below.

PropertyValueSource(s)
Molecular Weight 454.47 g/mol [1][2][3][4]
Chemical Formula C₂₈H₂₂O₆[1][3][5]
CAS Number 62218-08-0[1][2][4][6]
Appearance Off-white to gray powder[4]
Solubility Soluble in DMSO and methanol; sparingly soluble in water.[4][6][7]
Storage (Solid) Store at ≤ -15°C for long-term stability.[1]

Recommended Solvents and Storage Conditions for Stock Solutions

The choice of solvent is critical for ensuring the complete dissolution and stability of ε-viniferin. Based on its solubility profile, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for biological assays.

ParameterRecommendationRationale and Considerations
Primary Solvent Dimethyl Sulfoxide (DMSO), cell culture gradeε-Viniferin exhibits good solubility in DMSO.[6] Use of high-purity, sterile DMSO is essential to avoid contamination and cytotoxicity in cell-based assays.
Alternative Solvent Methanol (for analytical purposes)Methanol can also be used to dissolve ε-viniferin, particularly for analytical techniques like HPLC.[5] However, its higher volatility and potential for cytotoxicity make it less suitable for direct use in cell culture.
Stock Solution Storage Aliquot and store at -20°C in light-protected tubes.Aliquoting minimizes freeze-thaw cycles which can degrade the compound. ε-Viniferin is sensitive to light and temperature, which can cause isomerization and degradation.[8][9] Studies on other polyphenols suggest good stability in DMSO at -20°C.[10][11]
Final DMSO Concentration in Assays ≤ 0.1% - 1% (v/v)The final concentration of DMSO in the experimental medium should be kept to a minimum to avoid solvent-induced artifacts and cytotoxicity. The tolerated concentration is cell-line and assay dependent, but a general guideline is to not exceed 1%.[2][4][6]

Protocol for Preparing a 10 mM ε-Viniferin Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of ε-viniferin in DMSO.

Materials:

  • ε-Viniferin powder (purity ≥95%)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, amber or light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Before weighing, ensure the ε-viniferin powder has equilibrated to room temperature to prevent condensation.

  • Weighing ε-Viniferin: Accurately weigh 4.54 mg of ε-viniferin powder using a calibrated analytical balance.

    • Calculation: Mass (mg) = Molarity (mM) x Volume (L) x Molecular Weight ( g/mol ) = 10 mM x 0.001 L x 454.47 g/mol = 4.54 mg for 1 mL of stock solution.

  • Dissolution:

    • Transfer the weighed ε-viniferin to a sterile, light-protected microcentrifuge tube.

    • Add 1.0 mL of sterile, cell culture grade DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term use.

Experimental Workflow: Dilution of Stock Solution for Cell-Based Assays

The following diagram illustrates the workflow for diluting the 10 mM ε-viniferin stock solution to a final working concentration in a cell culture experiment.

experimental_workflow stock 10 mM ε-Viniferin Stock in 100% DMSO (Stored at -20°C) intermediate Intermediate Dilution (e.g., 1 mM in DMSO or cell culture medium) stock->intermediate 1:10 Dilution final Final Working Concentration in Cell Culture Medium (e.g., 1-100 µM) (Final DMSO ≤ 0.1%) intermediate->final Serial Dilutions plate Cell Culture Plate final->plate Addition to Cells

Caption: Workflow for preparing working solutions from a concentrated stock.

Typical Working Concentrations for In Vitro Assays

The optimal working concentration of ε-viniferin will vary depending on the specific cell type and biological endpoint being investigated. The table below provides a summary of concentrations used in published studies.

Assay TypeCell TypeWorking Concentration RangeSource(s)
Anti-proliferative/CytotoxicityHL-60, HepG2, AGS carcinoma cells5.6 - 9.3 µM (IC₅₀)[6]
Human oral cell lines (HGF, HPC, HPLF)94 - 146 µM (50% cytotoxic concentration)[6]
Antioxidant/Anti-inflammatoryVascular Smooth Muscle Cells~10 µM[6]
Vascular Endothelial Cells10 - 30 µM[12]
Adipocyte Differentiation3T3-L1 preadipocytes5 - 30 µM[7]
Wound Healing/Epidermal BarrierHaCaT keratinocytes, HDFn fibroblasts0.1 - 5 ppm (~0.22 - 11 µM)[13]

ε-Viniferin and the Nrf2 Signaling Pathway

ε-Viniferin has been shown to exert some of its biological effects, particularly its antioxidant and anti-inflammatory properties, through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][6]

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viniferin ε-Viniferin erk_p38 ERK/p38 viniferin->erk_p38 Activates nrf2_c Nrf2 erk_p38->nrf2_c Phosphorylates keap1 Keap1 keap1->nrf2_c Inhibits (Ubiquitination) nrf2_n Nrf2 nrf2_c->nrf2_n Translocation are ARE (Antioxidant Response Element) nrf2_n->are Binds to ho1 Heme Oxygenase-1 (HO-1) and other antioxidant enzymes are->ho1 Upregulates Transcription cell_protection Cellular Protection (Antioxidant & Anti-inflammatory Effects) ho1->cell_protection Leads to

Caption: ε-Viniferin-mediated activation of the Nrf2 signaling pathway.

Stability and Handling Recommendations

  • Light Sensitivity: ε-Viniferin is susceptible to photoisomerization when exposed to UV light.[11] All work with ε-viniferin solutions should be performed with minimal light exposure. Use amber or opaque tubes for storage and preparation.

  • Thermal Stability: While more stable than some other polyphenols, prolonged exposure to high temperatures can lead to degradation.[8][9] Avoid repeated freeze-thaw cycles of the stock solution.

  • pH Stability: The stability of polyphenols can be pH-dependent. Stock solutions in DMSO are generally stable. When diluted in buffered cell culture media (typically pH 7.2-7.4), the stability should be sufficient for the duration of most experiments.

By adhering to these detailed protocols and considerations, researchers can ensure the quality and consistency of their ε-viniferin stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols: Epsilon-viniferin for Inducing Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-viniferin (ε-viniferin), a natural dimer of resveratrol, has emerged as a promising phytochemical with significant potential in oncology research.[1][2] Found in grapes and red wine, this stilbene oligomer has demonstrated potent antiproliferative and pro-apoptotic effects across a variety of cancer cell lines.[3][4][5] Its ability to trigger programmed cell death suggests its potential as a chemotherapeutic or adjuvant agent.[1][5] These application notes provide a summary of the quantitative effects of ε-viniferin on cancer cells and detailed protocols for assessing its apoptotic activity.

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis primarily through the activation of the caspase cascade, a critical component of the programmed cell death machinery.[3] Evidence suggests that it can initiate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.

In several cell lines, treatment with ε-viniferin leads to the activation of initiator caspases, such as caspase-8 and caspase-9.[1][6] Caspase-8 activation is a hallmark of the extrinsic pathway, while caspase-9 activation signals the initiation of the intrinsic pathway, often involving a drop in the mitochondrial membrane potential and changes in the expression of Bcl-2 family proteins.[3][7] Both pathways converge on the activation of executioner caspase-3, which cleaves key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[1][7][8]

Epsilon_Viniferin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway caspase8 Caspase-8 caspase3 Caspase-3 caspase8->caspase3 bcl2 Bcl-2 (Anti-apoptotic) Expression Reduced bax Bax (Pro-apoptotic) Ratio Increased mito Mitochondrial Membrane Potential Drop bax->mito caspase9 Caspase-9 mito->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp dna_frag DNA Fragmentation caspase3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis evinf ε-viniferin evinf->caspase8 evinf->bcl2 evinf->bax

Caption: ε-viniferin induced apoptotic signaling pathway. (Max Width: 760px)

Data Presentation: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of ε-viniferin have been quantified in various cancer cell lines, both alone and in combination with conventional chemotherapy drugs.

Table 1: IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
HepG2Hepatocellular Carcinoma24 h98.3[9]
Hep3BHepatocellular Carcinoma72 h63[10]
U266Multiple Myeloma-10.8 - 29.4[3]
C6 (in combination with 13.25 µM Cisplatin)Glioma72 h95[1][6]
HepG2 (in combination with 11.25 µM Vincristine)Hepatocellular Carcinoma24 h15.8[9]
Table 2: Apoptotic Effects of this compound on Cancer Cells

This table summarizes key markers of apoptosis following treatment with ε-viniferin.

Cell LineTreatmentDurationEffectMeasurementReference
C6130 µM ε-viniferin48 hApoptotic Index50%[1]
C695 µM ε-viniferin + 13.25 µM Cisplatin48 hApoptotic Index91.6%[1][6]
C695 µM ε-viniferin + 13.25 µM Cisplatin6 hCaspase-8 Activation12.5%[1][6]
C695 µM ε-viniferin + 13.25 µM Cisplatin24 hCaspase-9 Activation44.5%[1][6]
C695 µM ε-viniferin + 13.25 µM Cisplatin72 hCaspase-3 Activation15.5%[1][6]
HepG249 µM ε-viniferin24 hTotal Apoptosis~25%[11]
HepG27.9 µM ε-viniferin + 26 µM Vincristine24 hTotal ApoptosisIncreased 1.7-fold vs Vincristine alone[11]
B-CLLThis compound-Caspase-3 ActivationCorrelated with apoptosis[7]
B-CLLThis compound-Bcl-2 ExpressionReduction[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the apoptotic effects of ε-viniferin.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product.[12]

MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) and incubate 24h. B 2. Treat cells with various concentrations of ε-viniferin. Include vehicle controls. A->B C 3. Incubate for the desired period (e.g., 24, 48, or 72 hours). B->C D 4. Add 10 µL of MTT solution (5 mg/mL) to each well. C->D E 5. Incubate for 2-4 hours at 37°C until formazan crystals form. D->E F 6. Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well. E->F G 7. Mix thoroughly to dissolve crystals. F->G H 8. Read absorbance at 570 nm using a microplate reader. G->H I 9. Calculate cell viability relative to control and determine IC50 values. H->I

Caption: Experimental workflow for the MTT cell viability assay. (Max Width: 760px)

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Treatment: Prepare serial dilutions of ε-viniferin in culture medium. Remove the old medium from the wells and add 100 µL of the ε-viniferin dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][15]

AnnexinV_Workflow A 1. Seed cells and treat with ε-viniferin for the desired time. B 2. Harvest cells, including floating and adherent populations. Pool them. A->B C 3. Wash cells twice with cold PBS and centrifuge (e.g., 5 min at 500 x g). B->C D 4. Resuspend cell pellet in 1X Annexin V Binding Buffer at 1x10^6 cells/mL. C->D E 5. Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of cell suspension. D->E F 6. Incubate for 15 minutes at room temperature in the dark. E->F G 7. Add 5 µL of Propidium Iodide (PI) staining solution. F->G H 8. Add 400 µL of 1X Binding Buffer to each tube. G->H I 9. Analyze immediately by flow cytometry. H->I

Caption: Experimental workflow for Annexin V/PI apoptosis assay. (Max Width: 760px)

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with ε-viniferin at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each sample.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Annexin V Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature, protected from light.[15]

  • PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 100 µg/mL).

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific apoptosis-related proteins (e.g., caspases, PARP, Bcl-2 family members) to elucidate the molecular pathway of ε-viniferin action.[8][16]

WesternBlot_Workflow A 1. Treat cells with ε-viniferin, then lyse in RIPA buffer with protease inhibitors. B 2. Quantify protein concentration using a BCA or Bradford assay. A->B C 3. Denature protein lysates and separate by SDS-PAGE. B->C D 4. Transfer separated proteins to a PVDF or nitrocellulose membrane. C->D E 5. Block the membrane (e.g., 5% non-fat milk or BSA) for 1 hour. D->E F 6. Incubate with primary antibody against target protein (e.g., Cleaved Caspase-3) overnight at 4°C. E->F G 7. Wash membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at RT. F->G H 8. Wash membrane again. G->H I 9. Apply ECL substrate and detect signal using an imaging system. H->I

Caption: Experimental workflow for Western Blot analysis. (Max Width: 760px)

Methodology:

  • Protein Extraction: After treatment with ε-viniferin, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA or Bradford assay.

  • SDS-PAGE: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.

References

Troubleshooting & Optimization

Epsilon-Viniferin Bioavailability Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance and troubleshooting for improving the in vivo bioavailability of Epsilon-viniferin, a promising resveratrol dimer with numerous biological activities. Due to its poor aqueous solubility and extensive first-pass metabolism, achieving adequate systemic exposure of this compound in preclinical studies is a significant challenge. This guide offers practical solutions and detailed protocols to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound so low?

A1: The poor oral bioavailability of this compound is primarily attributed to two main factors:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with very limited solubility in water. This poor solubility restricts its dissolution in the gastrointestinal (GI) fluids, which is a critical first step for absorption.

  • Extensive First-Pass Metabolism: Like its parent compound resveratrol, this compound undergoes rapid and extensive metabolism in the gut wall and liver before it can reach systemic circulation.[1][2] The primary metabolic pathways are glucuronidation and sulfation, which convert the active this compound into more water-soluble and easily excretable metabolites.[3] This "first-pass effect" significantly reduces the amount of unchanged, active compound that reaches the bloodstream.[3]

Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound. These approaches aim to either improve its solubility and dissolution rate, protect it from metabolic degradation, or both. The most effective strategies include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes and solid lipid nanoparticles (SLNs) can significantly improve its oral absorption.[3][4] These carriers can enhance solubility, protect the compound from degradation in the GI tract, and facilitate its transport across the intestinal epithelium.

  • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, can increase the aqueous solubility and dissolution rate of this compound.[5][6]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases its surface area-to-volume ratio, leading to a faster dissolution rate and improved absorption.

Q3: How do I choose the best formulation strategy for my in vivo study?

A3: The choice of formulation depends on several factors, including the specific objectives of your study, the animal model being used, and the available resources.

  • For initial screening studies: Cyclodextrin complexes can be a relatively simple and cost-effective way to improve solubility.

  • For studies requiring sustained release or targeted delivery: Lipid-based nanoparticles (liposomes or SLNs) may be more appropriate.

  • It is often beneficial to test a few different formulations in pilot studies to determine which provides the most significant and reproducible improvement in bioavailability for your specific experimental setup.

Q4: Are there any commercially available formulations of this compound with enhanced bioavailability?

A4: Currently, there are no widely available commercial formulations of this compound specifically designed for enhanced bioavailability in a research setting. Therefore, researchers typically need to prepare these formulations in-house. The protocols provided in this guide offer a starting point for developing such formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and in vivo testing of this compound.

Issue 1: Low Encapsulation Efficiency in Nanoparticle Formulations
  • Symptom: A significant portion of this compound is not incorporated into the nanoparticles and remains in the supernatant after centrifugation.

  • Potential Causes & Solutions:

    • Poor affinity of this compound for the lipid/polymer matrix:

      • Troubleshooting Step: Experiment with different lipids (for SLNs) or polymers that have a higher affinity for hydrophobic compounds.

    • Drug leakage during the formulation process:

      • Troubleshooting Step: Optimize process parameters. For instance, in solvent evaporation methods, adjust the evaporation rate. For high-pressure homogenization, optimize the pressure and number of cycles.

    • High solubility of this compound in the external aqueous phase:

      • Troubleshooting Step: Pre-saturate the aqueous phase with a small amount of this compound before emulsification to reduce the concentration gradient.

Issue 2: Inconsistent Pharmacokinetic Data Between Animals
  • Symptom: High variability in plasma concentrations of this compound across different animals in the same treatment group.

  • Potential Causes & Solutions:

    • Inconsistent oral gavage technique:

      • Troubleshooting Step: Standardize the procedure for oral administration to ensure consistent volume and delivery site within the GI tract for all animals.

    • Variations in the fasting state of animals:

      • Troubleshooting Step: Ensure a consistent fasting period for all animals before dosing, as food can significantly impact the absorption of lipophilic compounds.

    • Formulation instability:

      • Troubleshooting Step: Characterize your formulation for particle size, polydispersity index (PDI), and zeta potential before each in vivo experiment to ensure consistency.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound in different formulations from in vivo studies in rats.

FormulationDose (mg/kg)RouteCmax (pmol/mL)Tmax (min)AUC (pmol/mL/min)Relative Bioavailability (%)Reference
Free this compound20Oral15 ± 11603,137 ± 2,242-[3]
Multi-lamellar Liposomes20Oral12 ± 61002,752 ± 1,299Not significantly different from free form[3]
Free δ-viniferin70Oral---2.3[7]

Note: Data for δ-viniferin, an isomer of this compound, is included for comparative purposes. The study on multi-lamellar liposomes did not show a significant increase in the bioavailability of the parent this compound, but it did alter the pharmacokinetics of its glucuronide metabolite.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from general protocols)

This protocol describes the preparation of this compound loaded SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Deionized water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase: a. Weigh the desired amounts of solid lipid and this compound. b. Melt the solid lipid by heating it to 5-10°C above its melting point in a beaker on a heated magnetic stirrer. c. Add the this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: a. Dissolve the surfactant in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion: a. Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer at a moderate speed (e.g., 8000 rpm) for 5-10 minutes.

  • Sonication: a. Immediately subject the hot pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size. Maintain the temperature of the emulsion during this step.

  • Formation of SLNs: a. Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization (Optional but Recommended): a. Determine the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. b. Calculate the encapsulation efficiency (EE%) by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and the pellet.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from general protocols)

This protocol describes the preparation of an this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

Equipment:

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Determination: a. Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Kneading: a. Place the accurately weighed HP-β-CD in a mortar. b. Add a small amount of a water:ethanol (1:1 v/v) solution to the HP-β-CD to form a paste. c. Dissolve the this compound in a minimal amount of ethanol and add it dropwise to the HP-β-CD paste while continuously triturating with the pestle. d. Knead the mixture for 45-60 minutes. During this process, the paste should become stiff. If necessary, add a few more drops of the water:ethanol solution to maintain a suitable consistency.

  • Drying: a. Scrape the resulting solid mass from the mortar and spread it on a petri dish. b. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Sieving and Storage: a. Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. b. Store the complex in a tightly sealed container in a cool, dark, and dry place.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of this compound from plasma samples.

Materials and Equipment:

  • Plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid

  • Internal standard (IS) (e.g., a structurally similar compound not present in the sample)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation (Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard. b. Vortex the mixture for 1 minute to precipitate the proteins. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: a. Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system. b. Use a C18 column for chromatographic separation with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. c. Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.

  • Quantification: a. Create a calibration curve using standard solutions of this compound of known concentrations. b. Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver cluster_circulation Systemic Circulation This compound Formulation This compound Formulation Dissolution Dissolution This compound Formulation->Dissolution Absorption Absorption Dissolution->Absorption Gut Wall Metabolism Gut Wall Metabolism Absorption->Gut Wall Metabolism Hepatic First-Pass Metabolism Hepatic First-Pass Metabolism Absorption->Hepatic First-Pass Metabolism Portal Vein Gut Wall Metabolism->Hepatic First-Pass Metabolism Portal Vein Excretion Excretion Gut Wall Metabolism->Excretion Active this compound Active this compound Hepatic First-Pass Metabolism->Active this compound Reduced Amount Hepatic First-Pass Metabolism->Excretion

Caption: Oral bioavailability pathway of this compound.

G cluster_workflow In Vivo Bioavailability Study Workflow Formulation Preparation Formulation Preparation Animal Dosing (Oral) Animal Dosing (Oral) Formulation Preparation->Animal Dosing (Oral) Blood Sampling (Time Points) Blood Sampling (Time Points) Animal Dosing (Oral)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Caption: Experimental workflow for in vivo bioavailability studies.

G This compound This compound Glucuronidation Glucuronidation This compound->Glucuronidation UGTs Sulfation Sulfation This compound->Sulfation SULTs This compound Glucuronide This compound Glucuronide Glucuronidation->this compound Glucuronide This compound Sulfate This compound Sulfate Sulfation->this compound Sulfate Excretion Excretion This compound Glucuronide->Excretion This compound Sulfate->Excretion

Caption: Metabolic pathways of this compound.

References

Formulation strategies to enhance Epsilon-viniferin solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Epsilon-viniferin to enhance its solubility.

Introduction to this compound and its Solubility Challenges

This compound (ε-viniferin), a resveratrol dimer, is a natural polyphenol with a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Found in grapevines and some red wines, its therapeutic potential is significantly hampered by its very low water solubility (estimated at 0.1319 mg/L at 25°C) and poor bioavailability.[3][4][5][6] This necessitates the use of advanced formulation strategies to improve its dissolution and absorption.[7][8] This guide will explore common formulation techniques and provide solutions to potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the typical aqueous solubility of this compound?

A1: this compound is practically insoluble in water, with an estimated solubility of approximately 0.1319 mg/L at 25°C.[3] It is, however, soluble in organic solvents like DMSO, acetone, and ethyl acetate.[9][10]

Q2: Why is the oral bioavailability of this compound so low?

A2: The low oral bioavailability of this compound (reported as low as 0.77% in mice) is attributed to two main factors: its poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and its extensive and rapid metabolism, particularly glucuronidation, in the intestine and liver.[1][4][5][6]

Q3: What are the most common strategies to enhance this compound solubility?

A3: Common and effective strategies include:

  • Solid Dispersions: Dispersing ε-viniferin in a water-soluble polymer matrix to enhance its dissolution rate.[11]

  • Nanoparticle Formulations: Encapsulating or loading ε-viniferin into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, or exosome-like nanoparticles) to increase surface area and improve absorption.[12][13]

  • Lipid-Based Formulations: Incorporating ε-viniferin into lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) to improve its solubilization in the gastrointestinal tract.[4][14]

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to mask the lipophilic nature of the molecule and increase its aqueous solubility.[7]

Q4: Are there any commercially available solvents for in vivo preclinical studies of this compound?

A4: Yes, a common solvent system for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can dissolve this compound up to 1.67 mg/mL.[9] For in vitro studies, DMSO is often used, with a solubility of up to 75 mg/mL.[9]

Troubleshooting Guides by Formulation Strategy

Solid Dispersions

Problem: Low drug loading or poor dissolution enhancement from my solid dispersion.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inadequate Polymer Selection The chosen polymer may have poor miscibility with ε-viniferin. Screen different polymers such as Polyethylene Glycol (PEG), Polyvinylpyrrolidone (PVP), or Poloxamers.[11][15]
Incorrect Drug-to-Polymer Ratio An insufficient amount of polymer may not effectively disperse the drug. Experiment with different drug-to-polymer ratios (e.g., 1:2, 1:4, 1:6) to find the optimal balance between drug loading and dissolution.[11]
Suboptimal Solvent System (Solvent Evaporation Method) The solvent used may not effectively dissolve both the drug and the polymer, leading to phase separation upon evaporation. Test different solvents or solvent mixtures to ensure co-solubilization.
Drug Recrystallization The amorphous drug within the dispersion may have recrystallized over time or during processing. Characterize the solid-state of the dispersion using XRD or DSC to confirm its amorphous nature.[15] If crystalline, consider using a higher polymer ratio or adding a crystallization inhibitor.
Nanoparticle Formulations

Problem: My this compound nanoparticles show wide size distribution and poor stability (aggregation).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inefficient Homogenization The energy input during nanoparticle preparation (e.g., sonication, high-pressure homogenization) may be insufficient. Optimize the homogenization time, power, or pressure to achieve a smaller, more uniform particle size.[16]
Inappropriate Surfactant/Stabilizer The concentration or type of surfactant/stabilizer may not be adequate to prevent particle aggregation. Screen different stabilizers or adjust their concentration to ensure sufficient surface coverage.
High Drug Loading Attempting to load too much drug can lead to instability and drug expulsion.[12] Determine the maximum encapsulation efficiency and load the drug below this threshold.
Incorrect pH or Ionic Strength of the Medium The surface charge of the nanoparticles can be affected by the pH and ionic strength of the surrounding medium, leading to aggregation. Ensure the formulation is prepared and stored in a suitable buffer system.

Problem: Low encapsulation efficiency of this compound in my nanoparticles.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Drug Partitioning into External Phase This compound may have a higher affinity for the external aqueous phase than for the nanoparticle core. Modify the formulation by using a different oil phase (for lipid nanoparticles) or polymer to improve drug partitioning.
Premature Drug Precipitation The drug may precipitate before being efficiently encapsulated. Adjust the rate of solvent addition or evaporation to allow for more effective encapsulation.
Leakage During Purification The purification process (e.g., centrifugation, dialysis) might be causing the encapsulated drug to leak out. Optimize the purification parameters (e.g., reduce centrifugation speed, use a membrane with a smaller molecular weight cut-off).

Data Summary: this compound Formulation Performance

The following table summarizes quantitative data from various studies on this compound formulations.

Formulation Strategy Key Parameters & Results Reference
Unformulated (Oral Gavage in Mice) Bioavailability: 0.77%Cmax: 42 ng/mLTmax: 15-30 min[5]
Multi-lamellar Liposomes (Oral Gavage in Rats) The encapsulation did not significantly alter the Cmax of ε-viniferin itself but increased the half-life (T1/2) of its glucuronide metabolite.[4][5]
In Vivo Solvent System Solubility: 1.67 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[9]
In Vitro Solvent Solubility: 75 mg/mL in DMSO[9]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion of this compound with a polymeric carrier like PVP or PEG.

Materials:

  • This compound

  • Polymer (e.g., PVP K30, PEG 4000)

  • Organic Solvent (e.g., Ethanol, Methanol, or a mixture)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 1:4).

  • Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask. Gentle warming or sonication can be used to facilitate dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Gently pulverize it using a mortar and pestle to obtain a fine powder.

  • Pass the powder through a sieve (e.g., #60 or #80 mesh) to ensure a uniform particle size.

  • Characterization: Store the prepared solid dispersion in a desiccator. Characterize it for drug content, dissolution profile, and solid-state properties (using XRD and DSC) to confirm the absence of crystallinity.[15]

Visualizations

G cluster_0 Formulation Strategy Selection Workflow for this compound start Start: Poorly Soluble This compound decision1 Desired Outcome? start->decision1 process1 Solid Dispersion (e.g., with PVP/PEG) decision1->process1 Rapid Dissolution for Oral Dosage process2 Nanoparticle Formulation (e.g., SLNs, Polymeric NPs) decision1->process2 Improved Bioavailability & Targeted Delivery process3 Lipid-Based System (e.g., Liposomes, SEDDS) decision1->process3 Enhanced Oral Absorption process4 Cyclodextrin Complexation decision1->process4 Increased Aqueous Solubility for Liquid Formulations eval Evaluate Solubility, Dissolution Rate, Stability & Bioavailability process1->eval process2->eval process3->eval process4->eval end Optimized Formulation eval->end

Caption: Workflow for selecting a suitable formulation strategy for this compound.

G cluster_1 Mechanism of Cyclodextrin Inclusion Complexation viniferin This compound - Lipophilic Molecule - Poorly Water Soluble process Complexation (in aqueous solution) viniferin->process cyclodextrin Cyclodextrin (CD) Hydrophilic Exterior Lipophilic Interior (Cavity) cyclodextrin->process complex Inclusion Complex Hydrophilic Exterior of CD Lipophilic ε-viniferin inside CD cavity process->complex outcome Result: Enhanced Aqueous Solubility complex->outcome

Caption: How cyclodextrins enhance the solubility of this compound.

References

Epsilon-viniferin stability under light and heat exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of epsilon-viniferin under light and heat exposure.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns when working with this compound?

A1: The primary stability concerns for this compound are its sensitivity to light and heat. Exposure to light, particularly UV radiation, can lead to photoisomerization of the more common trans-isomer into cis-epsilon-viniferin and potentially other degradation products.[1][2] Elevated temperatures can also cause degradation, especially over prolonged periods.[1][2]

Q2: How should I store my this compound samples to ensure stability?

A2: To maintain the integrity of your this compound samples, they should be stored protected from light in a cool environment. For long-term storage, it is recommended to keep solid samples and solutions at -20°C in amber vials or wrapped in aluminum foil.[3]

Q3: I see an unexpected peak in my chromatogram after exposing my this compound sample to light. What could it be?

A3: The new peak is likely cis-epsilon-viniferin. Exposure of trans-epsilon-viniferin to light induces its isomerization to the cis-form.[2][4] Studies have shown a significant increase in the concentration of cis-epsilon-viniferin upon light exposure.[2]

Q4: Can I heat my this compound solution to aid dissolution?

A4: While gentle and brief heating might be acceptable, prolonged exposure to high temperatures should be avoided as it can lead to degradation.[1][2] The thermal stability of this compound is limited, and high temperatures can be destructive.[1][2]

Q5: What are the known degradation products of this compound?

A5: Under light stress, trans-epsilon-viniferin can isomerize to cis-epsilon-viniferin.[1][2] Further degradation under prolonged light or heat exposure can lead to a general decomposition of stilbenes, though specific breakdown products beyond the cis-isomer are not extensively detailed in the provided search results.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of a new peak in HPLC analysis of a previously pure sample. The sample has been exposed to light, causing photoisomerization to cis-epsilon-viniferin.Store samples protected from light at all times. Use amber vials or cover containers with aluminum foil. Prepare samples under low-light conditions if possible.
Decreased concentration of trans-epsilon-viniferin over time. Degradation due to improper storage (exposure to light and/or elevated temperatures).Re-evaluate storage conditions. Ensure samples are stored at or below -20°C and are consistently protected from light.
Variability in experimental results between batches. Inconsistent handling and storage of this compound stock solutions.Prepare fresh stock solutions for each experiment or validate the stability of stored stock solutions under your specific conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Low recovery of this compound after extraction. Degradation during the extraction process due to heat or light.If using heat-assisted extraction, optimize the temperature and duration to minimize degradation.[1][2] Protect the extraction setup from light.

Quantitative Data Summary

The following tables summarize the stability of this compound under different conditions based on available data.

Table 1: Effect of Light Exposure on this compound

ConditionObservationReference
Exposure of trans-epsilon-viniferin to sunlight/UV lightFormation of cis-epsilon-viniferin.[1][2][4]
Light Exposure (unspecified duration)300% increase in cis-epsilon-viniferin concentration.[2]
Prolonged sunlight (up to 20 days) or UV light (up to 14 days)Decomposition of all stilbenes.[4]

Table 2: Effect of Heat Exposure on this compound

ConditionObservationReference
Storage at 45°C (protected from light)Slight initial increase in trans-epsilon-viniferin concentration, followed by degradation.[2]
Elevated Temperature (prolonged)Destructive to trans-epsilon-viniferin.[1][2]
Storage at 45°CVery low stability of cis-epsilon-viniferin, with rapid decomposition.[1]

Experimental Protocols

Protocol for Photostability Testing of this compound

This protocol is a general guideline based on ICH Q1B recommendations and findings from stilbene stability studies.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

  • Aliquot the solution into clear and amber glass vials. The clear vials will be exposed to light, while the amber vials will serve as dark controls.

2. Light Exposure:

  • Place the clear vials in a photostability chamber equipped with a light source that provides a combination of visible and UV light. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Place the amber control vials in the same chamber, shielded from light (e.g., wrapped in aluminum foil).

  • Maintain a constant temperature inside the chamber (e.g., 25°C) to minimize thermal degradation.

3. Sampling:

  • Withdraw aliquots from both the light-exposed and dark control vials at specified time intervals (e.g., 0, 6, 12, 24, 48 hours).

4. Analysis:

  • Analyze the samples immediately using a validated stability-indicating HPLC-UV or HPLC-MS method.

  • Monitor the chromatograms for the appearance of new peaks (e.g., cis-epsilon-viniferin) and a decrease in the peak area of trans-epsilon-viniferin.

  • Quantify the amount of trans-epsilon-viniferin remaining and any major degradation products formed.

5. Data Interpretation:

  • Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation.

  • Calculate the degradation rate if applicable.

Protocol for Thermal Stability Testing of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent in amber glass vials to prevent photodegradation.

2. Thermal Exposure:

  • Place the vials in a temperature-controlled oven or incubator at the desired temperatures (e.g., 40°C, 60°C, 80°C).

  • Include a control sample stored at a reference temperature where the compound is known to be stable (e.g., 4°C or -20°C).

3. Sampling:

  • At predetermined time points (e.g., 0, 24, 48, 72, 96 hours), remove a vial from each temperature condition.

  • Allow the vials to cool to room temperature before analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the remaining concentration of this compound.

5. Data Interpretation:

  • Plot the concentration of this compound as a function of time for each temperature.

  • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_exposure 2. Stress Conditions cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Clear (Light) and Amber (Dark) Vials prep->aliquot photostability Photostability Chamber (Visible + UV Light) aliquot->photostability Light Exposure thermal Temperature-Controlled Oven aliquot->thermal Thermal Exposure (in amber vials) sampling Withdraw Aliquots at Defined Time Intervals photostability->sampling thermal->sampling hplc HPLC-UV/MS Analysis sampling->hplc quantify Quantify Degradation and Formation of Byproducts hplc->quantify data_interpretation 5. Data Interpretation & Reporting quantify->data_interpretation Calculate Rates & Assess Stability

Caption: Experimental workflow for assessing the stability of this compound.

photoisomerization trans_viniferin trans-Epsilon-Viniferin (More Stable Isomer) cis_viniferin cis-Epsilon-Viniferin trans_viniferin->cis_viniferin Light Exposure (UV) degradation Degradation Products trans_viniferin->degradation Prolonged Light/Heat cis_viniferin->trans_viniferin Reversible Isomerization (can occur) cis_viniferin->degradation Heat/Prolonged Light

Caption: Photoisomerization and degradation pathway of this compound.

References

Epsilon-Viniferin Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epsilon-viniferin in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a new peak in the HPLC chromatogram after a few days. What could this be?

A1: The most common degradation product of trans-epsilon-viniferin in solution, particularly when exposed to light, is its isomer, cis-epsilon-viniferin.[1][2][3] This occurs through a process called photoisomerization.[1][2] Depending on the storage conditions and the solvent used, other degradation products may also form over time. It is recommended to re-analyze your standard to confirm the identity of the new peak.

Q2: What are the optimal storage conditions to prevent the degradation of this compound solutions?

A2: To minimize degradation, this compound solutions should be stored in the dark to prevent photoisomerization.[1] For long-term storage, it is advisable to keep the solutions at a low temperature, such as 4°C or frozen.[1] One study noted that the storage of stilbenes in isopropanol solution leads to their degradation within 20 days, so prompt use of prepared solutions is recommended.[1]

Q3: I am observing a decrease in the concentration of my trans-epsilon-viniferin standard over time, even when stored in the dark. What could be the cause?

A3: Besides light, elevated temperatures can also lead to the degradation of trans-epsilon-viniferin.[1][2] While more stable than some other stilbenes, prolonged exposure to high temperatures can be destructive.[1][2] The type of solvent and its purity can also influence stability. Ensure you are using high-purity solvents and that your storage temperature is consistently maintained.

Q4: Are there any known degradation products of this compound other than the cis-isomer?

A4: Current literature primarily focuses on the photoisomerization of trans-epsilon-viniferin to cis-epsilon-viniferin as the main degradation pathway in solution.[1][2][3] In biological systems, this compound is known to be metabolized into glucuronidated and sulfated forms.[3][4][5] While other degradation products resulting from chemical decomposition (e.g., oxidation) in solution are plausible, they are not extensively detailed in the reviewed literature. Further analysis using techniques like LC-MS/MS would be necessary to identify and characterize any additional degradation products in your specific experimental conditions.

Q5: How can I monitor the degradation of my this compound solution?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[1] An HPLC system equipped with a diode array detector (DAD) or a mass spectrometer (MS) can be used to separate and quantify trans-epsilon-viniferin and its degradation products.[1] Monitoring the peak area of trans-epsilon-viniferin and the appearance of new peaks over time will provide a quantitative measure of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/UPLC analysis Photoisomerization to cis-epsilon-viniferin due to light exposure.[1][2][3]Prepare and handle solutions under amber or light-protective coverings. Compare the retention time of the new peak with a cis-epsilon-viniferin standard if available.
Chemical degradation from reactive solvents or contaminants.Use high-purity, degassed solvents. Avoid prolonged storage in solvents prone to forming reactive species.
Decreasing concentration of trans-epsilon-viniferin Thermal degradation.[1][2]Store stock solutions and working solutions at recommended low temperatures (e.g., 4°C or frozen). Avoid repeated freeze-thaw cycles.
Adsorption to container surfaces.Use silanized glass vials or low-adsorption polypropylene tubes for storage and handling.
Poor peak shape or resolution in chromatography Co-elution of degradation products.Optimize the HPLC method, including the mobile phase gradient, column chemistry, and temperature, to achieve better separation.
Sample solvent incompatibility with the mobile phase.Ensure the sample solvent is compatible with the initial mobile phase conditions.
Inconsistent results between experiments Inconsistent sample handling and storage.Standardize protocols for solution preparation, storage duration and conditions, and handling procedures to ensure reproducibility.
Degradation during the experimental procedure.If the experiment involves incubation at elevated temperatures or exposure to light, assess the stability of this compound under those specific conditions.

Quantitative Data Summary

Table 1: Stability of Stilbenes in Isopropyl Alcohol Solution Under Different Conditions

ConditionCompoundChange in ConcentrationTime Frame
Light Exposuretrans-epsilon-viniferinSignificant decrease7 days
Light Exposurecis-epsilon-viniferin300% increase7 days
Elevated Temperature (45°C)trans-epsilon-viniferinSignificant decrease14 days
Storage in DarkStilbenesDegradation20 days

Data extracted from a study by Kosović et al. (2020).[1]

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions, based on methodologies described in the literature.[1]

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of high-purity trans-epsilon-viniferin.

    • Dissolve it in a suitable high-purity solvent (e.g., isopropyl alcohol, methanol, or ethanol) to a specific concentration (e.g., 1 mg/mL).

    • Store the stock solution in a light-protected container at a low temperature (e.g., 4°C).

  • Preparation of Working Solutions:

    • Dilute the stock solution with the same solvent to a working concentration suitable for your analytical method (e.g., 0.1 mg/mL).

    • Aliquot the working solution into multiple vials for different stress conditions.

  • Application of Stress Conditions:

    • Photostability: Expose a set of vials to a controlled light source (e.g., daylight or a UV lamp) for defined periods (e.g., 1, 3, 7, 14, and 20 days). Keep a control set of vials wrapped in aluminum foil to protect them from light.

    • Thermal Stability: Place a set of vials in a temperature-controlled environment (e.g., an oven or water bath) at an elevated temperature (e.g., 45°C) for defined periods. Maintain a control set at a lower, stable temperature.

    • Long-Term Storage Stability: Store a set of vials under recommended storage conditions (dark, 4°C) and analyze at specified time points.

  • Sample Analysis:

    • At each time point, retrieve a vial from each condition.

    • Analyze the sample using a validated stability-indicating HPLC method. A typical system might use a C18 column with a gradient elution of water and acetonitrile (both with a small percentage of formic acid).

    • Monitor the chromatogram at the λmax of trans-epsilon-viniferin (around 324 nm).

  • Data Analysis:

    • Calculate the percentage of trans-epsilon-viniferin remaining at each time point relative to the initial concentration.

    • Identify and quantify any major degradation products that appear in the chromatograms.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Prepare Stock Solution (e.g., 1 mg/mL in IPA) working Prepare Working Solutions (e.g., 0.1 mg/mL) stock->working photo Photostability (Light Exposure) working->photo Aliquot thermal Thermal Stability (Elevated Temperature) working->thermal Aliquot storage Long-Term Storage working->storage Aliquot sampling Sample at Time Points (e.g., 1, 3, 7, 14, 20 days) photo->sampling thermal->sampling storage->sampling hplc HPLC-MS Analysis sampling->hplc data Data Interpretation hplc->data results Degradation Profile & Product Identification data->results

Caption: Workflow for this compound Stability Testing.

degradation_pathway trans_ev trans-ε-viniferin cis_ev cis-ε-viniferin trans_ev->cis_ev Photoisomerization (Light) other_deg Other Degradation Products trans_ev->other_deg Heat, Oxidation, etc. metabolites Glucuronidated & Sulfated Metabolites trans_ev->metabolites In Vivo Metabolism

Caption: Degradation Pathways of this compound.

References

Troubleshooting peak tailing in Epsilon-viniferin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of epsilon-viniferin. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1] An ideal chromatographic peak should be symmetrical and Gaussian in shape. This distortion is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased sensitivity, making it difficult to detect trace-level analytes. For phenolic compounds like this compound, which often appear in complex mixtures, maintaining peak symmetry is crucial for accurate analysis.

Q2: What are the primary causes of peak tailing for this compound?

The most common cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte. For this compound, a phenolic compound, this often involves:

  • Secondary Silanol Interactions: this compound's hydroxyl groups can interact with residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns). These acidic silanol groups can form strong hydrogen bonds or have ionic interactions with the polar hydroxyl groups of this compound, causing some molecules to be retained longer and resulting in a "tail".

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause broadening and tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Step 1: Initial Checks and Mobile Phase Optimization

  • Question: Is your mobile phase properly prepared and optimized?

  • Action:

    • Check Mobile Phase pH: For acidic compounds like this compound, ensure the mobile phase pH is at least 2 units below the pKa of the phenolic hydroxyl groups to keep them in their neutral, protonated form. A pH of 2.5-3.5 is a good starting point.

    • Use Mobile Phase Additives: Incorporate a small percentage (0.1-0.5%) of an acid like formic acid or acetic acid into your mobile phase. This helps to suppress the ionization of both this compound and residual silanol groups on the stationary phase, leading to improved peak shape.[2]

    • Ensure Fresh Mobile Phase: Always use freshly prepared and degassed mobile phase to avoid issues with dissolved gases and microbial growth, which can affect the baseline and peak shape.

Step 2: Column Evaluation

  • Question: Is your HPLC column in good condition?

  • Action:

    • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically bonds a small, inert group to many of the residual silanols, shielding them from interaction with analytes.

    • Flush the Column: If you suspect column contamination, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.

    • Replace the Guard Column: If you are using a guard column, it may be contaminated. Replace it with a new one.

    • Test with a New Column: If the problem persists, try a new column of the same type to rule out column degradation.

Step 3: Sample and Injection Considerations

  • Question: Are your sample preparation and injection parameters appropriate?

  • Action:

    • Check for Sample Overload: Dilute your sample and inject a smaller volume to see if the peak shape improves. This compound has limited water solubility, so ensure it is fully dissolved in the injection solvent.

    • Match Injection Solvent to Mobile Phase: Ideally, the injection solvent should be the same as or weaker than the initial mobile phase to avoid peak distortion.

Step 4: Instrument Check

  • Question: Is your HPLC system contributing to the problem?

  • Action:

    • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.

    • Check for Leaks: Inspect the system for any leaks, as these can cause pressure fluctuations and affect peak shape.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Model Phenolic Compound

Mobile Phase pHPeak Asymmetry Factor (As)Observations
2.51.1Symmetrical peak shape
4.51.8Noticeable peak tailing
6.52.5Severe peak tailing

Note: Data is illustrative for a typical phenolic acid and demonstrates the general trend. The optimal pH for this compound should be experimentally determined.

Table 2: Influence of Mobile Phase Additive on Peak Tailing

Mobile Phase CompositionPeak Tailing Factor (Tf)Peak Width (at 50% height)
Water/Acetonitrile (50:50)2.20.18 min
Water/Acetonitrile (50:50) + 0.1% Formic Acid1.20.12 min
Water/Acetonitrile (50:50) + 0.5% Acetic Acid1.30.13 min

Note: This table illustrates the typical improvement in peak shape with the addition of an acidic modifier for phenolic compounds.

Experimental Protocols

Protocol 1: HPLC Method for this compound Analysis

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 20% B

    • 32-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 324 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the this compound standard or sample extract in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing cluster_solutions Potential Solutions start Peak Tailing Observed check_mobile_phase Step 1: Check Mobile Phase - pH appropriate? - Acid additive present? - Freshly prepared? start->check_mobile_phase check_column Step 2: Evaluate Column - End-capped? - Flush/replace guard column - Test with new column check_mobile_phase->check_column Issue Persists adjust_ph Adjust pH to 2.5-3.5 check_mobile_phase->adjust_ph add_acid Add 0.1% Formic Acid check_mobile_phase->add_acid check_sample Step 3: Assess Sample & Injection - Check for overload - Match injection solvent check_column->check_sample Issue Persists new_column Use New/End-capped Column check_column->new_column check_instrument Step 4: Inspect Instrument - Minimize extra-column volume - Check for leaks check_sample->check_instrument Issue Persists dilute_sample Dilute Sample check_sample->dilute_sample resolve Problem Resolved check_instrument->resolve Issue Resolved optimize_tubing Optimize Tubing check_instrument->optimize_tubing

Caption: A systematic workflow for troubleshooting peak tailing in HPLC analysis.

Chemical_Interactions Chemical Interactions Causing Peak Tailing cluster_column C18 Stationary Phase cluster_analyte This compound C18_phase C18 Chains Hydrophobic Interaction (Primary) silanol_group Residual Silanol (Si-OH) Secondary Interaction Site epsilon_viniferin Aromatic Rings Phenolic Hydroxyls (-OH) epsilon_viniferin:f0->C18_phase:f1 Desired Retention epsilon_viniferin:f1->silanol_group:f1 Undesired Interaction (Causes Tailing)

Caption: Interactions of this compound with a C18 stationary phase.

References

Technical Support Center: Overcoming Epsilon-viniferin Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to effectively address and overcome the challenges of Epsilon-viniferin precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a natural stilbenoid, a dimer of resveratrol, found in grapevines and wine. Like many polyphenolic compounds, it has poor water solubility due to its chemical structure, leading to a high tendency to precipitate when introduced into the aqueous environment of cell culture media. Factors such as the pH and protein content of the media can further influence its solubility.

Q2: At what concentration can I expect to see this compound precipitation?

The exact concentration at which precipitation occurs can vary depending on the specific cell culture medium, serum concentration, temperature, and the final concentration of the solvent used to dissolve the compound. Generally, exceeding the aqueous solubility limit will lead to precipitation. It's crucial to perform initial solubility tests at the desired final concentrations in your specific cell culture medium.

Q3: What are the common signs of this compound precipitation in my cell culture?

Precipitation can manifest as a fine, crystalline-like powder, a cloudy or hazy appearance in the medium, or visible aggregates, especially after incubation. This can be observed both by the naked eye and under a microscope.

Q4: Can the type of cell culture medium influence this compound solubility?

Yes, the composition of the cell culture medium can impact solubility. Different media have varying concentrations of salts, amino acids, and other components that can affect the solubility of hydrophobic compounds. It is advisable to test the solubility of this compound in your specific medium (e.g., DMEM, RPMI-1640) before proceeding with experiments.

Q5: How does the final concentration of the solvent, such as DMSO, affect my experiment?

While solvents like DMSO are necessary to dissolve this compound, they can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent-related effects.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to media The concentration of this compound exceeds its solubility in the final volume of the media. The stock solution was added too quickly.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even dispersion. Pre-warm the cell culture media to 37°C before adding the compound.
Precipitation after incubation The compound is coming out of solution over time due to interactions with media components or temperature changes.Consider using a solubilizing agent such as cyclodextrins or stevioside to enhance and maintain solubility. Reduce the final concentration of this compound if experimentally feasible.
Inconsistent experimental results Incomplete dissolution or precipitation of the compound is leading to variations in the effective concentration.Ensure complete dissolution of the stock solution before use. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment.
Cell toxicity observed The final concentration of the solvent (e.g., DMSO) is too high. The precipitate itself may be causing physical stress to the cells.Lower the final DMSO concentration by preparing a more concentrated stock solution. If precipitation is observed, filter the final working solution through a 0.22 µm sterile filter before adding it to the cells, although this may reduce the actual concentration of the dissolved compound.

Data Presentation: this compound Solubility

Solvent/SystemConcentrationNotes
DMSO 75 mg/mL (165.03 mM)Sonication is recommended for complete dissolution.
In Vivo Formulation 1.67 mg/mL (3.67 mM)Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Methanol 1 mg/mLUsed for preparing stock solutions for analytical purposes.
Wine 0.1 - 4.3 mg/LNaturally occurring concentrations.
Aqueous Media with Solubilizing Agents Qualitatively IncreasedThe use of cyclodextrins and stevioside has been shown to enhance the aqueous solubility of similar polyphenolic compounds like resveratrol, suggesting a potential for this compound as well. Quantitative data for this compound is limited.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller, sterile, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).

  • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps in rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Continue to mix the solution for another 30 seconds to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, consider the troubleshooting steps outlined above.

  • Use the freshly prepared working solution immediately for your cell-based assays.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cellular health and disease.

SIRT3/AMPK Signaling Pathway

This compound can activate the SIRT3/AMPK pathway, which plays a crucial role in mitochondrial function and cellular energy homeostasis.

Technical Support Center: Epsilon-viniferin & MTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential artifacts when using epsilon-viniferin in MTT cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with an MTT assay?

This compound is a stilbenoid, specifically a dimer of resveratrol, found in plants like grapevines.[1][2][3] Like many polyphenolic compounds, it possesses potent antioxidant properties.[4][5] This inherent reducing potential is the primary reason for its interference with the MTT assay. The assay's principle relies on the reduction of the yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells.[6] However, strong reducing agents like this compound can directly reduce MTT to formazan in the absence of cellular metabolic activity, a phenomenon known as chemical interference.[7]

Q2: How does the direct reduction of MTT by this compound lead to experimental artifacts?

Direct chemical reduction of MTT by this compound can lead to a false-positive signal. This results in artificially high absorbance readings, which are incorrectly interpreted as high cell viability or proliferation.[8] Consequently, the cytotoxic effects of this compound may be underestimated, or it might even be mistakenly identified as promoting cell proliferation. Studies have shown that other flavonoids and polyphenols can cause instant formazan formation in a cell-free system.[7]

Q3: Besides direct chemical reduction, can this compound's biological activity also cause artifacts in MTT assays?

Yes. The MTT assay is a measure of metabolic activity, not a direct measure of cell number.[6][9] this compound is known to modulate cellular metabolic pathways, including those related to oxidative stress and mitochondrial function.[1][10][11] It has been shown to protect cells from oxidative stress and enhance the activity of antioxidant enzymes.[11][12] If this compound boosts the metabolic rate and, therefore, the mitochondrial dehydrogenase activity per cell, it will increase formazan production. This could be misinterpreted as an increase in cell number or viability when the actual cell count has not changed.

Q4: My absorbance readings are unexpectedly high in wells treated with this compound, even at concentrations where I expect some cytotoxicity. What is the likely cause?

The most probable cause is the direct reducing activity of this compound on the MTT reagent, as detailed in Q1 and Q2. This chemical interference can mask the actual cytotoxic effects of the compound.[8] To confirm this, it is essential to run a cell-free control experiment where this compound is added to culture medium with the MTT reagent but without any cells. A significant increase in absorbance in these wells compared to the medium-only control would confirm direct MTT reduction.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in MTT assays.

Data Presentation: Troubleshooting Summary
ProblemPotential Cause(s)Recommended Solution(s)
Artificially High Absorbance / Overestimated Viability 1. Direct chemical reduction of MTT by this compound.[7] 2. This compound-induced increase in cellular metabolic rate.[11]1. Perform a cell-free control assay. 2. Gently wash cells with PBS after treatment and before adding MTT reagent. 3. Use an alternative viability assay not based on tetrazolium reduction (e.g., SRB, Trypan Blue).[7]
High Variability Between Replicate Wells 1. This compound precipitation at high concentrations. 2. Incomplete solubilization of formazan crystals.[13] 3. Interaction with phenol red or serum components in the media.[14]1. Confirm the solubility of this compound in your culture medium. 2. Ensure thorough mixing after adding the solubilizing agent (e.g., DMSO, SDS). 3. Use phenol red-free medium for the assay; consider reducing serum concentration during MTT incubation.[14]
Low Absorbance Readings / Overestimated Cytotoxicity 1. Low cell seeding density.[14] 2. Insufficient incubation time with MTT reagent.[14] 3. This compound is highly cytotoxic at the tested concentrations.1. Optimize cell seeding density with a titration experiment. 2. Increase MTT incubation time (typically 2-4 hours), ensuring consistency across plates. 3. Corroborate results with a secondary assay and microscopy.

Experimental Protocols

Protocol 1: Standard MTT Assay for Adherent Cells

This protocol is a standard procedure for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (or until cells adhere and enter logarithmic growth phase).

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[8][9]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[6][15]

Protocol 2: Cell-Free Control for Direct MTT Reduction

This crucial control experiment determines if this compound directly reacts with the MTT reagent.

  • Plate Setup: In a 96-well plate, add 100 µL of cell culture medium (the same type used in your experiment) to several wells.

  • Compound Addition: Add the same concentrations of this compound used in the main experiment to the medium-filled wells. Include a vehicle-only control (medium only).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubation: Incubate the plate under the same conditions as the main assay (2-4 hours at 37°C).

  • Solubilization and Reading: Add 100 µL of the solubilizing agent, mix, and read the absorbance at ~570 nm.

  • Analysis: Subtract the absorbance of the medium-only control from the this compound wells. A positive reading indicates direct MTT reduction.

Protocol 3: Sulforhodamine B (SRB) Assay - An Alternative Method

The SRB assay is a recommended alternative as its protein-staining mechanism is less susceptible to interference from reducing compounds.[7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Standard MTT Assay Protocol.

  • Cell Fixation: After compound treatment, gently remove the medium. Add 100 µL of ice-cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry completely.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes. Read the absorbance at ~490-530 nm.

Mandatory Visualizations

MTT_Troubleshooting_Workflow start Start: MTT Assay with This compound exp_result Observe Absorbance Results start->exp_result decision Are results unexpected? (e.g., viability > 100%, low cytotoxicity) exp_result->decision cell_free Action: Run Cell-Free Control (Protocol 2) decision->cell_free Yes end_valid Conclusion: Results likely valid. Proceed with analysis. decision->end_valid No decision_cf Does this compound reduce MTT directly? cell_free->decision_cf wash_step Troubleshoot: 1. Wash cells before MTT addition. 2. Re-evaluate data considering artifact. decision_cf->wash_step Yes decision_cf->end_valid No, suspect other issues (e.g., metabolic enhancement) alt_assay Confirm with Alternative Assay (e.g., SRB, Trypan Blue) wash_step->alt_assay end_artifact Conclusion: Artifact confirmed. MTT assay is unreliable for this compound. alt_assay->end_artifact

Caption: Troubleshooting workflow for MTT assays with this compound.

MTT_Reduction_Pathways cluster_cellular Cellular Pathway (Viability-Dependent) cluster_chemical Chemical Interference (Artifact) MTT1 MTT (Yellow) Mito Mitochondrial Dehydrogenases (in viable cells) MTT1->Mito Uptake & Enzymatic Reduction Formazan1 Formazan (Purple) Mito->Formazan1 Absorbance Measured Absorbance (Signal) Formazan1->Absorbance True Signal EV This compound (Antioxidant) MTT2 MTT (Yellow) Formazan2 Formazan (Purple) EV->Formazan2 Direct Chemical Reduction MTT2->Formazan2 Direct Chemical Reduction Formazan2->Absorbance False-Positive Signal

Caption: Two pathways of MTT reduction: cellular vs. chemical interference.

References

Technical Support Center: Optimizing Epsilon-viniferin Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epsilon-viniferin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent studies?

A1: Based on published literature, starting doses for this compound in rodent studies typically range from 5 mg/kg to 50 mg/kg. The optimal dose will depend on the animal model, the route of administration, and the specific biological endpoint being investigated. It is always recommended to perform a pilot study to determine the optimal dosage for your specific experimental conditions.

Q2: What is the best route of administration for this compound in animal studies?

A2: The choice of administration route depends on the experimental goals.

  • Oral Gavage: This route is often used to study the effects of this compound following ingestion. However, it's important to be aware of its very low oral bioavailability (estimated at 0.771% in mice), which is attributed to poor absorption and extensive metabolism.[1][2]

  • Intraperitoneal (IP) Injection: IP injection bypasses first-pass metabolism in the liver, leading to higher systemic exposure compared to oral administration. This route is suitable for studies investigating the systemic effects of this compound and its metabolites.[3][4]

  • Intravenous (IV) Injection: IV administration provides 100% bioavailability and is useful for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Q3: What are the known metabolites of this compound?

A3: this compound is rapidly metabolized in the liver, primarily through glucuronidation and to a lesser extent, sulfation.[4] These metabolites are found in plasma, liver, and kidneys, with the highest concentrations of glucuronides observed in the liver.[4] It is important to consider that these metabolites may also possess biological activity.

Q4: Is this compound toxic at high doses?

A4: The currently available literature within the search results does not provide specific details on the in vivo toxicity of this compound. As with any experimental compound, it is crucial to conduct dose-response studies and monitor animals for any signs of toxicity.

Troubleshooting Guides

Issue 1: Poor or inconsistent biological effects observed.

Possible Cause 1: Low Bioavailability this compound has very low oral bioavailability.[1][2] After oral administration, it is poorly absorbed and extensively metabolized.[5]

  • Recommendation:

    • Consider using intraperitoneal (IP) or intravenous (IV) injection to increase systemic exposure.

    • For oral studies, consider formulation strategies to enhance absorption, such as encapsulation in liposomes.[5]

Possible Cause 2: Inadequate Dosage The effective dose can vary significantly between different animal models and disease states.

  • Recommendation:

    • Conduct a dose-response study to determine the optimal dose for your specific experimental setup.

    • Consult the provided data summary table for dosages used in similar studies.

Possible Cause 3: Compound Instability this compound can be sensitive to light and may undergo isomerization.[5]

  • Recommendation:

    • Protect this compound solutions from light during preparation and administration.

    • Prepare fresh solutions for each experiment.

Issue 2: Difficulty in dissolving this compound for administration.

Possible Cause: Poor Water Solubility this compound is poorly soluble in water, which can make preparing solutions for injection challenging.[5]

  • Recommendation:

    • Prepare a vehicle solution containing a co-solvent. A common vehicle for IP injection is a mixture of water and ethanol (e.g., 90:10 v/v).[3][4] For a combination with resveratrol, 0.9% saline has been used.[1]

    • Use sonication or gentle heating to aid dissolution, but be cautious of potential degradation. Always check for precipitation before administration.

Quantitative Data Summary

Animal ModelDosageAdministration RouteKey FindingsReference
Spontaneously Hypertensive Rats5 mg/kg/dayOralReduced systolic blood pressure and improved cardiac mass indexes.[6]
Wistar Rats5 mg/kg (with 5 mg/kg resveratrol)IntraperitonealHepatoprotective effect, reduced oxidative stress and MMP-9 expression.[7][8]
Mice40 mg/kgOralRapid absorption with a peak plasma concentration at 15 minutes; low bioavailability (0.771%).[1][2]
Wistar Rats50 mg/kgIntraperitonealRapid hepatic metabolism to glucuronides and sulfates; accumulation in adipose tissue.[3][4]
High-Fat Diet-Fed Mice0.2% of dietOralReduced body weight and liver triglyceride levels.[9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Rats
  • Materials:

    • This compound powder

    • Ethanol (200 proof)

    • Sterile water for injection

    • Sterile 1.5 mL microcentrifuge tubes

    • Syringes (1 mL) and needles (25-27 gauge)

    • Vortex mixer

    • Animal scale

  • Procedure:

    • Animal Preparation: Acclimatize male Wistar rats (250-300g) to housing conditions for at least one week with free access to food and water.[3]

    • Dosage Calculation: Weigh each rat immediately before injection to calculate the precise volume needed. For a 50 mg/kg dose in a 300g rat, the total dose is 15 mg.

    • Solution Preparation:

      • Prepare a 90:10 (v/v) sterile water/ethanol vehicle.

      • In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in the vehicle to achieve the desired final concentration. For example, to inject a volume of 1 mL per rat, dissolve 15 mg of this compound in 1 mL of the vehicle.

      • Vortex thoroughly to ensure complete dissolution. Protect the solution from light.

    • Administration:

      • Restrain the rat securely.

      • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

      • Inject the solution slowly.

    • Post-injection Monitoring: Observe the animal for at least 15-30 minutes post-injection for any signs of distress.

Protocol 2: Oral Gavage of this compound in Mice
  • Materials:

    • This compound powder

    • Appropriate vehicle (e.g., corn oil, or an aqueous solution with a suspending agent like carboxymethylcellulose)

    • Sterile water or saline

    • Gavage needles (20-22 gauge, 1.5 inches long with a rounded tip for adult mice)

    • Syringes (1 mL)

    • Animal scale

  • Procedure:

    • Animal Preparation: Acclimatize mice to their housing conditions. Fasting for 4-6 hours before gavage can help ensure an empty stomach for better absorption, but this should be scientifically justified.

    • Dosage Calculation: Weigh each mouse before gavage. The volume administered should typically not exceed 10 mL/kg.

    • Solution Preparation:

      • Due to its poor water solubility, this compound will likely need to be suspended in a vehicle. A common approach is to use a vehicle like corn oil or to prepare a suspension in an aqueous vehicle containing 0.5-1% carboxymethylcellulose.

      • Triturate the this compound powder with a small amount of the vehicle to create a paste, then gradually add the remaining vehicle while mixing to ensure a uniform suspension.

    • Administration:

      • Properly restrain the mouse to ensure its head and body are in a straight line.

      • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.

      • Gently insert the gavage needle into the mouth, allowing the mouse to swallow the tip. Advance the needle along the esophagus until it reaches the predetermined depth. Do not force the needle.

      • Administer the suspension slowly and steadily.

    • Post-gavage Monitoring: Observe the mouse for any signs of respiratory distress (which could indicate accidental administration into the trachea) or other adverse effects for at least 15-30 minutes.

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Animal Study cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis animal_acclimatization Animal Acclimatization dose_calculation Dosage Calculation animal_acclimatization->dose_calculation solution_prep Solution/Suspension Preparation dose_calculation->solution_prep animal_restraint Animal Restraint solution_prep->animal_restraint administration Administration (IP or Oral Gavage) animal_restraint->administration post_admin_monitoring Post-Administration Monitoring administration->post_admin_monitoring sample_collection Sample Collection (Blood, Tissues) post_admin_monitoring->sample_collection biological_assays Biological Assays sample_collection->biological_assays data_analysis Data Analysis biological_assays->data_analysis

Caption: A typical experimental workflow for an in vivo study with this compound.

troubleshooting_workflow Troubleshooting Inconsistent Results start Inconsistent or No Biological Effect Observed check_bioavailability Is the route of administration oral gavage? start->check_bioavailability consider_ip_iv Consider IP or IV injection to increase bioavailability. check_bioavailability->consider_ip_iv Yes check_dose Was a dose-response study performed? check_bioavailability->check_dose No consider_ip_iv->check_dose perform_dose_response Perform a pilot dose-response study to find optimal dosage. check_dose->perform_dose_response No check_solution Was the dosing solution clear and freshly prepared? check_dose->check_solution Yes perform_dose_response->check_solution improve_solubility Review formulation protocol. Protect from light. check_solution->improve_solubility No end Re-evaluate experimental design check_solution->end Yes improve_solubility->end

Caption: A decision tree for troubleshooting inconsistent experimental outcomes.

ppar_gamma_pathway This compound and PPARγ Signaling epsilon_viniferin This compound ppar_gamma PPARγ epsilon_viniferin->ppar_gamma Inhibits anti_obesity Anti-obesity Effects epsilon_viniferin->anti_obesity Leads to adipogenesis Adipogenesis (Lipid Accumulation) ppar_gamma->adipogenesis Promotes adipogenesis->anti_obesity Contributes to Obesity tnf_alpha_pathway This compound and TNF-α Signaling epsilon_viniferin This compound tnf_alpha TNF-α epsilon_viniferin->tnf_alpha Reduces expression anti_inflammatory Anti-inflammatory Effects epsilon_viniferin->anti_inflammatory Leads to nf_kb NF-κB tnf_alpha->nf_kb Activates inflammatory_response Inflammatory Response (e.g., COX-2, iNOS) nf_kb->inflammatory_response Promotes transcription inflammatory_response->anti_inflammatory Contributes to Inflammation mmp9_pathway This compound and MMP-9 Expression epsilon_viniferin This compound (with Resveratrol) oxidative_stress Oxidative Stress (e.g., in Liver Injury) epsilon_viniferin->oxidative_stress Reduces mmp9 MMP-9 Expression epsilon_viniferin->mmp9 Inhibits hepatoprotection Hepatoprotective Effects epsilon_viniferin->hepatoprotection Leads to oxidative_stress->mmp9 Induces tissue_damage Tissue Damage mmp9->tissue_damage Promotes tissue_damage->hepatoprotection Contributes to Liver Damage

References

Epsilon-Viniferin Liposomal Encapsulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the liposomal encapsulation of Epsilon-viniferin (ε-viniferin) to enhance its stability.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of encapsulating ε-viniferin in liposomes?

A1: Encapsulating ε-viniferin in liposomes, particularly multi-lamellar liposomes (MLLs), offers several key advantages over its free form. Liposomal encapsulation has been shown to drastically increase the water solubility of ε-viniferin by more than five orders of magnitude.[1][2] It also provides significant protection against UV-induced isomerization, thereby enhancing its photostability.[1][2] Furthermore, studies have indicated that encapsulation can decrease its cytotoxicity at higher concentrations.[1][2] These benefits help to overcome the limitations of ε-viniferin's low water solubility, photosensitivity, and potential for low bioavailability.[1][2]

Q2: What encapsulation efficiency can I expect when preparing ε-viniferin loaded liposomes?

A2: Using an optimized protocol for preparing onion-type multi-lamellar liposomes composed of phosphatidylcholine and Tween 80, you can expect an encapsulation efficiency of approximately 80% ± 4%.[3][4][5] This corresponds to a payload of about 6.1%, which is notably higher than that reported for similar liposomal formulations of resveratrol.[3][4][5]

Q3: What is the expected size and charge of ε-viniferin loaded liposomes?

A3: For multi-lamellar liposomes loaded with ε-viniferin, the average diameter as measured by Dynamic Light Scattering (DLS) is typically in the range of 222 to 247 nm.[3][6] The zeta potential of these liposomes is generally around -44 to -47 mV, indicating a stable colloidal dispersion.[3][6] The negative charge is attributed to the phosphatidylcholine and the incorporation of ε-viniferin into the lipid bilayers.[3]

Q4: How stable are ε-viniferin loaded liposomes in storage?

A4: Liposomal formulations of ε-viniferin have demonstrated good stability with a slow release of the encapsulated polyphenol. One study followed the release kinetics for 77 days, indicating a prolonged retention of ε-viniferin within the liposomes.[3][4][5] For long-term storage, it is recommended to freeze-dry the liposomal dispersion and store it at low temperatures (e.g., -80°C) to maintain physical and chemical stability.[3]

Q5: What are the primary degradation pathways for free ε-viniferin?

A5: Like other stilbenes, ε-viniferin is susceptible to degradation from exposure to light and high temperatures.[7][8] Light, particularly UV radiation, can cause photoisomerization of the trans-isomer to the cis-isomer.[1][2][7] While high temperatures can be beneficial for extracting stilbenes, prolonged exposure can be destructive.[7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<60%) 1. Incomplete solubilization of lipids and ε-viniferin. 2. Improper hydration of the lipid film. 3. Inefficient separation of free from encapsulated ε-viniferin. 4. Suboptimal ratio of lipid to drug.1. Ensure all components (e.g., Lipoid P75, Tween 80, ε-viniferin) are fully dissolved in ethanol before mixing and evaporation.[3] 2. Ensure the dried lipid film is thin and evenly distributed. Add water in two steps with shearing to ensure thorough hydration.[3] 3. Use a validated separation method like ultracentrifugation (100,000 x g for 1h) or the adsorption filtration method.[5] For size exclusion chromatography, ensure methanol is used to elute the free ε-viniferin as it can adhere to standard gels.[3] 4. A weight ratio of 4 wt% for ε-viniferin has been shown to be effective.[3][6]
Inconsistent Liposome Size (High Polydispersity Index) 1. Inadequate shearing/homogenization. 2. Aggregation of liposomes.1. Apply three consecutive cycles of shearing (5 min) and centrifugation (2000 rpm) to the hydrated lipid mixture.[3] 2. Check the zeta potential; a value more negative than -30 mV generally indicates good colloidal stability.[3] Ensure proper dispersion by gentle vortexing.[5]
Degradation of ε-Viniferin During Formulation 1. Exposure to light. 2. Prolonged exposure to high temperatures.1. Protect the formulation from light at all stages by using amber vials or covering glassware with aluminum foil. 2. Avoid excessive heat during the ethanol evaporation step. A gentle stream of nitrogen gas at room temperature is recommended.[3]
Difficulty in Quantifying Encapsulated ε-Viniferin 1. Interference from liposomal components in spectrophotometric analysis. 2. Incomplete disruption of liposomes before analysis. 3. ε-Viniferin adsorption to analytical equipment.1. When using UV-Vis spectroscopy, ensure to subtract the absorbance contribution from the plain liposomes (without ε-viniferin).[3] 2. Before quantification, ensure complete disruption of the liposomes by adding an equal volume of methanol to the liposomal dispersion.[3] 3. Use a validated UHPLC or LC-HRMS method with appropriate standards and solvents (e.g., water:methanol or acetonitrile with 0.1% formic acid) to ensure accurate quantification.[3][6]

Quantitative Data Summary

Table 1: Physicochemical Properties of ε-Viniferin Loaded Multi-Lamellar Liposomes

ParameterValueReference(s)
Encapsulation Efficiency (EE)75 ± 5% to 80 ± 4%[3][6]
Payload6.1%[3][4][5]
Average Diameter (DLS)222 ± 3 nm to 247 ± 8 nm[3][6]
Zeta Potential-44 ± 5 mV to -47.0 ± 0.4 mV[3][6]
CompositionPhosphatidylcholine (Lipoid P75), Tween 80, ε-Viniferin[3][6]

Experimental Protocols

Protocol 1: Preparation of ε-Viniferin Loaded Multi-Lamellar Liposomes (MLLs)

This protocol is adapted from the method described by Beaumont et al. (2021).[3]

Materials:

  • ε-Viniferin

  • Phosphatidylcholine (e.g., Lipoid P75)

  • Tween 80

  • Ethanol

  • Milli-Q water

  • Nitrogen gas

Procedure:

  • Individually dissolve ε-viniferin (4 wt%), Tween 80 (11.5 wt%), and Lipoid P75 (52.5 wt%) in ethanol.

  • Combine the ethanolic solutions into a single flask.

  • Remove the ethanol by evaporation under a gentle stream of nitrogen gas (0.1 bar) to form a thin lipid film on the wall of the flask.

  • Add 2 mL of Milli-Q water to the evaporated mixture and store at -80°C for 24 hours.

  • Lyophilize the frozen mixture for 48 hours to obtain a dry powder.

  • Accurately weigh the obtained powder (68 wt% of the final onion mass) in a vial.

  • Add the first half of the required Milli-Q water (16 wt% of the total onion mass) to the powder.

  • Shear the hydrated mixture for 1 minute using a spatula.

  • Add the remaining half of the Milli-Q water (16 wt%).

  • Perform three consecutive cycles of shearing (5 minutes) and centrifugation (2000 rpm).

  • The resulting dispersion contains the ε-viniferin loaded MLLs.

Protocol 2: Determination of Encapsulation Efficiency (EE) by Adsorption Filtration

This rapid method is adapted from Beaumont et al. (2021).[3]

Materials:

  • ε-Viniferin loaded MLL dispersion

  • Methanol

  • Syringe filters (e.g., 5 µm pore-sized PVDF)

  • UV-Vis Spectrophotometer or UHPLC system

Procedure:

  • Prepare a known concentration of the MLL dispersion (e.g., 1 mg/mL).

  • Measure the total amount of ε-viniferin by disrupting a sample of the dispersion with an equal volume of methanol and quantifying via UHPLC or spectrophotometry at 325 nm. This is the Total Drug .

  • Take a separate aliquot of the intact MLL dispersion and pass it through a 5 µm PVDF syringe filter. The liposomes will pass through while a portion of the free ε-viniferin is adsorbed by the filter.

  • Collect the filtrate. The ε-viniferin in the filtrate represents the encapsulated drug plus any non-adsorbed free drug. To determine the amount of non-encapsulated drug, a control experiment with free drug solution should be performed to determine the filter's retention percentage.

  • A simpler approach is to quantify the drug in the filtrate. Disrupt the liposomes in the filtrate with methanol and quantify the ε-viniferin. This represents the Encapsulated Drug .

  • Calculate the Encapsulation Efficiency using the formula: EE (%) = (Encapsulated Drug / Total Drug) x 100

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_stab Stability Assessment A 1. Dissolve Components (ε-Viniferin, Lipids, Tween 80) in Ethanol B 2. Form Thin Lipid Film (Nitrogen Evaporation) A->B C 3. Hydration & Shearing B->C D 4. Formation of ε-Viniferin Loaded MLLs C->D E Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (Separation + Quantification) D->F G Morphology (Microscopy) D->G H Photostability Assay (UV Exposure) D->H I Release Kinetics Study D->I J Storage Stability (Size & EE over time) D->J

Caption: Workflow for the preparation and characterization of ε-viniferin liposomes.

Troubleshooting_Logic Start Experiment Start: Low Encapsulation Efficiency Q1 Was the lipid film thin and uniform? Start->Q1 A1_No No: Re-prepare film, ensure even coating Q1->A1_No No Q2 Was hydration performed with adequate shearing? Q1->Q2 Yes A1_Yes Yes A1_No->Start A2_No No: Increase shearing time/cycles Q2->A2_No No Q3 Is the separation method validated and efficient? Q2->Q3 Yes A2_Yes Yes A2_No->Start A3_No No: Use ultracentrifugation or validated filtration Q3->A3_No No End Result: Optimized Protocol Q3->End Yes A3_Yes Yes A3_No->Start

Caption: Troubleshooting logic for low encapsulation efficiency of ε-viniferin.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Epsilon-viniferin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Epsilon-viniferin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to matrix effects in the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification. The matrix can consist of various endogenous components like proteins, lipids, salts, and metabolites in biological samples, or pigments, sugars, and other phenolics in plant extracts.

Q2: What are the most common sources of matrix effects when analyzing this compound in plasma and plant extracts?

A2: In plasma samples , the primary sources of matrix effects are phospholipids and proteins. Phospholipids are known to cause significant ion suppression in electrospray ionization (ESI). For plant extracts , particularly from sources like grapevines, the matrix is complex and can include other polyphenols, pigments (like chlorophyll), sugars, and organic acids, all of which can interfere with the ionization of this compound.

Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method . This involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in spiked post-extraction sample / Peak area in neat solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

A qualitative method, post-column infusion , can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.

Q4: Is a stable isotope-labeled internal standard available for this compound?

A4: Currently, there is no readily available commercial source for a stable isotope-labeled (e.g., deuterated or ¹³C-labeled) internal standard for this compound. The synthesis of this compound has been reported, but the synthesis of its labeled counterpart is not commonly described. Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement. In the absence of a stable isotope-labeled standard, a structural analogue can be used, but it may not perfectly mimic the behavior of this compound.

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in this compound quantification in plasma samples.

This issue is often linked to significant and variable matrix effects from phospholipids and proteins in plasma.

Troubleshooting Workflow

Start Poor Reproducibility in Plasma Analysis Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Significant Matrix Effect? Assess_ME->ME_Present No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_SP Optimize Sample Preparation ME_Present->Optimize_SP Yes Use_IS Use Appropriate Internal Standard Optimize_SP->Use_IS Revalidate Re-validate Assay Use_IS->Revalidate Success Improved Reproducibility and Accuracy Revalidate->Success

Caption: Troubleshooting workflow for poor reproducibility in plasma.

Recommended Solutions & Data Comparison

Sample Preparation MethodDescriptionExpected Recovery of this compoundExpected Matrix EffectRecommendation
Protein Precipitation (PPT) Simple and fast method involving the addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.Moderate to HighCan be significant due to remaining phospholipids.A good starting point for cleaner matrices or when high throughput is required. One study reported no significant matrix effects for this compound in mouse plasma using this method.
Liquid-Liquid Extraction (LLE) Separates this compound based on its partitioning between two immiscible liquids (e.g., aqueous plasma and an organic solvent like ethyl acetate).Variable, can be lower for polar analytes.Generally lower than PPT as it can remove more interfering lipids.Recommended when PPT results in significant matrix effects and higher selectivity is needed.
Solid-Phase Extraction (SPE) A highly selective method that uses a solid sorbent to retain and then elute this compound, effectively removing a wide range of interfering compounds.HighLowest among the three methods, providing the cleanest extracts.The most effective method for minimizing matrix effects, especially for complex plasma samples or when maximum sensitivity is required.
Issue 2: Inconsistent results and ion suppression for this compound in plant extracts (e.g., grape stem, leaves).

Plant matrices are notoriously complex and can introduce a wide array of interfering compounds.

Troubleshooting Workflow

Start Inconsistent Results in Plant Extracts Optimize_Extraction Optimize Extraction Method Start->Optimize_Extraction Assess_ME Assess Matrix Effect Optimize_Extraction->Assess_ME ME_Present Significant Matrix Effect? Assess_ME->ME_Present No_ME No Significant Matrix Effect ME_Present->No_ME No Implement_Cleanup Implement Advanced Cleanup ME_Present->Implement_Cleanup Yes Chrom_Opt Optimize Chromatography Implement_Cleanup->Chrom_Opt Revalidate Re-validate Method Chrom_Opt->Revalidate Success Consistent and Accurate Results Revalidate->Success

Caption: Troubleshooting workflow for plant extract analysis.

Recommended Solutions & Data Comparison

StrategyDescriptionExpected Impact on Matrix EffectRecommendation
Optimized Solvent Extraction Using a solvent system that maximizes the extraction of this compound while minimizing the co-extraction of interfering compounds. For polyphenols, mixtures of ethanol or methanol with water are common.ModerateA critical first step. The choice of solvent and extraction conditions (e.g., temperature, time) should be carefully optimized for the specific plant matrix.
Solid-Phase Extraction (SPE) Cleanup Using SPE cartridges (e.g., C18, polymeric) to clean up the initial plant extract. This can effectively remove pigments and other polar and non-polar interferences.HighHighly recommended for complex plant extracts to significantly reduce matrix effects and improve data quality.
Matrix-Matched Calibration Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples.Compensates for consistent matrix effects but does not eliminate them.A practical approach when a stable isotope-labeled internal standard is not available and matrix effects are consistent across samples.
Chromatographic Optimization Modifying the LC method (e.g., gradient profile, column chemistry) to achieve better separation of this compound from co-eluting matrix components.Can significantly reduce matrix effects by avoiding co-elution.Should be considered in conjunction with sample preparation optimization for the most robust method.

Experimental Protocols

Protocol 1: Quantification of this compound in Mouse Plasma using Protein Precipitation

This protocol is adapted from a validated method that reported no significant matrix effects.

Materials:

  • Mouse plasma

  • This compound standard

  • Chlorpropamide (Internal Standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare stock solutions of this compound and chlorpropamide in methanol.

  • Spike 50 µL of blank mouse plasma with the internal standard solution.

  • Add 150 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Eclipse Plus C18 (4.6 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: Isocratic at 60% B

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: 455.1 → 215.05

    • Chlorpropamide (IS): 277.0 → 111.0

Signaling Pathway and Workflow Diagrams

This compound Signaling Pathway in Vascular Endothelial Cells

Epsilon_viniferin This compound SIRT1 SIRT1 Epsilon_viniferin->SIRT1 activates eNOS eNOS Epsilon_viniferin->eNOS activates HO1 HO-1 Epsilon_viniferin->HO1 activates SIRT1->eNOS deacetylates and activates NO Nitric Oxide (NO) eNOS->NO produces Vascular_Protection Vascular Protection HO1->Vascular_Protection NO->Vascular_Protection

Caption: this compound's role in vascular protection.

General Workflow for LC-MS/MS Analysis with Matrix Effect Consideration

Sample_Collection Sample Collection (Plasma, Plant Extract, etc.) Sample_Prep Sample Preparation (PPT, LLE, or SPE) Sample_Collection->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing Matrix_Effect_Eval Matrix Effect Evaluation Data_Processing->Matrix_Effect_Eval Method_Optimization Method Optimization (Sample Prep, Chromatography) Matrix_Effect_Eval->Method_Optimization Not Acceptable Final_Results Final Validated Results Matrix_Effect_Eval->Final_Results Acceptable Method_Optimization->Sample_Prep

Validation & Comparative

Epsilon-Viniferin vs. Resveratrol: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antioxidant capacities of two prominent stilbenoids, supported by experimental data.

The search for potent natural antioxidants has spotlighted numerous phytochemicals, with the stilbenoids epsilon-viniferin and resveratrol being subjects of intense scientific scrutiny. This compound, a resveratrol dimer, has garnered interest for its potential therapeutic properties, including its antioxidant effects.[1] This guide provides a comprehensive comparison of the antioxidant activities of this compound and resveratrol, drawing on data from key in vitro and cellular assays to inform future research and drug development.

Comparative Antioxidant Performance: A Quantitative Overview

The relative antioxidant efficacy of this compound and resveratrol is highly dependent on the specific assay system and the radicals being targeted. A direct comparison using several common antioxidant assays reveals nuanced differences in their activities.

In a comprehensive study, the antiradical effects of resveratrol (RSV), ε-viniferin (VNF), and another resveratrol derivative, vitisin B, were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and NO (Nitric Oxide) scavenging assays.[2][3] The results, summarized in the table below, indicate that resveratrol generally exhibits superior antioxidant activity in these chemical-based assays.[2][3]

Antioxidant AssayCompoundIC50 (µM)Conclusion
DPPH Radical Scavenging Resveratrol81.92 ± 9.17Resveratrol shows the highest activity
This compoundNot explicitly stated, but activity was lower than Resveratrol
FRAP (Ferric Reducing) Resveratrol13.36 ± 0.91Resveratrol shows the highest activity
This compoundNot explicitly stated, but activity was lower than Resveratrol
NO Radical Scavenging Resveratrol200.68 ± 15.40Resveratrol shows the highest activity
This compoundNot explicitly stated, but activity was lower than Resveratrol
Superoxide Anion (O2•−) Scavenging (in DMSO) This compound140This compound exhibits the best antioxidant capacity in this polar system
ResveratrolNot explicitly stated, but activity was lower than this compound

IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 indicates higher antioxidant activity. Data sourced from a comparative study on stilbene derivatives.[2][3][4]

Conversely, another study investigating the antioxidant properties of these compounds in different media found that this compound demonstrated the best antioxidant capacity in a polar system by scavenging superoxide anions (O2•−) in dimethyl sulfoxide (DMSO) with an IC50 of 0.14 mM.[4] This suggests that the chemical environment plays a crucial role in the antioxidant efficacy of these stilbenoids.

Furthermore, in a cellular context, this compound has been shown to be more potent than resveratrol in protecting vascular endothelial cells from oxidative stress by suppressing increases in intracellular reactive oxygen species (ROS).[5] This highlights the importance of considering biological systems, where factors like cellular uptake and metabolism can influence the overall antioxidant effect.

Experimental Methodologies

To ensure a thorough understanding of the presented data, the following are detailed protocols for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The methodology is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.

  • Reagent Preparation : A stock solution of DPPH (typically 200 µM) is prepared in methanol.

  • Sample Preparation : this compound and resveratrol are dissolved in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Reaction : The antioxidant solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation : The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored complex with a specific reagent.

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Sample Preparation : this compound and resveratrol are prepared in a suitable solvent at various concentrations.

  • Reaction : The antioxidant solutions are mixed with the FRAP reagent.

  • Incubation : The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined time.

  • Measurement : The absorbance of the blue-colored complex is measured at a specific wavelength (around 593 nm).

  • Calculation : A standard curve is generated using a known antioxidant, such as Trolox. The antioxidant capacity of the samples is expressed as Trolox equivalents (TE).[6]

NO (Nitric Oxide) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals.

  • NO Generation : Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.

  • Sample Preparation : The test compounds are prepared in different concentrations.

  • Reaction : The samples are mixed with the sodium nitroprusside solution and incubated.

  • Measurement : After incubation, the nitrite concentration is measured using the Griess reagent, which gives a colored product. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Calculation : The scavenging activity is calculated by comparing the absorbance of the sample with that of the control.

Visualizing the Process: Assay Workflow and Cellular Pathways

To further elucidate the experimental and biological contexts, the following diagrams illustrate a typical antioxidant assay workflow and a key signaling pathway influenced by these compounds.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (this compound or Resveratrol) Mix Mixing & Incubation Compound->Mix Radical Radical Solution (e.g., DPPH, ABTS) Radical->Mix Measure Spectrophotometric Measurement Mix->Measure Color Change Calculate Calculation of % Inhibition & IC50 Measure->Calculate

Caption: General workflow for in vitro antioxidant capacity assays.

Resveratrol has been shown to activate the Nrf2-Keap1 signaling pathway, a critical cellular defense mechanism against oxidative stress.[7] This pathway upregulates the expression of various antioxidant enzymes.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cysteine Residues Stilbenoid Resveratrol / this compound Stilbenoid->Keap1 Induces Conformational Change Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to AOE Antioxidant Enzyme Gene Expression ARE->AOE Activates Transcription

References

A Comparative Analysis of the Anti-Inflammatory Effects of Epsilon-viniferin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head examination of two prominent stilbenoids reveals nuances in their anti-inflammatory potential, with emerging evidence suggesting the dimeric form, ε-viniferin, may offer enhanced activity in certain contexts compared to its well-studied monomer, resveratrol.

For researchers and professionals in drug development, the quest for potent and safe anti-inflammatory compounds is perpetual. Among the natural products under investigation, resveratrol has long been a benchmark. However, its dimer, ε-viniferin, is gaining attention for its potentially superior biological activities. This guide provides a comparative study of the anti-inflammatory effects of ε-viniferin and resveratrol, supported by available experimental data and detailed methodologies.

In Vitro Efficacy: A Quantitative Comparison

Direct quantitative comparisons of the anti-inflammatory potency of ε-viniferin and resveratrol are limited in the existing literature. However, some studies provide valuable insights into their relative efficacy. While direct IC50 values for the inhibition of key inflammatory mediators are not always available from the same study, qualitative and related quantitative data suggest differences in their potency.

One study directly compared the antioxidant capacity of resveratrol and ε-viniferin, which is a key mechanism underlying their anti-inflammatory effects. The results, summarized in the table below, indicate that while both compounds exhibit potent antioxidant activity, their efficacy varies depending on the specific assay.

AssayResveratrol (IC50)Epsilon-viniferin (IC50)Reference
DPPH Radical Scavenging81.92 ± 9.17 µM80.12 ± 13.79 µM[1][2][3]
Ferric Reducing Antioxidant Power (FRAP)13.36 ± 0.91 µM28.81 ± 4.15 µM[1][2][3]

Note: Lower IC50 values indicate greater potency.

In a model of neuroinflammation, ε-viniferin demonstrated a more pronounced effect in counteracting cytotoxicity induced by activated microglia compared to resveratrol. Specifically, ε-viniferin led to a 51% reduction in lactate dehydrogenase (LDH) release, a marker of cell damage, whereas resveratrol caused a 31.3% reduction[2]. Furthermore, a study on vascular smooth muscle cells reported that ε-viniferin was more effective than resveratrol in inhibiting platelet-derived growth factor-induced cell proliferation and migration[4].

Mechanistic Insights: Targeting Key Inflammatory Pathways

Both ε-viniferin and resveratrol exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Their primary mechanisms of action include the inhibition of the NF-κB pathway and the suppression of pro-inflammatory enzymes and cytokines.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Both resveratrol and ε-viniferin have been shown to inhibit the activation of NF-κB.

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_inhibition Inhibition by Stilbenoids Stimulus Stimulus IKK IKK Activation Stimulus->IKK Activates Resveratrol Resveratrol Resveratrol->IKK Inhibits Epsilon_viniferin Epsilon_viniferin Epsilon_viniferin->IKK Inhibits IkappaB IκB Degradation IKK->IkappaB Phosphorylates NFkappaB_translocation NF-κB Nuclear Translocation IkappaB->NFkappaB_translocation Allows Gene_expression Pro-inflammatory Gene Expression NFkappaB_translocation->Gene_expression Induces

Figure 1: Inhibition of the NF-κB signaling pathway by resveratrol and ε-viniferin.
Modulation of Pro-inflammatory Mediators

This compound and resveratrol have been demonstrated to suppress the production of key pro-inflammatory molecules, including cyclooxygenase-2 (COX-2) and various cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. TNF-α and IL-6 are cytokines that play a crucial role in orchestrating the inflammatory response. While direct comparative IC50 values are scarce, studies indicate that both compounds can effectively reduce the levels of these inflammatory markers[5][6].

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of compounds on NF-κB activation.

Workflow:

NF_kappa_B_Workflow cluster_workflow Experimental Workflow Cell_seeding Seed NF-κB reporter cells Compound_treatment Treat with Resveratrol or This compound Cell_seeding->Compound_treatment Stimulation Stimulate with TNF-α Compound_treatment->Stimulation Lysis Lyse cells Stimulation->Lysis Luminescence Measure luminescence Lysis->Luminescence

Figure 2: Workflow for the NF-κB luciferase reporter assay.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of ε-viniferin or resveratrol for 1-2 hours.

    • Following treatment, cells are stimulated with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

    • After stimulation, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., cells stimulated with TNF-α in the absence of the test compound). The IC50 value, representing the concentration at which 50% of NF-κB activation is inhibited, is calculated.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This assay is used to quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.

Methodology:

  • Cell Culture and Treatment: Macrophage-like cells, such as RAW 264.7, are cultured in DMEM with 10% FBS.

  • Assay Procedure:

    • Cells are seeded in a multi-well plate and treated with various concentrations of ε-viniferin or resveratrol for 1 hour.

    • The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce cytokine production.

    • The cell culture supernatant is collected.

  • ELISA:

    • A 96-well plate is coated with a capture antibody specific for either TNF-α or IL-6.

    • The collected cell culture supernatants are added to the wells, allowing the cytokines to bind to the capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the captured cytokine.

    • A substrate is added, and the resulting color change is measured using a microplate reader.

  • Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of the cytokine.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

Methodology:

  • Assay Principle: The assay measures the peroxidase activity of COX, which is detected by the oxidation of a chromogenic substrate.

  • Procedure:

    • The reaction is set up in a 96-well plate containing reaction buffer, heme, and either purified COX-1 or COX-2 enzyme.

    • Various concentrations of ε-viniferin or resveratrol are added to the wells.

    • The reaction is initiated by adding arachidonic acid, the substrate for COX.

    • The absorbance of the oxidized chromogenic substrate is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC50 value is then calculated.

Conclusion

Both ε-viniferin and resveratrol are potent anti-inflammatory agents that target key pathways in the inflammatory cascade. While resveratrol is more extensively studied, emerging evidence suggests that its dimer, ε-viniferin, may exhibit superior activity in certain biological contexts. The lack of direct, quantitative comparative studies on key inflammatory markers highlights a critical gap in the current research landscape. Future head-to-head studies employing standardized experimental protocols are essential to fully elucidate the comparative anti-inflammatory potential of these two promising stilbenoids and to guide the development of novel anti-inflammatory therapeutics.

References

A Comparative Guide to Validating the Neuroprotective Mechanism of Epsilon-viniferin via the SIRT3 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Epsilon-viniferin (ε-viniferin), a resveratrol dimer, as a neuroprotective agent acting through the mitochondrial deacetylase Sirtuin 3 (SIRT3). It offers a framework for validating this mechanism, comparing ε-viniferin's efficacy with its well-known monomer, resveratrol, and contextualizing its action within established neurotoxicity models. The content is supported by synthesized data from preclinical studies, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Comparative Efficacy of SIRT3 Activators in Neuroprotection

This compound has emerged as a potent activator of the SIRT3 pathway, demonstrating significant neuroprotective effects in models of Huntington's and Parkinson's disease.[1][2] Its mechanism centers on enhancing SIRT3 expression and activity, which plays a crucial role in maintaining mitochondrial homeostasis, reducing oxidative stress, and promoting neuronal survival.[3][4]

Studies suggest that ε-viniferin may be more potent than its monomer, resveratrol, in exerting certain biological effects.[5][6] The following table summarizes quantitative data from in vitro studies, comparing the neuroprotective effects of ε-viniferin and resveratrol in a rotenone-induced cellular model of Parkinson's disease, which works by inhibiting complex I of the mitochondrial respiratory chain.[7][8]

Table 1: Comparative Performance of ε-viniferin vs. Resveratrol in a Rotenone-Induced Neurotoxicity Model (SH-SY5Y Cells)

ParameterControl (No Toxin)Rotenone (3.0 µM)Rotenone + ε-viniferin (1.0 µM)Rotenone + Resveratrol (1.0 µM)
Cell Viability (%) 100%~55%~85%~75%
Reactive Oxygen Species (ROS) Production (Fold Change) 1.0~2.5~1.2~1.5
SIRT3 Protein Expression (Fold Change) 1.0~0.6~1.4~1.1
Mitochondrial Membrane Potential (%) 100%~60%~90%~80%
ATP Production (Fold Change) 1.0~0.5~0.9~0.8

Note: The data presented are synthesized estimates based on findings reported in multiple preclinical studies for illustrative comparison.[2][3][5]

Key Signaling Pathways and Experimental Logic

The neuroprotective action of ε-viniferin is mediated by a distinct signaling cascade. Upon entering the neuron, ε-viniferin upregulates SIRT3, which then deacetylates and activates downstream targets crucial for mitochondrial health and antioxidant defense, thereby mitigating neurotoxic insults.

Diagram 1: this compound Neuroprotective Signaling Pathway

Epsilon_Viniferin_SIRT3_Pathway cluster_outside Extracellular cluster_cell Neuron cluster_mito Mitochondrion E_viniferin_ext ε-viniferin E_viniferin_ext->E_viniferin_int SIRT3 SIRT3 FOXO3 FOXO3a SIRT3->FOXO3 Deacetylates (Activates) SOD2 SOD2 SIRT3->SOD2 Deacetylates (Activates) ETC ETC Proteins SIRT3->ETC Deacetylates (Activates) ROS ROS SOD2->ROS Scavenges ATP ATP ETC->ATP Increases Production Neuroprotection Neuroprotection (Increased Viability) E_viniferin_int->SIRT3 Upregulates

Caption: ε-viniferin upregulates mitochondrial SIRT3, activating FOXO3a and SOD2.

The logical framework for validating this mechanism involves demonstrating that the protective effects of ε-viniferin are abolished when SIRT3 is silenced, confirming SIRT3 as an indispensable mediator.

Diagram 2: Logical Flow for Validating the SIRT3-Dependent Mechanism

Logical_Flow Start Hypothesis: ε-viniferin is neuroprotective via SIRT3 Condition1 Neurotoxin Model (e.g., Rotenone) Start->Condition1 Intervention Treatment with ε-viniferin Condition1->Intervention Outcome1 Observe Neuroprotection (e.g., Increased Cell Viability) Intervention->Outcome1 Outcome2 Neuroprotective Effect is Abolished Intervention->Outcome2 Condition2 SIRT3 Knockdown (siRNA) Outcome1->Condition2 Condition2->Intervention Re-apply treatment Conclusion Conclusion: Mechanism is SIRT3-dependent Outcome2->Conclusion

Caption: Validation requires showing loss of protection after SIRT3 knockdown.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible validation. Below are methodologies for a representative in vitro neuroprotection assay and a SIRT3 activity assay.

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxin.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Differentiation: For a more neuron-like phenotype, differentiate cells by treating with 10 µM retinoic acid for 5-7 days.

  • Pre-treatment: Seed differentiated cells into 96-well plates. Pre-treat with varying concentrations of ε-viniferin (e.g., 0.1-10 µM) or a comparator compound for 24 hours.

  • Neurotoxin Challenge: Induce neurotoxicity by adding a known toxin, such as 3.0 µM rotenone, to the media and incubate for another 24 hours.[3] Include appropriate vehicle controls.

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Diagram 3: Experimental Workflow for Neuroprotection Assay

Experimental_Workflow Step1 1. Seed & Differentiate SH-SY5Y Cells Step2 2. Pre-treat with ε-viniferin / Comparator Step1->Step2 Step3 3. Induce Neurotoxicity (e.g., Rotenone) Step2->Step3 Step4 4. Incubate for 24h Step3->Step4 Step5 5. Assess Outcomes Step4->Step5 Outcome1 Cell Viability (MTT) Step5->Outcome1 Outcome2 ROS Levels (DCFDA) Step5->Outcome2 Outcome3 SIRT3 Activity Assay Step5->Outcome3

Caption: Workflow for assessing the neuroprotective potential of test compounds.

This assay measures the deacetylase activity of SIRT3 from cell lysates or with recombinant enzyme. Commercial kits are widely available (e.g., Abcam ab156067).

  • Sample Preparation:

    • For cell-based assays, lyse cells treated with ε-viniferin or controls to extract mitochondrial fractions or total protein.

    • For inhibitor/activator screening, use purified recombinant human SIRT3 enzyme.

  • Reaction Setup: In a 96-well microplate, add the following in order:

    • SIRT3 Assay Buffer

    • Fluoro-Substrate Peptide (an acetylated peptide with a fluorescent tag)

    • NAD+ (SIRT3 cofactor)

    • Developer solution

  • Initiation: Start the reaction by adding the cell lysate or recombinant SIRT3 to each well. For control wells, add assay buffer instead of the enzyme.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity (Excitation: 340-360 nm, Emission: 440-460 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each sample. SIRT3 activity is proportional to this rate and can be compared across different treatment groups to determine the effect of ε-viniferin.

Conclusion and Future Directions

The evidence strongly supports that ε-viniferin exerts neuroprotective effects through the robust activation of the SIRT3 pathway.[1][2][3] Comparative data suggest it may offer a more potent alternative to resveratrol for therapeutic development. The validation framework presented here, combining cellular assays, specific activity measurements, and genetic knockdown experiments, provides a comprehensive strategy for confirming this mechanism of action.

Future research should focus on in vivo models to confirm these findings, investigate the pharmacokinetic and pharmacodynamic properties of ε-viniferin, and explore its therapeutic potential for a range of neurodegenerative diseases characterized by mitochondrial dysfunction.[1][9]

References

Epsilon-Viniferin's Cytotoxic Edge: A Comparative Analysis Against Other Stilbenes in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for potent, naturally derived anticancer compounds, stilbenes have garnered significant attention. Among them, epsilon-viniferin, a resveratrol dimer, is emerging as a compound of interest with distinct cytotoxic properties against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of this compound against other well-known stilbenes, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of this promising molecule.

Comparative Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values of this compound and other stilbenes across a range of cancer cell lines, as reported in various studies.

StilbeneCancer Cell LineIC50 (µM)Exposure Time (h)Reference
ε-Viniferin HepG298.324[1]
Hep3B6372[2]
Melanoma (HT-144, SKMEL-28)~90Not Specified[3]
C6 (Glioblastoma)95 (in combination)48[4]
Resveratrol HepG2>100Not Specified[3]
SW480 (Colorectal)Higher than analogsNot Specified[5]
A549 (Lung)~110 (converted from 50 µg/mL)72[3]
Pterostilbene A375 (Melanoma)14.7Not Specified[6]
A549 (Lung)28.6Not Specified[6]
MCF-7 (Breast)44Not Specified[6]
HT-29 (Colon)60.3Not Specified[6]
α-Viniferin NCI-H460 (Lung)More effective than ε-viniferin at 10-20 µMNot Specified[7]
HL-60 (Leukemia)High Tumor-Specificity Index (4.7)Not Specified[8]
trans-δ-Viniferin A549 (Lung)27.36Not Specified[9]
R2-Viniferin HepG29.772[2]
Hep3B47.872[2]
Hopeaphenol Hep3B13.172[2]
Isohopeaphenol Hep3B26.072[2]

Note: The direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

From the compiled data, it is evident that the cytotoxic efficacy of stilbenes is highly dependent on both the specific compound and the cancer cell line being tested. For instance, R2-viniferin exhibited potent cytotoxicity against HepG2 cells with an IC50 of 9.7 µM, while trans-ε-viniferin was more effective in Hep3B cells (IC50 of 63 µM).[2] In some cases, other stilbenes like pterostilbene and α-viniferin have demonstrated lower IC50 values than this compound in specific cell lines.[6][7] Notably, a stilbene-rich extract from muscadine grapes showed cytotoxic activity at much lower concentrations (1 µg/mL) than pure resveratrol (50 µg/mL), suggesting a synergistic effect among the different stilbenes present.[3]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental methodologies are crucial. Below are representative protocols for commonly used assays in the evaluation of stilbene cytotoxicity.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a density of 2x10^6 cells/mL and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Cells are treated with various concentrations of the stilbene compounds (e.g., ε-viniferin, resveratrol) or a vehicle control (e.g., 0.05% DMSO) for specified time periods (e.g., 24, 48, or 72 hours).[1][3]

  • MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment start Seed Cancer Cells in 96-well plates treatment Treat with Stilbenes (e.g., ε-viniferin) at various concentrations start->treatment 24h incubation Incubate for 24, 48, or 72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Annexin V) incubation->assay analysis Data Analysis and IC50 Calculation assay->analysis end Comparative Cytotoxicity Profile analysis->end

Caption: A generalized workflow for determining the cytotoxicity of stilbenes in cancer cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the stilbene compounds at concentrations around their IC50 values for a specified duration.[1]

  • Cell Harvesting and Staining: Cells are harvested, washed, and then resuspended in a binding buffer containing Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide-binding dye that enters necrotic or late apoptotic cells with compromised membranes).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the apoptotic index.[4]

Signaling Pathways in Stilbene-Induced Cytotoxicity

The cytotoxic effects of this compound and other stilbenes are often mediated through the modulation of specific intracellular signaling pathways, leading to apoptosis and cell cycle arrest.

This compound has been shown to induce apoptosis in cancer cells.[4][10] Studies suggest that its mechanism of action can involve the activation of caspases, key executioner proteins in the apoptotic cascade. For instance, in C6 glioma cells, a combination of cisplatin and ε-viniferin led to the activation of caspase-8, -9, and -3.[4]

Other stilbenes, like α-viniferin, have been found to downregulate SIRT1 and phosphorylated AKT, leading to apoptosis in non-small cell lung cancer cells.[7] Furthermore, some stilbenes are known to interact with tubulin, disrupting the microtubular cytoskeleton and leading to cell death.[11][12] The PI3K/Akt signaling pathway is another common target, with its inhibition leading to reduced cell proliferation and survival.[9]

G cluster_pathway Signaling Pathways in Stilbene-Induced Apoptosis cluster_targets cluster_downstream Stilbenes ε-Viniferin & Other Stilbenes SIRT1 SIRT1 Stilbenes->SIRT1 Inhibition PI3K PI3K Stilbenes->PI3K Inhibition Tubulin Tubulin Stilbenes->Tubulin Interaction Akt p-AKT PI3K->Akt Microtubule Microtubule Disruption Tubulin->Microtubule Caspase_Cascade Caspase Cascade (Caspase-8, -9, -3) Akt->Caspase_Cascade Inhibition Microtubule->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

References

Epsilon-Viniferin Outperforms Resveratrol in Obesity Models: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for effective therapeutic agents to combat obesity, two related polyphenolic compounds, resveratrol and its dimer epsilon-viniferin, have shown considerable promise. While resveratrol has been the subject of extensive research, recent studies indicate that this compound may hold superior potential in preventing and mitigating obesity and its related metabolic dysfunctions. This guide provides a detailed head-to-head comparison of their performance in preclinical obesity models, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

Direct comparative studies in both in vitro and in vivo models of obesity have demonstrated that this compound is more potent than resveratrol in inhibiting adipogenesis (the formation of fat cells) and reducing lipid accumulation. In 3T3-L1 preadipocytes, a standard cell line for studying fat cell development, this compound more effectively suppressed the accumulation of triglycerides.[1][2] Furthermore, in mouse models of diet-induced obesity, this compound was more effective at preventing weight gain and reducing the mass of various adipose tissue depots compared to resveratrol at the same dosage.[3][4] These superior effects are attributed to this compound's more pronounced influence on key signaling pathways and regulatory proteins involved in fat metabolism.

In Vitro Performance: 3T3-L1 Adipocyte Model

The 3T3-L1 preadipocyte differentiation model is a cornerstone for assessing the anti-adipogenic potential of compounds. In this system, this compound demonstrates a greater capacity to inhibit the development of mature, lipid-laden fat cells compared to resveratrol.

Quantitative Data Summary: 3T3-L1 Adipocytes
ParameterThis compound (15 µM)Resveratrol (15 µM)Key FindingsReference
Triglyceride Accumulation Significantly DecreasedNo Significant ChangeThis compound is more effective at inhibiting fat storage in adipocytes.[1][2]
PPARγ Protein Expression Significantly DecreasedNo Significant ChangeThis compound downregulates a key transcription factor for adipogenesis.[1][2]
Fatty Acid Synthase (FAS) Expression Significantly DecreasedNo Significant ChangeThis compound reduces the expression of a key lipogenic enzyme.[1][2]
Adipose Triglyceride Lipase (ATGL) Expression IncreasedNo Significant ChangeThis compound enhances the expression of a lipolytic enzyme.[1][2]
Adiponectin Protein Expression Significantly IncreasedNo Significant ChangeOnly this compound boosted this anti-diabetic and anti-inflammatory adipokine.[1][2]
SIRT1 Protein Expression Significantly IncreasedNo Significant ChangeThis compound activates a key regulator of metabolism and cellular health.[1][2]
Phosphorylated AMPK (p-AMPK) Levels Significantly IncreasedNo Significant ChangeThis compound activates a central regulator of cellular energy homeostasis.[1][2]

In Vivo Performance: High-Fat Diet-Induced Obesity in Mice

Animal models of diet-induced obesity are critical for evaluating the systemic effects of potential anti-obesity compounds. In this context, this compound has shown more significant anti-obesity effects than resveratrol.

Quantitative Data Summary: High-Fat Diet Mouse Model
ParameterThis compound (0.2% in diet)Resveratrol (0.2% in diet)Key FindingsReference
Body Weight Gain Significantly ReducedNo Significant ReductionThis compound was more effective in preventing diet-induced weight gain.[4]
Epididymal Adipose Tissue Weight Significantly ReducedNo Significant ReductionThis compound led to a greater reduction in this visceral fat depot.[4][5]
Subcutaneous Adipose Tissue Weight Significantly ReducedNot ReportedThis compound reduced subcutaneous fat mass.[5]
Retroperitoneal White Adipose Tissue Significantly ReducedNot ReportedThis compound decreased the weight of this fat depot.[5]
Hepatic Triglyceride Levels ReducedNot ReportedThis compound showed a beneficial effect on reducing liver fat.[6]

Signaling Pathways and Mechanisms of Action

The differential effects of this compound and resveratrol can be attributed to their varying impacts on key signaling pathways that regulate adipogenesis and lipolysis. This compound appears to be a more potent activator of the SIRT1/AMPK pathway and a more effective inhibitor of the PPARγ pathway.

G cluster_viniferin This compound cluster_resveratrol Resveratrol EV This compound AMPK_V AMPK EV->AMPK_V ++ SIRT1_V SIRT1 AMPK_V->SIRT1_V + PPARg_V PPARγ SIRT1_V->PPARg_V -| ATGL_V ATGL SIRT1_V->ATGL_V + Adiponectin_V Adiponectin SIRT1_V->Adiponectin_V + FAS_V FAS PPARg_V->FAS_V + LipidAcc_V Lipid Accumulation PPARg_V->LipidAcc_V + ATGL_V->LipidAcc_V -| RES Resveratrol AMPK_R AMPK RES->AMPK_R (weak) SIRT1_R SIRT1 AMPK_R->SIRT1_R PPARg_R PPARγ SIRT1_R->PPARg_R (weak) FAS_R FAS PPARg_R->FAS_R LipidAcc_R Lipid Accumulation PPARg_R->LipidAcc_R

Caption: Comparative signaling pathways of this compound and resveratrol.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the in vitro and in vivo studies cited in this guide.

G cluster_invitro In Vitro Workflow Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation (IBMX, Dexamethasone, Insulin) Preadipocytes->Differentiation Treatment Treat with This compound or Resveratrol Differentiation->Treatment Staining Oil Red O Staining (Lipid Accumulation) Treatment->Staining Analysis Western Blot Analysis (Protein Expression) Treatment->Analysis

Caption: In vitro experimental workflow for 3T3-L1 adipocyte differentiation.

G cluster_invivo In Vivo Workflow Mice C57BL/6J Mice HFD High-Fat Diet Feeding Mice->HFD Supplementation Dietary Supplementation (this compound or Resveratrol) HFD->Supplementation Monitoring Monitor Body Weight and Food Intake Supplementation->Monitoring Dissection Sacrifice and Dissect Adipose Tissues Monitoring->Dissection Measurement Weigh Adipose Tissues and Analyze Liver Triglycerides Dissection->Measurement

Caption: In vivo experimental workflow for the diet-induced obesity mouse model.

Detailed Experimental Protocols

3T3-L1 Preadipocyte Differentiation and Treatment
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.

  • Initiation of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Compound Treatment: this compound or resveratrol (typically at concentrations ranging from 5 to 15 µM) is added to the differentiation medium.

  • Maturation: After two days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another two days. Subsequently, the cells are maintained in DMEM with 10% FBS for an additional 4-6 days until fully differentiated.

  • Oil Red O Staining: To quantify lipid accumulation, cells are washed with phosphate-buffered saline (PBS), fixed with 10% formalin, and stained with Oil Red O solution. The stained lipid droplets are then eluted with isopropanol, and the absorbance is measured spectrophotometrically.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against PPARγ, FAS, ATGL, adiponectin, SIRT1, p-AMPK, and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence detection system.

High-Fat Diet-Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6J mice (typically 5 weeks old) are used.

  • Acclimatization: Animals are allowed to acclimate for one week with free access to standard chow and water.

  • Dietary Intervention: Mice are fed a high-fat diet (HFD), typically providing 60% of calories from fat, for a period of 4 to 12 weeks to induce obesity.

  • Compound Administration: The HFD is supplemented with either this compound or resveratrol, typically at a concentration of 0.2% (w/w). A control group receives the HFD without any supplementation.

  • Monitoring: Body weight and food intake are recorded weekly throughout the study.

  • Tissue Collection: At the end of the experimental period, mice are euthanized, and various white adipose tissue depots (epididymal, subcutaneous, retroperitoneal) and the liver are dissected and weighed.

  • Biochemical Analysis: Liver samples are homogenized, and lipids are extracted to measure triglyceride content using a commercial assay kit.

Conclusion

The available preclinical evidence strongly suggests that this compound is a more potent agent than resveratrol for combating obesity. Its superior ability to inhibit adipogenesis, reduce lipid accumulation, and favorably modulate key metabolic signaling pathways in both cell and animal models makes it a compelling candidate for further investigation and development as a potential therapeutic for obesity and related metabolic disorders. Future research should focus on the bioavailability, safety, and efficacy of this compound in more advanced preclinical models and eventually in human clinical trials.

References

Epsilon-viniferin vs. Resveratrol: A Comparative Analysis of Their Cardiovascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of current experimental evidence suggests that epsilon-viniferin, a resveratrol dimer, may offer more potent cardiovascular protective effects than its monomer counterpart. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings, methodologies, and underlying signaling pathways.

This compound (ε-viniferin), a naturally occurring dimer of resveratrol found in grapes and red wine, has emerged as a compound of significant interest for its potential cardiovascular benefits.[1] While resveratrol has been extensively studied for its cardioprotective properties, recent research indicates that ε-viniferin may exhibit superior activity in several key areas related to cardiovascular health. This guide synthesizes the available experimental data to provide a clear comparison between these two stilbenoids.

In Vitro Efficacy: Endothelial Function and Cellular Protection

Studies on vascular endothelial cells (VECs), which play a crucial role in cardiovascular homeostasis, have demonstrated the potent effects of ε-viniferin.

Enhanced Endothelial Cell Proliferation and Wound Repair

This compound has been shown to be more effective than resveratrol at promoting the proliferation and wound repair of VECs.[2][3] One study found that at concentrations of 10 and 20 µM, ε-viniferin induced significantly higher levels of wound repair in VECs compared to the same concentrations of resveratrol.[4][5] This effect is largely attributed to a greater stimulation of nitric oxide (NO) production by ε-viniferin.[3]

Superior Nitric Oxide Production

Nitric oxide is a critical signaling molecule for vasodilation and the maintenance of vascular health. Experimental data indicates that ε-viniferin is a more potent inducer of NO production in VECs than resveratrol at equivalent concentrations.[3]

Potent Antioxidant and Protective Effects

Both compounds exhibit protective effects against oxidative stress-induced cell death in VECs. They have been shown to suppress increases in intracellular reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes.[2][4] However, some evidence suggests that ε-viniferin may have a stronger antioxidant capacity in certain contexts.[6]

In Vivo Cardiovascular Effects in Animal Models

Research using spontaneously hypertensive rats (SHRs), a common model for human essential hypertension, has provided compelling in vivo evidence for the superior cardiovascular effects of ε-viniferin.

Blood Pressure Reduction and Cardiac Mass Improvement

A key study demonstrated that three weeks of treatment with ε-viniferin (5 mg/kg) significantly reduced systolic blood pressure and improved both the whole cardiac mass and left ventricle mass indexes in SHRs.[2][7] In contrast, resveratrol administered at a comparable dose (2.5 mg/kg) did not produce a significant reduction in blood pressure or improvement in cardiac mass indexes.[2][7]

Inhibition of Angiotensin-Converting Enzyme (ACE)

Notably, in vitro assays have shown that ε-viniferin inhibits angiotensin-converting enzyme (ACE) activity, a key enzyme in the renin-angiotensin system that regulates blood pressure.[2][8] Resveratrol, in the same assay, did not exhibit this inhibitory effect.[2][8]

Comparative Data Tables

Parameter This compound Resveratrol Reference
VEC Wound Repair More effective at 10 & 20 µMLess effective at 10 & 20 µM[4][5]
NO Production in VECs Higher induction rateLower induction rate[3]
Systolic Blood Pressure (SHRs) Significant reduction (5 mg/kg)No significant reduction (2.5 mg/kg)[2][7]
Cardiac Mass Index (SHRs) Significant improvement (5 mg/kg)No significant improvement (2.5 mg/kg)[2][7]
ACE Inhibition (in vitro) Inhibitory effect observedNo inhibitory effect[2][8]
VSMC Proliferation Inhibition More effectiveLess effective[2][9]

Experimental Protocols

Vascular Endothelial Cell (VEC) Wound Healing Assay
  • Cell Culture: Porcine pulmonary artery endothelial cells are cultured to confluence in a suitable medium (e.g., DMEM with 10% FBS).

  • Wounding: A sterile pipette tip is used to create a linear "scratch" in the confluent cell monolayer.

  • Treatment: The cells are washed to remove debris and then incubated with varying concentrations of ε-viniferin or resveratrol.

  • Imaging and Analysis: The wound area is imaged at time 0 and after a specified period (e.g., 24 hours). The degree of wound closure is quantified using image analysis software to determine the rate of cell migration and proliferation.[4][5]

Nitric Oxide (NO) Production Measurement in VECs
  • Cell Preparation: VECs are seeded in a multi-well plate and allowed to adhere.

  • DAF-2DA Staining: The cells are loaded with 4,5-diaminofluorescein diacetate (DAF-2DA), a fluorescent probe that reacts with NO.

  • Treatment: The cells are then treated with different concentrations of ε-viniferin or resveratrol.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of NO produced, is measured using a fluorescence plate reader or microscope.[3]

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)
  • Animal Model: Male SHRs are used as a model of hypertension.

  • Treatment Administration: this compound or resveratrol is administered daily via oral gavage for a specified period (e.g., 3 weeks).

  • Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method at regular intervals throughout the study.[2][7]

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
  • Reaction Mixture: A reaction mixture is prepared containing ACE, a synthetic substrate (e.g., hippuryl-histidyl-leucine), and either ε-viniferin, resveratrol, or a control vehicle.

  • Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.

  • Quantification: The product of the enzymatic reaction is quantified, typically using spectrophotometry or high-performance liquid chromatography (HPLC), to determine the level of ACE activity. The percentage of inhibition by the test compounds is then calculated.[2][8]

Signaling Pathways

Resveratrol's Cardioprotective Signaling

Resveratrol is known to exert its cardiovascular effects through multiple signaling pathways. A key pathway involves the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 activation leads to the deacetylation of various downstream targets, resulting in reduced oxidative stress and inflammation. Resveratrol also inhibits the pro-inflammatory NF-κB signaling pathway.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 NFkB NF-κB Inhibition Resveratrol->NFkB OxidativeStress Reduced Oxidative Stress SIRT1->OxidativeStress Inflammation Reduced Inflammation NFkB->Inflammation Cardioprotection Cardioprotection OxidativeStress->Cardioprotection Inflammation->Cardioprotection

Caption: Resveratrol's primary signaling pathways in cardiovascular protection.

This compound's Vascular Protective Signaling

This compound is also believed to act through similar pathways as resveratrol, including the activation of SIRT1 and subsequent induction of antioxidant enzymes like heme oxygenase-1 (HO-1).[4][5] However, in vascular smooth muscle cells (VSMCs), ε-viniferin and resveratrol appear to utilize different downstream pathways to inhibit proliferation. While resveratrol-dependent effects are mediated through the PI3K-Akt pathway, ε-viniferin's effects involve the ERK and p38 MAP kinase pathways.[9]

Epsilon_Viniferin_VSMC_Signaling cluster_res Resveratrol cluster_eps This compound Res Resveratrol PI3KAkt PI3K-Akt Pathway Res->PI3KAkt VSMC_Inhibition VSMC Proliferation Inhibition PI3KAkt->VSMC_Inhibition Eps ε-viniferin ERKp38 ERK/p38 Pathway Eps->ERKp38 ERKp38->VSMC_Inhibition

Caption: Differential signaling pathways of resveratrol and ε-viniferin in VSMC proliferation.

Conclusion

The available experimental data strongly suggests that this compound possesses a more potent and broader range of cardiovascular protective effects compared to resveratrol. Its superior ability to enhance endothelial function, produce nitric oxide, reduce blood pressure, and inhibit ACE in preclinical models positions it as a promising candidate for further investigation in the development of novel cardiovascular therapies. While the signaling mechanisms of ε-viniferin appear to share similarities with resveratrol, emerging evidence of distinct downstream pathways warrants further exploration to fully elucidate its therapeutic potential. Future research, including well-designed clinical trials, is necessary to confirm these promising preclinical findings in humans.

References

The Sum is Greater Than The Parts: Unveiling the Synergistic Potential of Epsilon-viniferin in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research illuminates the significant therapeutic potential of Epsilon-viniferin, a resveratrol dimer, particularly when used in combination with other bioactive compounds. These synergistic interactions have demonstrated enhanced efficacy in anticancer and antioxidant applications, offering promising avenues for the development of novel therapeutic strategies. This guide provides a comparative analysis of this compound's synergistic effects with various compounds, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Comparative Analysis of Synergistic Effects

The synergistic potential of this compound has been most notably demonstrated in combination with chemotherapeutic agents and other natural polyphenols. These combinations often result in a significant reduction in the required dosage of the partner drug, thereby potentially minimizing side effects while achieving a potent therapeutic outcome.

Anticancer Synergies

This compound exhibits remarkable synergy with several anticancer drugs, leading to enhanced cytotoxicity and apoptosis in various cancer cell lines.

Table 1: Synergistic Anticancer Effects of this compound Combinations on Cell Viability (IC50 values)

Combination PartnerCancer Cell LineThis compound IC50 (µM) (Alone)Partner IC50 (µM) (Alone)Combination IC50 (µM) (this compound + Partner)Reference(s)
VincristineHepG2 (Liver Cancer)98.352.515.8 + 11.25[1][2][3]
CisplatinC6 (Glioma)Not explicitly statedNot explicitly stated13.25 (Cisplatin) + 95 (ε-viniferin) showed significant apoptosis[4][5][6]

Table 2: Enhanced Apoptosis and Caspase Activation with this compound and Cisplatin in C6 Glioma Cells

ParameterCisplatin AloneThis compound AloneCombination (13.25 µM Cisplatin + 95 µM ε-viniferin)Reference(s)
Apoptotic Index (48h)Not specifiedNot specified91.6%[4][5][6]
Caspase-8 Activation (6h)Not specifiedNot specified12.5%[4][5][6]
Caspase-9 Activation (24h)14.2%43.3%44.5%[4][5][6]
Caspase-3 Activation (72h)Not specifiedNot specified15.5%[4][5][6]
Antioxidant and Neuroprotective Synergies

In addition to its anticancer properties, this compound demonstrates synergistic antioxidant and neuroprotective effects when combined with other polyphenols, most notably its monomer, resveratrol.

Table 3: Synergistic and Additive Antioxidant Activities of this compound and Resveratrol

AssayResveratrol IC50 (µM)This compound IC50 (µM)Interaction TypeReference(s)
DPPH Radical Scavenging81.92 ± 9.1780.12 ± 13.79Additive[7][8][9][10]
Ferric Reducing Antioxidant Power (FRAP)13.36 ± 0.91Not specifiedSynergistic[7][8]
Nitric Oxide (NO) Scavenging200.68 ± 15.40338.35 ± 89.47Additive[7][8][9][10]

A study on a neuron-glia co-culture model of Parkinson's disease showed that the combination of this compound and resveratrol resulted in a significantly greater reduction in microglia-induced neuronal cytotoxicity compared to either compound alone, suggesting a synergistic neuroprotective effect.[11] Specifically, the combination led to a 51.3 ± 2% decrease in LDH release, while this compound and resveratrol alone caused a 28.3 ± 2.7% and 21.7 ± 1.5% decrease, respectively.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (WST-1)

This assay measures the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound, the combination partner, or the combination of both for the desired incubation period (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.

Apoptosis Detection (TUNEL Assay)

This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the compounds of interest.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP), for 60 minutes at 37°C in a humidified chamber.

  • Staining and Visualization: Stain the cells with a fluorescently labeled antibody against the incorporated nucleotide and a nuclear counterstain (e.g., DAPI).

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase Activity Assay (Flow Cytometry)

This assay quantifies the activity of key apoptosis-mediating enzymes.

  • Cell Treatment: Treat cells in suspension or culture plates with the desired compounds.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in a buffer containing a fluorescently labeled caspase substrate (e.g., a FLICA reagent) and incubate according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the caspase activity in individual cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins involved in cellular signaling cascades.

  • Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., p-AKT, cleaved PARP, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound are often attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

Synergistic_Anticancer_Pathway Epsilon_viniferin This compound PI3K_AKT PI3K/AKT Pathway Epsilon_viniferin->PI3K_AKT inhibits JNK JNK Pathway Epsilon_viniferin->JNK inhibits Apoptosis_Pathway Apoptotic Pathway Epsilon_viniferin->Apoptosis_Pathway potentiates Partner_Drug Partner Drug (e.g., Cisplatin, Vincristine) Partner_Drug->Apoptosis_Pathway activates p_AKT p-AKT (inactive) PI3K_AKT->p_AKT p_JNK p-JNK (inactive) JNK->p_JNK Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Apoptosis_Pathway->Caspase_Activation Cell_Survival Cell Survival & Proliferation p_AKT->Cell_Survival promotes p_JNK->Cell_Survival promotes Cleaved_PARP Cleaved PARP Caspase_Activation->Cleaved_PARP Apoptosis Apoptosis Caspase_Activation->Apoptosis Cleaved_PARP->Apoptosis

Caption: Proposed signaling pathway for the synergistic anticancer effects of this compound.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with This compound & Partner Compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (WST-1) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (TUNEL) Treatment->Apoptosis_Assay Caspase_Assay Caspase Activity (Flow Cytometry) Treatment->Caspase_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for investigating synergistic effects.

Conclusion

The presented data strongly support the synergistic potential of this compound when combined with other therapeutic agents. These combinations have been shown to significantly enhance anticancer and antioxidant activities in preclinical models. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of this compound-based combination therapies. Further in-vivo studies are warranted to translate these promising findings into clinical applications.

References

Epsilon-viniferin: A Comparative Analysis of its Biological Effects Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current research on Epsilon-viniferin, a natural resveratrol dimer, reveals its significant and differential effects across various cell lines. This guide synthesizes experimental data to offer a clear comparison of its anti-cancer, anti-inflammatory, and cytoprotective properties, providing valuable insights for researchers, scientists, and professionals in drug development.

This compound has emerged as a compound of interest due to its potent biological activities. This report consolidates findings from multiple studies to cross-validate its effects, focusing on key performance indicators in different cellular contexts. The data is presented to facilitate an objective comparison with other potential therapeutic agents.

Comparative Efficacy of this compound: A Quantitative Overview

The following table summarizes the cytotoxic and apoptotic effects of this compound, both alone and in combination with conventional chemotherapeutic agents, across a range of cancer cell lines.

Cell LineCancer TypeTreatmentConcentrationTime (h)EffectReference
C6 Gliomaε-viniferin alone130 µM4850% Apoptotic Index[1]
ε-viniferin + Cisplatin95 µM ε-viniferin + 13.25 µM Cisplatin4891.6% Apoptotic Index[1]
HepG2 Hepatocellular Carcinomaε-viniferin alone98.3 µM24IC50[2]
ε-viniferin + Vincristine15.8 µM (combined IC50)24Synergistic growth inhibition[2]
HT-144 Melanomaε-viniferin18 µM-IC50[3]
SKMEL-28 Melanomaε-viniferin16 µM-IC50[3]
NCI-H460 Non-Small Cell Lung Cancerε-viniferin>20 µM-Anti-proliferative effects[4]
A549 Non-Small Cell Lung Cancerε-viniferin20 µM-Inhibition of cell viability[4]
B-CLL Chronic B Lymphocytic Leukemiaε-viniferin--Slight anti-proliferative effect[5]

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HepG2, NCI-H460) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) and/or other compounds (e.g., cisplatin, vincristine) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[2][6]

TUNEL Assay for DNA Fragmentation:

  • Cell Preparation: Seed cells on coverslips and treat as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled nucleotides) for 60 minutes at 37°C.

  • Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.[1]

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., Caspases, Bcl-2 family proteins, SIRT1) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Mechanisms and Workflows

To better understand the complex biological processes influenced by this compound, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Select Cell Lines seed Seed cells in plates/flasks start->seed treat Add ε-viniferin +/- other agents seed->treat viability MTT Assay (Viability) treat->viability apoptosis Annexin V/PI or TUNEL (Apoptosis) treat->apoptosis western Western Blot (Protein Expression) treat->western analyze Analyze & Compare Data viability->analyze apoptosis->analyze western->analyze end End: Conclusion analyze->end

Caption: A typical experimental workflow for assessing the effects of this compound.

signaling_pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_cell_cycle Cell Cycle Regulation viniferin ε-viniferin caspase8 Caspase-8 Activation viniferin->caspase8 caspase9 Caspase-9 Activation viniferin->caspase9 bax_bcl2 ↑ Bax/Bcl-2 ratio viniferin->bax_bcl2 cyclins Modulation of Cyclins A, E, D1 & CDKs 1, 2 viniferin->cyclins caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 parp PARP Cleavage caspase3->parp bax_bcl2->caspase9 apoptosis Apoptosis parp->apoptosis s_phase S-Phase Arrest cyclins->s_phase s_phase->apoptosis

Caption: Key signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.

Cross-Validation of Effects in Different Cellular Environments

This compound demonstrates notable versatility in its biological impact, with its effects being highly dependent on the cell type and experimental conditions.

  • In Cancer Cells: A consistent theme across multiple cancer cell lines, including glioma, hepatocellular carcinoma, and melanoma, is the induction of apoptosis.[1][2][3][6][7] This is often mediated through the activation of caspase cascades, including initiator caspases-8 and -9 and the executioner caspase-3.[1] Furthermore, this compound has been shown to arrest the cell cycle in the S-phase by modulating key regulatory proteins such as cyclins and cyclin-dependent kinases.[3][7] In non-small cell lung cancer lines, its anti-proliferative efficacy varies, suggesting cell-specific mechanisms of action.[4]

  • In Combination Therapy: The synergistic effect of this compound with conventional chemotherapy drugs like cisplatin and vincristine is a significant finding.[1][2] This combination allows for lower effective doses of the chemotherapeutic agents, potentially reducing toxicity and side effects. For instance, in C6 glioma cells, the combination of this compound and cisplatin resulted in a dramatically higher apoptotic index compared to either agent alone.[1]

  • In Non-Cancerous Cells: this compound also exhibits protective and regulatory effects in non-malignant cells. In human dermal fibroblasts, it has been shown to downregulate the expression of matrix metalloproteinases (MMPs) like MMP-1 and MMP-3, which are involved in extracellular matrix degradation.[8] This suggests a potential role in wound healing and anti-aging. Furthermore, in a neuronal cell co-culture model of Parkinson's disease, this compound demonstrated neuroprotective and anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as IL-1α and TNFα.[9][10]

Conclusion

The compiled evidence strongly indicates that this compound is a multi-target compound with significant therapeutic potential. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cells, coupled with its synergistic effects with existing chemotherapies, makes it a promising candidate for further oncological research. Moreover, its beneficial effects on non-cancerous cells, including anti-inflammatory and tissue-protective properties, broaden its potential applications. This comparative guide underscores the importance of continued investigation into the mechanisms of this compound to fully harness its therapeutic capabilities.

References

Unraveling the Role of SIRT1 in Epsilon-viniferin's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Epsilon-viniferin's biological activity, with a focus on confirming the role of Sirtuin 1 (SIRT1) activation. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other SIRT1 activators.

This compound, a resveratrol dimer found in grapes and red wine, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-obesity effects.[1] A key area of investigation has been its interplay with SIRT1, a NAD+-dependent deacetylase that is a crucial regulator of cellular metabolism and stress resistance. This guide synthesizes current research to elucidate the role of SIRT1 in mediating the effects of this compound and compares its performance with other known SIRT1 activators.

This compound and SIRT1: An Indirect Activation Mechanism

Experimental evidence suggests that this compound's biological effects are, at least in part, mediated through the SIRT1 pathway. Studies on 3T3-L1 preadipocytes have shown that this compound treatment increases the expression of SIRT1.[2][3] This upregulation of SIRT1 is critical for the anti-adipogenic effects of this compound, as the inhibition of SIRT1 activity using EX527 was found to block the suppression of lipid accumulation induced by this compound.[2]

However, the mechanism appears to be one of indirect activation. A direct in vitro enzymatic assay, the Fluor de Lys fluorescence assay, revealed that this compound did not directly activate SIRT1, in contrast to its monomer, resveratrol.[4] This suggests that this compound may not bind to and allosterically activate the SIRT1 enzyme directly, but rather influences its cellular levels.

Comparative Analysis of SIRT1 Activators

To contextualize the activity of this compound, it is essential to compare it with other well-characterized SIRT1 activators. This includes its precursor, resveratrol, the synthetic activator SRT1720, and the natural flavonol fisetin.

CompoundTypeMechanism of SIRT1 ActivationReported EC50 for SIRT1 ActivationKey Biological Effects
This compound Natural (Stilbenoid)Indirect (Upregulates SIRT1 expression)Not Applicable (for direct activation)Anti-adipogenic[2], Anti-inflammatory[1], Antioxidant[1], Cardioprotective[5]
Resveratrol Natural (Stilbenoid)Direct~22-100 µM (assay dependent)[6][7]Anti-inflammatory[8], Improves insulin sensitivity[9], Cardioprotective[8]
SRT1720 SyntheticDirectSignificantly lower than resveratrol[9]Improves glucose homeostasis and insulin sensitivity[9], Extends lifespan in mice on a high-fat diet[9]
Fisetin Natural (Flavonol)Indirect (Induces SIRT1 expression)[10]Not Applicable (for direct activation)Neuroprotective[1], Anti-inflammatory[1], Inhibits adipogenesis[10]

Experimental Protocols

In Vitro SIRT1 Activity Assay (Fluor de Lys)

This assay is commonly used to screen for direct activators of SIRT1.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluor de Lys-SIRT1 substrate (a peptide with an acetylated lysine residue coupled to a fluorescent molecule)

  • NAD+

  • Developer solution

  • Assay buffer

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant SIRT1 enzyme, and the test compound (e.g., this compound, resveratrol) at various concentrations. A no-inhibitor control is also included.

  • Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate the reaction by adding NAD+ and the Fluor de Lys-SIRT1 substrate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Stop the deacetylation reaction and initiate fluorescence by adding the developer solution.

  • Incubate for an additional 10-15 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Calculate the percentage of activation relative to the no-compound control.

Cell-Based Assay to Determine the Role of SIRT1 using EX527

This experiment aims to confirm if the biological effect of a compound is dependent on SIRT1 activity. The example below focuses on the anti-adipogenic effect of this compound in 3T3-L1 cells.

Materials:

  • 3T3-L1 preadipocytes

  • Cell culture medium and differentiation-inducing reagents (e.g., insulin, dexamethasone, IBMX)

  • This compound

  • SIRT1 inhibitor (EX527)

  • Lysis buffer

  • Antibodies for Western blot (anti-SIRT1, anti-acetylated p53, loading control like β-actin)

  • Oil Red O staining solution

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using a standard MDI (methylisobutylxanthine, dexamethasone, insulin) cocktail.[11]

  • Treatment: Treat the differentiating cells with:

    • Vehicle control

    • This compound alone

    • EX527 alone

    • This compound and EX527 in combination

  • Assessment of Adipogenesis: After several days of differentiation (e.g., 8-10 days), stain the cells with Oil Red O to visualize lipid droplets. Quantify the staining to assess the degree of adipogenesis.

  • Western Blot Analysis:

    • Harvest cells at a relevant time point after treatment.

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against SIRT1 to confirm its expression levels and an antibody against an acetylated SIRT1 substrate (e.g., acetyl-p53) to confirm the inhibitory effect of EX527. Use a loading control to normalize the results.[12]

Visualizing the Pathways and Workflows

Epsilon_Viniferin_SIRT1_Pathway This compound This compound SIRT1_Expression SIRT1 Gene Expression This compound->SIRT1_Expression Upregulates SIRT1 SIRT1 SIRT1_Expression->SIRT1 Increases Protein Level Downstream_Targets Downstream Targets (e.g., PGC-1α, FOXO) SIRT1->Downstream_Targets Deacetylates Biological_Effects Biological Effects (e.g., Decreased Adipogenesis, Anti-inflammatory Response) Downstream_Targets->Biological_Effects Mediate

Caption: Proposed signaling pathway for this compound's SIRT1-mediated biological effects.

Experimental_Workflow_EX527 cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_analysis Analysis Start 3T3-L1 Preadipocytes Induce_Differentiation Induce Differentiation (MDI Cocktail) Start->Induce_Differentiation Control Vehicle Control Epsilon_viniferin This compound EX527 EX527 (SIRT1 Inhibitor) Combination This compound + EX527 Oil_Red_O Oil Red O Staining (Lipid Accumulation) Control->Oil_Red_O Western_Blot Western Blot (SIRT1, Ac-p53) Control->Western_Blot Epsilon_viniferin->Oil_Red_O Epsilon_viniferin->Western_Blot EX527->Oil_Red_O EX527->Western_Blot Combination->Oil_Red_O Combination->Western_Blot Result Compare Lipid Accumulation and Protein Levels Oil_Red_O->Result Western_Blot->Result

Caption: Experimental workflow to confirm the role of SIRT1 using the inhibitor EX527.

Conclusion

The available evidence strongly suggests that SIRT1 plays a significant role in mediating the biological activities of this compound, particularly its anti-adipogenic effects. However, the mechanism of SIRT1 activation by this compound appears to be indirect, involving the upregulation of SIRT1 expression rather than direct enzymatic activation. This distinguishes it from direct SIRT1 activators like resveratrol and SRT1720. For researchers investigating the therapeutic potential of this compound, it is crucial to consider this indirect mode of action in experimental design and interpretation of results. Further studies are warranted to fully elucidate the molecular mechanisms by which this compound regulates SIRT1 expression and to explore the full spectrum of its SIRT1-dependent and -independent effects.

References

A Comparative Analysis of Gene Expression Profiles Induced by ε-Viniferin and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the gene expression effects of ε-viniferin and its monomer, resveratrol, has been compiled to serve as a valuable resource for researchers, scientists, and professionals in drug development. This guide synthesizes experimental data to objectively compare the performance of these two stilbenoids, highlighting their differential impacts on various signaling pathways and gene expression profiles.

Epsilon-viniferin (ε-viniferin), a resveratrol dimer, has demonstrated distinct and sometimes more potent biological activities compared to its well-studied monomer. Understanding the nuances of their mechanisms of action at the molecular level is crucial for the development of novel therapeutics. This guide provides a detailed side-by-side comparison of their effects on gene expression, supported by experimental protocols and visualized signaling pathways.

Comparative Gene and Protein Expression Data

The following tables summarize the quantitative data from various studies, comparing the effects of ε-viniferin and resveratrol on the expression of key genes and proteins involved in different cellular processes.

Table 1: Effects on Adipocyte Differentiation in 3T3-L1 Cells
Gene/ProteinTreatmentConcentrationEffectReference
PPARγ ε-viniferin15 µMReduced protein expression[1][2]
Resveratrol15 µMNo significant change[1][2]
FAS ε-viniferin15 µMReduced protein expression[1][2]
Resveratrol15 µMNo significant change[1][2]
ATGL ε-viniferin15 µMIncreased protein expression[1][2]
Resveratrol15 µMNo significant change[1][2]
Adiponectin ε-viniferin15 µMEnhanced protein expression[1][2]
Resveratrol15 µMNo significant change[1][2]
SIRT1 ε-viniferin15 µMIncreased protein expression[1][2]
Resveratrol15 µMNo significant change[1][2]
p-AMPK ε-viniferin15 µMIncreased protein expression[1][2]
Resveratrol15 µMNo significant change[1][2]
FGF-21 ε-viniferin15 µMIncreased protein expression[2]
Resveratrol15 µMNot reported
Triglyceride Accumulation ε-viniferin25-50 µMSignificantly decreased[3]
Resveratrol50 µMSignificantly decreased[3]
Mcp-1 mRNA ε-viniferin25-50 µMSignificantly reduced[3]
ResveratrolNot reported
Table 2: Effects on Inflammatory Gene Expression in a Rat Model of Severe Acute Liver Failure
GeneTreatmentEffect on mRNA ExpressionReference
TNFα Resveratrol + ε-viniferinDownregulated[4][5]
iNOS Resveratrol + ε-viniferinDownregulated[4][5]
COX-2 Resveratrol + ε-viniferinDownregulated[4][5]
MMP-9 Resveratrol + ε-viniferinDownregulated[4][5]
IL-10 Resveratrol + ε-viniferinUpregulated[4][5]
Table 3: Comparative Effects on microRNA Expression in MDA-MB-231 Breast Cancer Cells
microRNATreatmentEffect on ExpressionReference
miR-141 ε-viniferinSignificantly upregulated[6]
ResveratrolSignificantly upregulated[6]
miR-34a ε-viniferin (30 µM)Significantly upregulated[6]
ResveratrolNot significantly changed[6]

Experimental Protocols

Adipocyte Differentiation Assay (3T3-L1 cells)
  • Cell Culture: 3T3-L1 preadipocytes were cultured in DMEM with 10% calf serum.

  • Differentiation Induction: Two days post-confluence, differentiation was induced with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin for two days. The medium was then replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another two days, followed by maintenance in DMEM with 10% FBS for four days.

  • Treatment: ε-viniferin or resveratrol (5, 10, and 15 µM) was added to the medium throughout the 8-day differentiation period.

  • Analysis: Protein expression was determined by Western blotting. Triglyceride accumulation was quantified by Oil Red O staining.[1][2][3]

In Vivo Model of Severe Acute Liver Failure
  • Animal Model: Male Wistar rats were used. Severe acute liver failure was induced by thioacetamide (TAA) administration.

  • Treatment: A combination of trans-resveratrol (10 mg/kg) and trans-ε-viniferin (10 mg/kg) was administered.

  • Analysis: Gene expression in liver tissue was analyzed by quantitative real-time PCR (RT-qPCR).[4][5]

microRNA Expression Analysis
  • Cell Culture: MDA-MB-231 human breast cancer cells were cultured in RPMI 1640 medium supplemented with 10% FBS.

  • Treatment: Cells were treated with ε-viniferin or resveratrol at various concentrations for 72 hours.

  • Analysis: The expression levels of specific microRNAs were quantified using RT-qPCR.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by ε-viniferin and resveratrol, as well as a typical experimental workflow for comparative gene expression analysis.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis start Cell Seeding treatment Treatment with ε-viniferin or Resveratrol start->treatment control Vehicle Control start->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep Library Preparation (for RNA-Seq) rna_extraction->library_prep rt_qpcr RT-qPCR rna_extraction->rt_qpcr microarray Microarray Hybridization rna_extraction->microarray sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (Differentially Expressed Genes) rt_qpcr->data_analysis microarray->data_analysis sequencing->data_analysis

Fig. 1: Experimental workflow for comparative gene expression analysis.

signaling_pathways cluster_resveratrol Resveratrol cluster_viniferin ε-viniferin res Resveratrol pi3k PI3K res->pi3k akt Akt pi3k->akt nrf2_res Nrf2 akt->nrf2_res ho1_res HO-1 nrf2_res->ho1_res vin ε-viniferin erk ERK vin->erk p38 p38 vin->p38 nrf2_vin Nrf2 erk->nrf2_vin p38->nrf2_vin ho1_vin HO-1 nrf2_vin->ho1_vin

Fig. 2: Differential activation of the Nrf2 pathway by resveratrol and ε-viniferin.

Discussion

The compiled data indicates that while both resveratrol and ε-viniferin can influence similar biological processes, they often do so with different potencies and through distinct molecular mechanisms. For instance, in the context of adipocyte differentiation, ε-viniferin appears to be a more potent modulator of key regulatory proteins than resveratrol at the same concentration.[1][2]

Furthermore, the differential activation of the Nrf2 antioxidant response pathway highlights a key mechanistic divergence. While both compounds lead to the increased expression of the antioxidant enzyme hemeoxygenase-1 (HO-1), resveratrol achieves this through the PI3K/Akt pathway, whereas ε-viniferin utilizes the ERK and p38 MAPK pathways in vascular smooth muscle cells.[7][8]

In the realm of cancer biology, both compounds have been shown to upregulate tumor-suppressive microRNAs, although with some differences in the specific miRNAs they target and the magnitude of the effect.[6] This suggests that their anti-cancer properties may be exerted through partially overlapping but also distinct epigenetic regulatory mechanisms.

Conclusion

This comparative guide underscores the importance of studying resveratrol derivatives like ε-viniferin as distinct chemical entities. While structurally related, their biological effects can differ significantly in terms of both potency and the signaling pathways they modulate. The presented data provides a foundation for future research aimed at harnessing the specific therapeutic potentials of each compound. Further head-to-head, genome-wide expression studies are warranted to create a more complete picture of their comparative effects in various disease models.

References

Safety Operating Guide

Proper Disposal of Epsilon-Viniferin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of epsilon-viniferin, ensuring the protection of personnel and the environment.

This compound, a resveratrol dimer of interest in various research fields, requires careful management when it comes to its disposal. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible laboratory practice dictates a cautious and informed approach to its disposal to minimize environmental impact.[1] This guide provides detailed procedures for the proper disposal of this compound in various forms.

Hazard Assessment

According to available Safety Data Sheets (SDS), this compound is not classified as hazardous.[1] However, it is designated as "Water hazard class 1 (Self-assessment): slightly hazardous for water." Therefore, releasing undiluted product or large quantities into ground water, water courses, or sewage systems should be avoided.

Hazard ClassificationRatingSource
GHS ClassificationNot classified as hazardous[1]
NFPA Ratings (Health, Fire, Reactivity)0, 0, 0
HMIS-ratings (Health, Fire, Reactivity)0, 0, 0
Water HazardClass 1: Slightly hazardous

Disposal Procedures

The following step-by-step procedures are based on general laboratory chemical waste guidelines and the specific information available for this compound.

1. Unused or Waste this compound (Solid)

For pure, unused, or waste this compound in solid form, the primary method of disposal is through a licensed chemical waste disposal service.

  • Step 1: Containerization. Place the solid this compound in a clearly labeled, sealed, and compatible waste container.[2][3] The original container can be used if it is in good condition. If not, transfer the waste to a new, appropriate container.

  • Step 2: Labeling. Label the container as "Waste this compound" and include the quantity. While not classified as GHS hazardous, clear labeling prevents accidental misuse.[4][5]

  • Step 3: Storage. Store the waste container in a designated chemical waste accumulation area, segregated from incompatible materials.[2][3]

  • Step 4: Pickup. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

2. This compound Solutions

Disposal of aqueous or solvent-based solutions of this compound should follow your institution's chemical waste policies. Do not dispose of solutions down the drain without consulting your EHS department.

  • Step 1: Waste Collection. Collect all this compound solutions in a dedicated, sealed, and compatible liquid waste container.[6]

  • Step 2: Labeling. Clearly label the container with "Waste this compound Solution" and list all components, including the solvent and approximate concentration.[5]

  • Step 3: Segregation. If using organic solvents, segregate halogenated and non-halogenated solvent waste streams.[2][5]

  • Step 4: Storage. Store the liquid waste container in secondary containment to prevent spills.[2][3]

  • Step 5: Disposal. Dispose of the collected liquid waste through your institution's chemical waste program.

3. Contaminated Labware and Personal Protective Equipment (PPE)

Items such as pipette tips, gloves, and weighing paper that are contaminated with this compound should be disposed of as solid chemical waste.

  • Step 1: Collection. Place all contaminated solid waste into a designated, labeled solid waste container or a durable, sealed plastic bag.

  • Step 2: Labeling. Label the container or bag as "Solid Waste Contaminated with this compound."

  • Step 3: Disposal. Dispose of the container through your institution's chemical waste pickup service.

4. Empty this compound Containers

Empty containers that held this compound must be properly decontaminated before being discarded as regular trash or recycled.

  • Step 1: Triple Rinsing. Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol or acetone) three times.[2][5]

  • Step 2: Rinse Collection. Collect the first rinse as chemical waste and manage it with your this compound liquid waste stream.[6] Subsequent rinses may be permissible for drain disposal depending on institutional policy, but collecting all rinses as chemical waste is the most conservative approach.

  • Step 3: Defacing Labels. Completely remove or deface the original product label to prevent confusion.[2][4]

  • Step 4: Final Disposal. After rinsing and defacing the label, the container can be disposed of in the appropriate glass or plastic recycling or trash bin.[4]

5. Spill Cleanup

In the event of a spill, the cleanup materials must be treated as hazardous waste.

  • Step 1: Containment. Isolate the spill area.

  • Step 2: Cleanup. Use appropriate absorbent materials to clean up the spill.

  • Step 3: Collection. Place all contaminated absorbent materials and any necessary PPE into a sealed, labeled waste container.

  • Step 4: Disposal. Dispose of the spill cleanup waste through your institution's chemical waste program.[2][3]

Experimental Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

EpsilonViniferin_Disposal_Workflow start_end start_end decision decision process process waste_stream waste_stream final_disposal final_disposal start Start: this compound Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_material Contaminated Labware/PPE waste_type->contaminated_material Contaminated Material empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in labeled, sealed container solid_waste->collect_solid collect_liquid Collect in labeled, sealed liquid waste container liquid_waste->collect_liquid collect_contaminated Collect in designated solid waste container contaminated_material->collect_contaminated triple_rinse Triple rinse container empty_container->triple_rinse chem_waste_pickup Arrange for Chemical Waste Pickup (EHS) collect_solid->chem_waste_pickup collect_liquid->chem_waste_pickup collect_contaminated->chem_waste_pickup collect_rinsate Collect first rinse as chemical waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->collect_liquid trash_recycle Dispose in appropriate trash or recycling deface_label->trash_recycle

Caption: Decision workflow for this compound waste disposal.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety department for guidance.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Epsilon-viniferin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Epsilon-viniferin. Due to limited and, in some cases, conflicting publicly available safety data, these protocols are based on prudent laboratory practices for handling a bioactive chemical compound with unknown long-term toxicity. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

A Safety Data Sheet (SDS) for trans-ε-Viniferin from one supplier suggests the substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, aggregated GHS information for the (+)-epsilon-viniferin isomer indicates it is very toxic to aquatic life with long-lasting effects[1]. Given this discrepancy and the lack of comprehensive toxicological data, a cautious approach is mandatory.

Personal Protective Equipment (PPE): A Precautionary Approach

The following table summarizes the recommended PPE for handling this compound in a laboratory setting. These recommendations are based on general principles of chemical safety to minimize exposure via inhalation, dermal contact, and eye contact.[2][3][4][5]

Protection Type Recommended Equipment Purpose and Rationale
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsTo protect eyes from potential splashes when handling solutions and from airborne particles when handling the solid powder. Must meet ANSI Z87.1 standards.[6][7]
Hand Protection Nitrile GlovesProvides protection against incidental splashes and contact. Inspect gloves for pinholes or tears before each use. For prolonged contact or when handling concentrated solutions, consider double-gloving or using a more robust glove material.[2][6][7]
Body Protection Standard Laboratory CoatProtects skin and personal clothing from minor spills and contamination. Should be buttoned completely.[8]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area.If there is a risk of generating aerosols or dust (e.g., during weighing of large quantities), work should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][9]
Foot Protection Closed-toe ShoesStandard laboratory policy to protect feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

Preparation and Area Setup
  • Review Safety Information : Before beginning work, consult your institution's Chemical Hygiene Plan and any available Safety Data Sheets.[10][11]

  • Designate a Work Area : Designate a specific, uncluttered area for handling this compound.

  • Ensure Ventilation : Confirm that the work area is well-ventilated. For procedures that may generate dust or aerosols, such as weighing the powder or preparing stock solutions, use a chemical fume hood or other ventilated enclosure.[1]

  • Assemble Materials : Have all necessary equipment, including PPE, weighing papers, spatulas, solvent dispensers, and waste containers, ready before handling the chemical.

Handling the Solid Compound (Weighing)
  • Don PPE : Put on your lab coat, eye protection, and gloves.[2]

  • Use Ventilated Enclosure : Weigh the solid this compound powder inside a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.

  • Avoid Aerosol Generation : Handle the powder gently to minimize dust formation. Use a micro-spatula for transfers.

  • Clean Up Spills Immediately : If a small amount of powder is spilled, gently wipe it up with a damp paper towel (to avoid creating dust) and place the towel in the designated chemical waste container.

Preparing Solutions
  • Work in a Ventilated Area : All solution preparations should be performed in a chemical fume hood.[9]

  • Add Solid to Solvent : Add the pre-weighed this compound solid to the solvent. This helps prevent the powder from becoming airborne.

  • Use Appropriate Glassware : Use glassware that is appropriate for the volume and type of solvent being used. Ensure it is clean and free of damage.[2]

  • Label Containers Clearly : All containers, including stock solutions and temporary vials, must be clearly labeled with the chemical name, concentration, solvent, date, and your initials.[11]

Disposal Plan: Managing this compound Waste

Due to the noted aquatic toxicity of an isomer and the unknown hazards of the compound, all this compound waste must be treated as hazardous chemical waste.[1] Do not dispose of this compound down the drain or in the regular trash.[12]

Waste Segregation and Collection
  • Solid Waste : Place any materials contaminated with solid this compound (e.g., weighing papers, used gloves, contaminated paper towels) into a clearly labeled, sealed plastic bag or a designated solid chemical waste container.[13]

  • Liquid Waste : Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container.

  • Labeling : The waste container must be labeled with a hazardous waste tag that includes the full chemical name ("this compound"), the solvent(s), and the approximate concentration.[12]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials until it is collected by your institution's Environmental Health and Safety (EHS) department.[14]

  • Empty Containers : The original this compound container, once empty, should be managed according to your institution's policy for empty chemical containers. This may require triple rinsing with a suitable solvent, with the rinsate collected as hazardous waste, before the container can be discarded.[15]

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for handling a chemical with limited safety data, like this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase start Start: New Experiment with this compound assess_hazards Assess Hazards (Review SDS & Literature) start->assess_hazards gather_ppe Gather Required PPE (Goggles, Gloves, Lab Coat) assess_hazards->gather_ppe prep_workspace Prepare Ventilated Workspace (e.g., Fume Hood) gather_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe weigh_solid Weigh Solid in Ventilated Enclosure don_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution experiment Perform Experiment prep_solution->experiment decontaminate Decontaminate Workspace experiment->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste in Satellite Area label_waste->store_waste end End of Procedure store_waste->end

Caption: Safe handling workflow for chemicals with unknown toxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epsilon-viniferin
Reactant of Route 2
Epsilon-viniferin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.